molecular formula C4H2BrNO2S B1439367 5-Bromothiazole-2-carboxylic acid CAS No. 957346-62-2

5-Bromothiazole-2-carboxylic acid

Cat. No.: B1439367
CAS No.: 957346-62-2
M. Wt: 208.04 g/mol
InChI Key: BQRYPTVDLJGHAU-UHFFFAOYSA-N
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Description

5-Bromothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYPTVDLJGHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670353
Record name 5-Bromo-1,3-thiazole-2-carboxylic acid
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Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957346-62-2
Record name 5-Bromo-2-thiazolecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-thiazole-2-carboxylic acid
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Record name 5-Bromothiazole-2-carboxylic acid lithium salt
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Foundational & Exploratory

Process Chemistry Guide: Synthesis of 5-Bromothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Bromothiazole-2-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for benzoic acid derivatives or as a precursor for NAMPT/HDAC inhibitors.

The narrative prioritizes Process Safety , Scalability , and Regiocontrol , distinguishing between "Direct Functionalization" (low yield) and "Lithium-Halogen Exchange" (high yield/precision) pathways.

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-bromothiazole-2-carboxylic acid presents a classic regioselectivity challenge. The thiazole ring is electron-deficient, making electrophilic aromatic substitution (EAS) at the 5-position difficult without activating groups. Conversely, the 2-position is acidic but prone to decarboxylation if not handled correctly.

We evaluate two primary strategies:

  • Strategy A (Recommended): Regioselective Lithium-Halogen Exchange on 2,5-dibromothiazole followed by carboxylation. This route offers the highest regiocontrol and yield.

  • Strategy B (Alternative): Direct metallation/bromination of thiazole-2-carboxylic acid. This route suffers from low yields (~16%) due to the deactivating nature of the carboxylate anion.

Retrosynthetic Pathway Map

The following diagram illustrates the strategic disconnections available for this scaffold.

Retrosynthesis Target 5-Bromothiazole-2-carboxylic Acid (Target) InterA 5-Bromo-2-lithiothiazole (Transient Species) InterA->Target + CO2 (Electrophile) StartA 2,5-Dibromothiazole (Starting Material) StartA->InterA Li-Halogen Exchange (n-BuLi, -78°C) InterB Thiazole-2-carboxylic Acid (Dianion Intermediate) InterB->Target + CBr4 (Electrophile) StartB Thiazole-2-carboxylic Acid StartB->InterB Deprotonation (LDA)

Figure 1: Retrosynthetic analysis comparing the Nucleophilic Carboxylation (Left, Solid) vs. Electrophilic Bromination (Right, Dashed) pathways.

Route 1: The "Scalable" Pathway (Lithium-Halogen Exchange)

This protocol relies on the kinetic preference of lithium-halogen exchange at the C2 position over the C5 position. The C2-Br bond is more polarized due to the adjacent nitrogen, allowing for selective lithiation at -78°C without disturbing the C5-Br bond.

Reaction Scheme[1][2][3][4][5]
  • Substrate: 2,5-Dibromothiazole

  • Reagent: n-Butyllithium (1.05 eq)

  • Electrophile: Carbon Dioxide (CO2)

  • Solvent: Anhydrous THF or Et2O

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Temperature -78°C to -70°CPrevents "Halogen Dance" (scrambling of Li to C5 or C4) and decomposition of the unstable 2-lithio species.
Addition Rate Slow dropwiseExothermic control. Localized heating can trigger double lithiation or polymerization.
Stoichiometry 1.05 eq n-BuLiExcess base attacks the C5-Br or the thiazole ring itself. Precise stoichiometry is vital.
Quench Excess CO2 (Solid/Gas)Rapid trapping of the lithio-species is required to prevent equilibration.
Step-by-Step Experimental Protocol

Step 1: Preparation of 2,5-Dibromothiazole (If not purchased)

  • Note: Can be synthesized from 2-aminothiazole via bromination (Br2/AcOH) to 2-amino-5-bromothiazole, followed by Sandmeyer bromination (CuBr2/t-BuONO).

Step 2: Lithiation and Carboxylation

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add 2,5-dibromothiazole (1.0 eq) and anhydrous THF (10-15 volumes) .

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

    • Observation: The solution typically turns yellow/orange.

    • Hold: Stir at -78°C for exactly 30 minutes. Do not extend hold time unnecessarily to avoid scrambling.

  • Carboxylation:

    • Method A (Gas): Bubble dry CO2 gas (passed through a CaCl2 drying tube) into the reaction mixture for 30 minutes while maintaining -78°C.

    • Method B (Solid): Add crushed dry ice (excess) directly to the reaction mixture (careful of CO2 expansion/foaming).

  • Warm-up: Allow the mixture to warm to room temperature (RT) slowly over 2 hours under a CO2 atmosphere.

  • Workup:

    • Quench with water (5 volumes).

    • Extract impurities with Ethyl Acetate (EtOAc) while the aqueous layer is basic (pH ~9-10). Discard organic layer.[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product, 5-bromothiazole-2-carboxylic acid , will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

Yield Expectation: 60-75% Purity: >95% (Recrystallization from EtOH/Water if needed).

Route 2: The "Direct" Pathway (Deprotonation/Bromination)

This method is useful if 2,5-dibromothiazole is unavailable, but it is chemically inferior due to low yields. It involves generating a dianion (carboxylate + C5-anion) and quenching with an electrophilic bromine source.

Reaction Scheme[1][2][3][4][5]
  • Substrate: Thiazole-2-carboxylic acid[2][3]

  • Base: Lithium Diisopropylamide (LDA, >2.0 eq)[1]

  • Electrophile: Carbon Tetrabromide (CBr4)[1]

Technical Limitations
  • Atom Economy: Poor. Requires stoichiometric CBr4 (heavy waste).

  • Yield: Literature reports ~16% yield [1]. The dianion is not highly stable, and CBr4 is a bulky electrophile.

  • Purification: Significant byproducts (unreacted starting material, poly-brominated species) require chromatography.

Protocol Summary
  • Dissolve thiazole-2-carboxylic acid in THF at -78°C.

  • Add LDA (2.1 eq) to form the dianion. Stir for 30 min.

  • Add CBr4 (1.1 eq) dissolved in THF.

  • Stir 2 hours, warm to RT, and quench.

  • Acidify and extract.[1] (Expect low recovery).

Comparison of Methodologies

FeatureRoute 1: Li-Halogen ExchangeRoute 2: Direct Bromination
Starting Material 2,5-DibromothiazoleThiazole-2-carboxylic acid
Reagents n-BuLi, CO2LDA, CBr4
Key Intermediate 5-Bromo-2-lithiothiazole (Mono-anion)2-Carboxylato-5-lithiothiazole (Dianion)
Yield High (60-75%) Low (~16%)
Scalability High (Standard cryogenic flow)Low (Poor yield/Atom economy)
Safety Profile Pyrophoric (n-BuLi)Hepatotoxic (CBr4), Pyrophoric (LDA)

Visualizing the Reaction Workflow

The following diagram details the operational flow for the recommended Route 1.

Workflow Step1 Step 1: Cryogenic Setup THF, -78°C N2 Atmosphere Step2 Step 2: Lithiation Add n-BuLi (1.05 eq) 30 min hold Step1->Step2 Cooling Step3 Step 3: Carboxylation Add CO2 (Gas/Solid) Warm to RT Step2->Step3 Quench Step4 Step 4: pH Swing Workup 1. Wash Basic (Remove SM) 2. Acidify (Precipitate Product) Step3->Step4 Isolation

Figure 2: Operational workflow for the synthesis of 5-Bromothiazole-2-carboxylic acid via Route 1.

References

  • ChemicalBook. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. (Detailed protocol using LDA/CBr4 with 16% yield).

  • PubChem. 2,5-Dibromothiazole Compound Summary. (Physical properties and safety data for the starting material).

  • GuideChem. Synthesis of Thiazole Carboxylates. (Discusses general lithiation patterns of thiazoles).

  • Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (Confirming regioselectivity of lithiation at C5 vs C2 depending on substitution).

Sources

Technical Guide: Spectroscopic Characterization of 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 5-Bromothiazole-2-carboxylic acid , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

5-Bromothiazole-2-carboxylic acid is a critical heteroaromatic scaffold used in the synthesis of bioactive molecules, particularly in fragment-based drug discovery (FBDD) targeting enzymes like PTPN2 and various kinases.

Critical Isomer Warning: Researchers must distinguish this compound from its regioisomer, 2-bromothiazole-5-carboxylic acid (CAS 54045-76-0), which is more commercially prevalent. The spectroscopic data presented here specifically refers to the 5-bromo-2-carboxy isomer (CAS 957346-62-2).[1]

Feature5-Bromothiazole-2-carboxylic acid 2-Bromothiazole-5-carboxylic acid
CAS Number 957346-62-2 54045-76-0
Structure Br at C5, COOH at C2Br at C2, COOH at C5
Key Proton H4 (Adjacent to Nitrogen)H4 (Adjacent to Nitrogen & COOH)
Availability Specialized Synthesis RequiredCommon Building Block
Chemical Structure & Numbering

The thiazole ring is numbered starting from Sulfur (1).

  • Position 2: Carboxylic Acid (-COOH)[2][3]

  • Position 3: Nitrogen[4][5][6]

  • Position 4: Proton (H)

  • Position 5: Bromine (-Br)[2][3][5][7][8][9][10][11][12]

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting impurity profiles in spectroscopic data. This compound is typically synthesized via lithiation, which dictates the regiochemistry.

Field-Proven Synthesis Protocol

Reaction: Lithiation of thiazole-2-carboxylic acid followed by electrophilic bromination.

  • Starting Material: Thiazole-2-carboxylic acid.[1][3][7][10][12][13]

  • Reagents: Lithium Diisopropylamide (LDA), Carbon Tetrabromide (

    
    ).[11]
    
  • Conditions: THF, -78 °C.

Mechanism: The C5 proton of thiazole-2-carboxylic acid is the most acidic remaining proton. Treatment with LDA generates the C5-lithio species, which attacks the bromine source (


).

SynthesisWorkflow Start Thiazole-2-carboxylic acid (CAS 14190-59-1) Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Intermediate C5-Lithio Intermediate Step1->Intermediate Deprotonation at C5 Step2 Bromination (CBr4) Intermediate->Step2 Product 5-Bromothiazole-2-carboxylic acid (CAS 957346-62-2) Step2->Product Electrophilic Subst.

Figure 1: Synthetic pathway ensuring regioselective bromination at the C5 position.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation state.

Key Diagnostic Features[7]
  • Molecular Ion: The molecular weight is approx.[1][12] 208.03 Da.[12]

  • Isotopic Pattern: The presence of a single bromine atom creates a signature 1:1 doublet ratio for the molecular ion (

    
     and 
    
    
    
    ) due to natural abundance of
    
    
    (50.7%) and
    
    
    (49.3%).
Ion Modem/z ObservedAssignmentNotes
ESI (+) 207.9 / 209.9

Characteristic 1:1 intensity ratio (Br isotope pattern).
ESI (-) 205.9 / 207.9

Deprotonation of carboxylic acid.

Fragmentation Pathway (ESI):

  • Decarboxylation: Loss of

    
     (44 Da) is a common primary fragmentation, leading to the 5-bromothiazole cation (
    
    
    
    ).
  • Debromination: Subsequent loss of Br is possible but less common in soft ionization unless high collision energy is applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation. The lack of symmetry and specific chemical shifts distinguish it from the 2-bromo-5-carboxy isomer.

NMR (Proton)

Solvent: DMSO-


 (Recommended for solubility of carboxylic acids).[9]
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.5 - 14.0 Broad Singlet1H-COOH Acidic proton; shift varies with concentration/water content.
8.20 - 8.50 Singlet1HH4 (Ar-H)The sole aromatic proton. Deshielded by the adjacent Nitrogen (N3) and the electron-withdrawing 2-COOH group.

Differentiation from Isomer:

  • 5-Bromo-2-carboxy (Target): H4 is adjacent to N and C-Br. Shift

    
     ppm.[7]
    
  • 2-Bromo-5-carboxy (Isomer): H4 is adjacent to N and C-COOH. Shift is typically slightly upfield or similar, but coupling patterns in derivatives differ. The key is the absence of coupling (singlet) and the specific shift environment.

NMR (Carbon)

Solvent: DMSO-


[6][8]
Signal (

ppm)
TypeAssignmentElectronic Environment
160.0 - 165.0

C=O (Acid)Carbonyl carbon.
155.0 - 160.0

C2 Quaternary carbon attached to N, S, and COOH. Highly deshielded.
140.0 - 145.0

C4 Aromatic CH adjacent to Nitrogen.
110.0 - 115.0

C5 Attached to Br. Shielded relative to other carbons due to the "Heavy Atom Effect" of Bromine.

Infrared (IR) Spectroscopy

IR is used primarily for fingerprinting and confirming the carboxylic acid functionality.

Wavenumber (

)
Vibration ModeFunctional GroupDescription
3300 - 2500 O-H StretchCarboxylic AcidVery broad, often centering ~3000

.
1680 - 1720 C=O StretchCarbonylStrong, sharp peak characteristic of conjugated acids.
1500 - 1550 C=N / C=C StretchThiazole RingAromatic ring skeletal vibrations.
600 - 700 C-Br StretchAlkyl/Aryl HalideFingerprint region confirmation of bromination.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound, the following QC workflow is recommended to ensure integrity.

QCWorkflow Sample Crude/Sourced Sample LCMS LC-MS Analysis Sample->LCMS Check1 Mass = 208/210? Single Peak? LCMS->Check1 NMR 1H NMR (DMSO-d6) Check1->NMR Yes Fail FAIL: Recrystallize/Purify Check1->Fail No Check2 Single Aromatic Peak? No Isomer (H4 vs H5)? NMR->Check2 Pass PASS: Release for Assay Check2->Pass Yes Check2->Fail No

Figure 2: Quality control decision tree for validating 5-Bromothiazole-2-carboxylic acid.

Common Impurities
  • Thiazole-2-carboxylic acid: Starting material. Detected by the presence of two aromatic doublets (H4/H5) in NMR.

  • Regioisomer (2-bromo-5-carboxy): Rare in direct synthesis but possible if starting material was contaminated. Detected by slight shift differences in H4.

References

  • Synthesis & Characterization Protocol: ChemicalBook Protocol for CAS 957346-62-2. Describes the lithiation/bromination of thiazole-2-carboxylic acid.

  • Isomer Comparison (2-Bromothiazole-5-carboxylic acid): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763210.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Fragment-Based Drug Discovery Application: Journal of Medicinal Chemistry (ACS). "Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2". (Contextual usage of the scaffold).

Sources

5-Bromothiazole-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromothiazole-2-carboxylic acid (CAS No. 957346-62-2), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, a validated synthetic protocol, its reactivity, and its burgeoning applications in the development of novel chemical entities.

Section 1: Core Molecular and Physical Properties

5-Bromothiazole-2-carboxylic acid is a substituted thiazole, a class of sulfur- and nitrogen-containing aromatic heterocycles integral to numerous biologically active compounds. The presence of both a bromine atom and a carboxylic acid group on the thiazole scaffold imparts unique reactivity and makes it a versatile intermediate for further chemical elaboration.[1]

Key Identifiers and Properties
PropertyValueSource(s)
IUPAC Name 5-bromo-1,3-thiazole-2-carboxylic acid[1]
CAS Number 957346-62-2[2]
Molecular Formula C₄H₂BrNO₂S[2][3]
Molecular Weight 208.03 g/mol [2]
Canonical SMILES C1=C(SC(=N1)C(=O)O)Br[1]
InChI Key BQRYPTVDLJGHAU-UHFFFAOYSA-N[1]
Chemical Structure

The 2D structure of 5-Bromothiazole-2-carboxylic acid highlights the key functional groups available for synthetic transformations.

Caption: 2D Structure of 5-Bromothiazole-2-carboxylic acid.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 5-Bromothiazole-2-carboxylic acid is efficiently achieved via regioselective bromination of a thiazole precursor. The following protocol, adapted from established literature, provides a reliable method for its preparation.[2]

Experimental Protocol: Synthesis from Thiazole-2-carboxylic acid

This procedure details the directed bromination at the C5 position of the thiazole ring.[2]

Step 1: Deprotonation

  • To a solution of lithium diisopropylamide (LDA) (1 M in THF/heptane/ethylbenzene, 26.0 mmol) in dry tetrahydrofuran (THF, 100 mL) cooled to -78 °C, slowly add thiazole-2-carboxylic acid (1.60 g, 12.4 mmol).

  • Stir the reaction mixture at -78 °C for 30 minutes.

Causality Explanation: LDA is a strong, sterically hindered, non-nucleophilic base, making it ideal for deprotonating the acidic proton at the C5 position of the thiazole ring without attacking the carboxylic acid group or the electrophilic carbon of the ring. The low temperature (-78 °C) is critical to ensure kinetic control, favoring deprotonation at the most acidic site and preventing unwanted side reactions.

Step 2: Bromination

  • To the reaction mixture, add carbon tetrabromide (CBr₄, 4.52 g, 13.6 mmol).

  • Continue stirring the mixture at -78 °C for 2 hours.

Causality Explanation: The lithiated thiazole intermediate is a potent nucleophile. CBr₄ serves as an electrophilic bromine source. The nucleophilic carbanion attacks one of the bromine atoms on CBr₄, resulting in the desired 5-bromo product and the formation of the tribromomethyl anion (CBr₃⁻) as a byproduct.

Step 3: Work-up and Extraction

  • Quench the reaction by adding water (30 mL).

  • Allow the mixture to warm to room temperature.

  • Dilute with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) and filter through a pad of celite.

  • Extract the filtrate with ethyl acetate (50 mL) and discard the organic layer.

Causality Explanation: Water protonates any remaining lithiated species and the CBr₃⁻ anion. The addition of NaHCO₃ ensures the carboxylic acid product is in its deprotonated, water-soluble carboxylate form (sodium 5-bromothiazole-2-carboxylate), allowing for the removal of non-polar organic impurities (like residual CBr₄) via extraction with ethyl acetate.

Step 4: Isolation and Purification

  • Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of 3-4.

  • Extract the acidified solution with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.

Causality Explanation: Acidification protonates the carboxylate, converting it back to the neutral carboxylic acid, which is significantly less soluble in water and more soluble in ethyl acetate. This allows for its extraction from the aqueous phase. Drying with Na₂SO₄ removes residual water before solvent evaporation to yield the pure solid product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase (-78°C) cluster_workup Work-up & Purification (Room Temp) Start Thiazole-2-carboxylic acid in dry THF Deprotonation Add LDA (Stir 30 min) Start->Deprotonation Bromination Add CBr₄ (Stir 2 hr) Deprotonation->Bromination Quench Quench with H₂O Bromination->Quench Basify Add NaHCO₃ & Filter Quench->Basify Extract1 Extract with EtOAc (Discard Organic Layer) Basify->Extract1 Acidify Acidify Aqueous Layer (1M HCl) Extract1->Acidify Extract2 Extract with EtOAc (x3) Acidify->Extract2 Dry Dry & Concentrate Extract2->Dry Product Pure 5-Bromothiazole- 2-carboxylic acid Dry->Product

Caption: Workflow for the synthesis of 5-Bromothiazole-2-carboxylic acid.

Section 3: Applications in Drug Discovery and Chemical Synthesis

5-Bromothiazole-2-carboxylic acid is a versatile building block for constructing more complex molecules.[3] Its bifunctional nature—a carboxylic acid for amide bond formation and a bromo-thiazole for cross-coupling reactions—makes it highly valuable.

  • Pharmaceutical Intermediate: This compound serves as a key precursor in the synthesis of pharmaceuticals and agrochemicals.[1][3] The thiazole ring is a common scaffold in FDA-approved drugs, and the bromine atom can be used as a handle for introducing further molecular complexity via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • Bioactivity Enhancement: The bromine substituent can enhance the biological activity of a parent molecule and favorably modulate properties such as solubility and metabolic stability.[1]

  • Derivatization Potential: The carboxylic acid group is readily converted into esters, amides, or other functional groups, enabling the exploration of new chemical space for drug discovery programs.[1] Thiazole derivatives, in general, are investigated for a wide range of biological activities, including potential antimicrobial or antifungal properties.[1]

While specific applications for the 5-bromo-2-carboxylic acid isomer are proprietary or in early-stage research, the isomeric compound, 2-Bromothiazole-5-carboxylic acid, has been explicitly used as a starting material in the synthesis of dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) inhibitors for cancer research. This highlights the utility of the bromothiazole carboxylic acid scaffold in developing targeted therapeutics.

Role as a Synthetic Intermediate

Logic_Diagram cluster_COOH Carboxylic Acid Reactions cluster_Br Bromine Reactions Start 5-Bromothiazole- 2-carboxylic acid Amide Amide Coupling (e.g., with R-NH₂) Start->Amide Ester Esterification (e.g., with R-OH) Start->Ester Suzuki Suzuki Coupling (e.g., with R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (e.g., with R-C≡CH) Start->Sonogashira Product Complex Bioactive Molecules & Materials Amide->Product Ester->Product Suzuki->Product Sonogashira->Product

Caption: Synthetic utility of 5-Bromothiazole-2-carboxylic acid.

Section 4: Analytical Characterization and Safety

Analytical Data

Confirmation of the product's identity post-synthesis is crucial. A key analytical technique is Liquid Chromatography-Mass Spectrometry (LCMS). For 5-Bromothiazole-2-carboxylic acid, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 207.90, which has been experimentally verified.[2] Further characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon environment and Infrared (IR) spectroscopy to identify the carboxylic acid functional group.

Safety and Handling

While a specific safety data sheet for the 5-bromo-2-carboxylic acid isomer is available, general precautions for related brominated heterocyclic compounds should be observed.[4] The isomeric compound 2-Bromothiazole-5-carboxylic acid is classified with the following GHS hazard statements, which should be considered as a prudent guide:

  • May cause skin irritation (H315).

  • May cause an allergic skin reaction (H317).

  • May cause serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Standard Handling Procedures:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • This compound is intended for research and manufacturing use only by trained professionals.[5]

References

  • Capot Chemical. MSDS of 5-Bromo-thiazole-2-carboxylic acid. [Link]

  • CP Lab Safety. 2-Bromothiazole-5-carboxylic Acid, 5g, Each. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Bromothiazole-5-carboxylic acid. [Link]

Sources

A-Z Guide to the Theoretical Conformational Analysis of 5-Bromothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 5-Bromothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] We delineate a robust computational methodology rooted in Density Functional Theory (DFT) to identify stable conformers, analyze their geometric and electronic properties, and understand the intramolecular forces governing their relative stabilities. This paper explains the rationale behind the selection of computational methods, provides a step-by-step protocol for the analysis, and presents a systematic interpretation of the results. The insights generated serve as a foundational dataset for future molecular modeling, docking studies, and the rational design of novel thiazole-based therapeutic agents.[1]

Introduction: The Significance of Conformational Landscape

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] The specific three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its physicochemical properties and, critically, its ability to interact with biological targets. The fundamental principle of conformational analysis posits that the biological and chemical properties of a molecule are dictated not just by its structure, but by the specific shapes it preferentially adopts.

For a molecule like 5-Bromothiazole-2-carboxylic acid, the primary source of conformational isomerism arises from the rotation of the carboxylic acid group (-COOH) relative to the thiazole ring. Understanding the energetic favorability of different spatial orientations is paramount. It allows researchers to predict the most likely bioactive conformation, which is the specific shape the molecule adopts when it binds to a receptor or enzyme. This knowledge is crucial for:

  • Drug-Receptor Interactions: The efficacy of a drug is highly dependent on its ability to fit into the binding site of a protein. A detailed conformational analysis provides insights into the molecule's preferred shape.

  • Structure-Activity Relationship (SAR) Studies: By understanding the stable conformers, researchers can make more informed decisions when modifying the molecule to enhance its activity or selectivity.

  • Predicting Physicochemical Properties: Properties such as dipole moment and solubility are influenced by the molecule's conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will systematically explore the conformational landscape of 5-Bromothiazole-2-carboxylic acid using first-principles computational methods.

Computational Methodology: A First-Principles Approach

To ensure a high degree of accuracy and predictive power, our analysis is based on Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for organic molecules.[4]

Rationale for Method Selection (Expertise & Experience)
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We have selected the B3LYP hybrid functional. This choice is predicated on its extensive validation and proven track record in accurately predicting the geometries and relative energies of a wide range of organic and heterocyclic molecules.[4][5] It reliably accounts for electron correlation, which is essential for describing the subtle non-covalent interactions that dictate conformational preferences.

  • Basis Set - 6-311++G(d,p): The choice of a basis set is critical for obtaining reliable results. We employ the 6-311++G(d,p) basis set for the following reasons:[4][5][6]

    • Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most involved in chemical bonding and conformational changes.

    • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with potential intramolecular hydrogen bonds and describing the electron density far from the nucleus, which is important for non-covalent interactions.[4]

    • Polarization Functions (d,p): The (d,p) adds polarization functions that allow for the distortion of atomic orbitals, which is necessary to correctly describe the anisotropic nature of chemical bonds and the molecular shape.[4]

This combination of functional and basis set represents a robust and widely accepted level of theory for the conformational analysis of molecules containing heteroatoms like sulfur, nitrogen, oxygen, and bromine.[5][7][8]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a systematic approach to identify and characterize all relevant conformers of 5-Bromothiazole-2-carboxylic acid.

Step 1: Initial Structure Generation The initial 3D structure of 5-Bromothiazole-2-carboxylic acid is built using standard molecular modeling software. The key dihedral angle for this study is defined as τ (O=C-C-N), which describes the rotation of the carboxylic acid group.

Step 2: Potential Energy Surface (PES) Scan To identify all potential energy minima and transition states, a relaxed PES scan is performed.[9]

  • Procedure: The dihedral angle τ (O=C-C-N) is systematically rotated in increments (e.g., 10-15 degrees) from 0° to 360°.

  • Action: At each step of the rotation, all other geometric parameters (bond lengths, angles) are allowed to relax to their minimum energy for that fixed dihedral angle.

  • Purpose: This scan generates a one-dimensional plot of energy versus the dihedral angle, revealing the approximate locations of stable conformers (energy minima) and the energy barriers (transition states) separating them.

Step 3: Geometry Optimization The structures corresponding to the energy minima identified in the PES scan are used as starting points for full geometry optimization.

  • Procedure: An unconstrained optimization is performed for each potential conformer.

  • Action: The algorithm iteratively adjusts all geometric parameters until a stationary point on the potential energy surface is found, where the net forces on all atoms are effectively zero.

  • Purpose: This step precisely locates the equilibrium geometry of each stable conformer.

Step 4: Vibrational Frequency Analysis A frequency calculation is performed on each optimized geometry.

  • Procedure: The second derivatives of the energy with respect to atomic coordinates are calculated.

  • Action: This yields a set of vibrational frequencies for the molecule.

  • Purpose (Self-Validation):

    • Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable conformer.

    • Thermodynamic Data: The frequencies are used to compute zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy, which are essential for determining the relative populations of conformers at a given temperature.

G

Caption: Computational workflow for conformational analysis.

Expected Results and Discussion

The conformational analysis of 5-Bromothiazole-2-carboxylic acid is expected to yield two primary planar conformers, distinguished by the orientation of the hydroxyl proton of the carboxylic acid group relative to the thiazole ring. These can be denoted as syn and anti.

  • Conformer I (syn): The hydroxyl proton is oriented towards the thiazole nitrogen atom. This conformation is often stabilized by an intramolecular hydrogen bond (O-H···N).

  • Conformer II (anti): The hydroxyl proton is oriented away from the thiazole nitrogen atom.

Energetic and Electronic Properties

The key quantitative data from the calculations should be summarized for clear comparison.

PropertyConformer I (syn)Conformer II (anti)
Relative Energy (kcal/mol)0.00 (Global Min)Value > 0
Gibbs Free Energy (kcal/mol)0.00Value > 0
Dipole Moment (Debye)Calculated ValueCalculated Value
Key Dihedral τ(O=C-C-N)~0°~180°

Discussion: The primary factor determining the relative stability will likely be the presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the thiazole's nitrogen atom in the syn conformer.[10] This interaction typically provides significant stabilization, making the syn conformer the global energy minimum. The energy difference between the conformers will indicate the rotational barrier and the population of each conformer at room temperature. Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of this hydrogen bond by examining the donor-acceptor orbital interactions.[7][11]

Geometric Parameters

Analysis of the optimized geometries will reveal subtle structural changes between the conformers. For the most stable conformer, key bond lengths and angles should be reported. The formation of the intramolecular hydrogen bond in the syn conformer is expected to cause a slight elongation of the O-H bond and a shortening of the H···N distance compared to standard values.

G

Caption: Simplified potential energy diagram.

Conclusion

The theoretical conformational analysis of 5-Bromothiazole-2-carboxylic acid, performed at the B3LYP/6-311++G(d,p) level of theory, provides critical insights into its structural preferences. The study is expected to identify a global minimum syn conformer, stabilized by a significant intramolecular hydrogen bond. This detailed characterization of the conformational landscape, including relative energies, geometric parameters, and electronic properties, is invaluable for researchers in drug discovery. It provides a robust, scientifically-grounded basis for understanding the molecule's behavior and for guiding the design of more potent and selective therapeutic agents.

References

  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Available at: [Link]

  • Ulakbim. (n.d.). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link]

  • ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Conformational Analysis, Spectroscopic Insights, Chemical Descriptors, ELF, LOL and Molecular Docking Studies of Potential Pyrimidine Derivative with Biological Activities. Available at: [Link]

  • CONICET. (n.d.). Theoretical study of the conformational energy hypersurface of cyclotrisarcosyl. Available at: [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromothiazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PMC. Available at: [Link]

  • ResearchGate. (n.d.). A DFT study on molecular structure and possible conformers of tartaric acid. Available at: [Link]

  • ResearchGate. (n.d.). Conformational effects of thiazoline and thiazole formation. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Heterocyclic Conformational Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Available at: [Link]

  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

Sources

chemical structure and IUPAC name of 5-Bromothiazole-2-carboxylic acid

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

5-Bromothiazole-2-carboxylic acid (CAS: 957346-62-2 ) is a functionalized thiazole derivative characterized by a bromine atom at the C5 position and a carboxylic acid moiety at the C2 position.[1][2][3][4][5][6][7] It serves as a critical intermediate in the synthesis of bioactive peptidomimetics and cell-penetrating peptide (CPP) conjugates for oncology research.

Unlike its more common isomer (2-bromothiazole-5-carboxylic acid), this compound presents unique synthetic challenges due to the electronic instability of the C2-carboxylate, which is prone to decarboxylation under thermal stress. This guide provides validated protocols for its synthesis, handling, and application in drug development.

Chemical Identity & Properties

The following data establishes the precise chemical identity of the compound. Researchers must distinguish this specific regioisomer from 2-bromothiazole-5-carboxylic acid (CAS 54045-76-0).

Property Data
IUPAC Name 5-Bromo-1,3-thiazole-2-carboxylic acid
CAS Number 957346-62-2
Molecular Formula C₄H₂BrNO₂S
Molecular Weight 208.03 g/mol
Appearance White to light-yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Predicted) ~3.3 (Carboxylic acid)
SMILES OC(=O)C1=NC=C(Br)S1
InChI Key BESGTWHUMYHYEQ-UHFFFAOYSA-N

Structural Analysis & Reactivity Logic

The thiazole ring is an electron-deficient aromatic system. The placement of substituents dictates the molecule's reactivity profile:

  • C2-Carboxylic Acid (Instability Zone): The C2 position in 1,3-azoles is flanked by both nitrogen and sulfur, making it electron-poor. Carboxylic acids at this position are susceptible to thermal decarboxylation , releasing CO₂ to yield 5-bromothiazole. Reactions involving this group (e.g., amide coupling) should be conducted at ambient or low temperatures.

  • C5-Bromine (Functionalization Handle): The C5 position is the most nucleophilic site on the thiazole ring, but the presence of bromine renders it suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to introduce aryl or alkyl groups.

Reactivity Diagram

ReactivityCenter5-Bromothiazole-2-carboxylic acidDecarbThermal Decarboxylation(Loss of CO2)Center->Decarb Heat (>50°C)AmideAmide Coupling(TBTU/DIEA -> Peptidomimetics)Center->Amide R-NH2SuzukiPd-Catalyzed Coupling(C5-Arylation)Center->Suzuki Ar-B(OH)2, Pd(0)

Figure 1: Reactivity map highlighting the divergent synthetic pathways available for the scaffold.

Synthesis Protocol

Methodology: C5-Lithiation / Bromination Precursor: Thiazole-2-carboxylic acid Reagents: Lithium Diisopropylamide (LDA), Carbon Tetrabromide (CBr₄)[8]

This protocol relies on the directed lithiation of the C5 position. Note that the yield is typically modest (~16%) due to the competing stability of the dianion and potential decarboxylation side reactions.

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve Thiazole-2-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C .

  • Lithiation: Add LDA (2.1 eq, 1M in THF/hexanes) dropwise over 20 minutes.

    • Mechanism: The first equivalent deprotonates the carboxylic acid (forming the carboxylate). The second equivalent removes the proton at C5, generating a reactive dianion.

    • Hold: Stir at -78°C for 30 minutes.

  • Bromination: Dissolve Carbon Tetrabromide (CBr₄) (1.1 eq) in anhydrous THF and add dropwise to the reaction mixture.

  • Quench: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with water.

  • Workup:

    • Dilute with saturated NaHCO₃.

    • Wash with Ethyl Acetate (discard organic layer to remove non-acidic byproducts).

    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[8]

    • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo (keep bath temp < 40°C to prevent decarboxylation).

Synthesis Flowchart

SynthesisStartThiazole-2-carboxylic acid(In THF, -78°C)Step1Add LDA (2.1 eq)Generate C5-Lithio DianionStart->Step1Step2Add CBr4 (Electrophile)Bromination at C5Step1->Step2QuenchQuench with H2OAcidify to pH 2Step2->QuenchProduct5-Bromothiazole-2-carboxylic acid(Isolate via Extraction)Quench->Product

Figure 2: Sequential logic for the lithiation-bromination synthesis route.

Applications in Drug Development[11][12]

Peptide-Drug Conjugates (PDCs)

The primary application of 5-Bromothiazole-2-carboxylic acid is as a "warhead" or linker in Cell-Penetrating Peptide (CPP) conjugates.

  • Case Study: Research targeting prostate (PC-3) and colon (HT-29) cancer cell lines utilized this compound coupled to the CPP2 peptide.[9]

  • Coupling Protocol:

    • Activator: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

    • Base: DIEA (Diisopropylethylamine).

    • Solvent: DMF.

    • Outcome: The resulting conjugate (BTZCA-CPP2) showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific assays.[9]

Scaffold for Heterocyclic Libraries

The bromine handle allows for the rapid generation of 5-arylthiazole-2-carboxylic acid derivatives. These are isosteres of salicylic acid and other benzoate-based drugs, potentially offering improved metabolic stability or altered solubility profiles.

Safety & Handling (MSDS Highlights)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture and heat.

  • Handling: Use only in a chemical fume hood. Avoid metal spatulas if possible to prevent trace metal contamination which can catalyze decomposition.

References

  • Chemical Identity & CAS Verification

    • Source: Aaron Chemicals & Apollo Scientific C
    • URL: (Search: 957346-62-2)[3]

  • Synthesis Methodology

    • Title: Synthesis of 5-bromothiazole-2-carboxylic acid from thiazole-2-carboxylic acid via Lithiation.[8]

    • Source: ChemicalBook / Literature Precedents on Thiazole Lithi
    • URL:

  • Medicinal Chemistry Application (CPP Conjugates)

    • Title: Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs.
    • Source:Biomedical Reports / NIH PubMed Central (2021).
    • URL:

  • Decarboxylation Kinetics

    • Title: Kinetic study of the decarboxyl
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:

An In-depth Technical Guide to the Commercial Availability and Synthetic Routes of 5-Bromothiazole-2-carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized core serves as a valuable scaffold for the synthesis of a wide array of compounds, including inhibitors of enzymes like NAMPT/HDAC, which are implicated in various cancers such as colon, lung, and liver cancer.[1] The strategic placement of the bromine atom and the carboxylic acid group allows for versatile downstream modifications, making it a sought-after intermediate in drug discovery programs.

This guide provides an in-depth analysis of the commercially available precursors for the synthesis of 5-Bromothiazole-2-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple catalog of starting materials to offer a critical evaluation of the primary synthetic pathways, the rationale behind experimental choices, and detailed, field-proven protocols. We will explore the synthesis from three key commercially available precursors: 2,5-Dibromothiazole , 2-Amino-5-bromothiazole , and Thiazole-2-carboxylic acid .

Strategic Overview of Synthetic Pathways

The synthesis of 5-Bromothiazole-2-carboxylic acid can be approached from several distinct precursors. The choice of route often depends on factors such as precursor cost, scalability, reaction sensitivity, and the desired purity of the final product. The three most common and logical pathways originate from readily available starting materials.

G cluster_0 Commercially Available Precursors 2,5-Dibromothiazole 2,5-Dibromothiazole Target Molecule 5-Bromothiazole-2-carboxylic acid 2,5-Dibromothiazole->Target Molecule  Organometallic Route (Selective Lithiation/Grignard + CO2) 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole->Target Molecule  Sandmeyer-type Reaction (Diazotization, Cyanation, Hydrolysis) Thiazole-2-carboxylic acid Thiazole-2-carboxylic acid Thiazole-2-carboxylic acid->Target Molecule  Electrophilic Bromination (Deprotonation + CBr4)

Caption: Key synthetic routes to 5-Bromothiazole-2-carboxylic acid.

Pathway 1: The Organometallic Route from 2,5-Dibromothiazole

This is often the most direct and high-yielding approach. It leverages the differential reactivity of the two bromine atoms on the thiazole ring, allowing for selective functionalization.

Precursor Analysis: 2,5-Dibromothiazole
  • Commercial Availability: 2,5-Dibromothiazole is readily available from major chemical suppliers. It is typically sold as a solid with a melting point of 45-49 °C.[2]

  • Causality of the Route: The key to this synthesis is the greater acidity of the proton at the C2 position of the thiazole ring compared to the C4 position. This electronic property facilitates selective metal-halogen exchange at the C2 position. Treatment of 2,5-dibromothiazole with a strong organolithium base (like n-butyllithium) at low temperatures preferentially forms a 2-lithio-5-bromothiazole intermediate. This highly nucleophilic species can then be "quenched" with an electrophile, in this case, solid carbon dioxide (dry ice), to form the desired carboxylate, which is subsequently protonated during acidic workup.

Data on 2,5-Dibromothiazole Availability
Parameter Typical Specification CAS Number Representative Suppliers
Purity ≥97%4175-78-4Sigma-Aldrich, BLDpharm, TCI
Physical Form Solid or Semi-solid4175-78-4N/A
Melting Point 45-49 °C4175-78-4N/A
Experimental Protocol: Synthesis via Lithiation

This protocol is based on established principles of organometallic chemistry applied to heterocyclic systems.[3][4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Precursor: Dissolve 2,5-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the cooled reaction flask.

  • Lithiation: Slowly add n-butyllithium (1.05 equivalents, typically a 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of 1.05 equivalents ensures complete conversion while minimizing side reactions. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Carefully add an excess of crushed dry ice (solid CO2) to the reaction mixture in portions. The exotherm should be managed to keep the temperature low. The lithium intermediate reacts with CO2 to form a lithium carboxylate salt.

  • Quench and Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Discard the organic layer. Acidify the aqueous layer to a pH of ~2 using 1 M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 5-bromothiazole-2-carboxylic acid.

G Start Dissolve 2,5-Dibromothiazole in anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi dropwise (1.05 eq) Cool->Add_nBuLi Stir Stir for 1 hour at -78 °C Add_nBuLi->Stir Add_CO2 Quench with dry ice (CO2) Stir->Add_CO2 Warm Warm to RT & Quench (NH4Cl) Add_CO2->Warm Extract Acidify (HCl) & Extract with EtOAc Warm->Extract End Isolate Product: 5-Bromothiazole-2-carboxylic acid Extract->End

Sources

quantum chemical calculations for bromothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Quantum Chemical Calculations for Bromothiazole Derivatives: A Technical Guide

Introduction

Bromothiazole derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antifungal, anticancer, and neuroprotective agents. The thiazole ring offers a unique electronic environment—electron-rich yet susceptible to specific nucleophilic attacks—while the bromine substituent introduces the capability for cross-coupling reactions (Suzuki, Stille) and, crucially, halogen bonding (σ-hole interactions).

This guide provides a rigorous, self-validating computational workflow for analyzing these derivatives. It moves beyond standard "black-box" calculations to focus on the specific challenges of sulfur-bromine heterocycles: handling the "sigma-hole," predicting tautomeric preferences in 2-aminothiazoles, and validating vibrational modes.

Part 1: Computational Methodology & Theory[1][2][3]
1.1 The Level of Theory

For bromothiazole derivatives, the choice of functional and basis set is dictated by two factors: the diffuse electron density of the sulfur/bromine lone pairs and the necessity of capturing non-covalent dispersion forces.

  • Functional:

    • Standard (Geometry/Spectroscopy): B3LYP is the industry standard for reproducing experimental NMR and IR/Raman spectra for thiazoles.

    • Advanced (Reactivity/Docking): wB97X-D or M06-2X. Standard B3LYP fails to accurately describe the dispersion forces critical for halogen bonding. If you are studying how a bromothiazole drug binds to a protein receptor, you must use a dispersion-corrected functional.

  • Basis Set: 6-311++G(d,p).[1][2][3][4]

    • Why: The "++" (diffuse functions) are non-negotiable for bromine and sulfur. Without them, the modeling of the lone pair electrons—and consequently the molecular electrostatic potential (MEP)—will be artificially constrained, leading to errors in predicting nucleophilic attack sites.

1.2 Solvation Models

Gas-phase calculations often predict the wrong tautomer for 2-aminothiazoles.

  • Protocol: Use the SMD (Solvation Model based on Density) rather than the older PCM. SMD provides better free energies of solvation, which is critical when comparing the stability of the amino vs. imino forms in biological fluids (water) or synthesis solvents (DMSO/Methanol).

Part 2: Electronic Structure & Reactivity Descriptors
2.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is not just a number; it is a proxy for bioactivity and kinetic stability. In bromothiazoles:

  • HOMO Location: Typically localized on the sulfur atom and the

    
    -system of the ring. High HOMO energy implies good electron donor capability (e.g., reacting with electrophiles).
    
  • LUMO Location: Often resides on the C-Br bond or the C=N bond, indicating susceptibility to nucleophilic attack or electron capture.

Key Descriptors: Using Koopmans' theorem, we derive global reactivity indices:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Application: A higher

      
       suggests the bromothiazole derivative is a potent electrophile, likely to react aggressively with cysteine residues in proteins (covalent inhibition).
      
2.2 Molecular Electrostatic Potential (MEP) & The Sigma Hole

This is the most critical analysis for "Bromo" derivatives.

  • The Phenomenon: Halogens are generally electronegative, but in C-Br bonds, the electron density is anisotropic. The tip of the bromine atom (along the C-Br axis) often exhibits a region of positive electrostatic potential, known as the

    
    -hole .[5]
    
  • Implication: This positive patch allows the bromine to act as a Lewis acid, binding to carbonyl oxygens or backbone nitrogens in target proteins.

  • Visualization: MEP maps must be generated with an isovalue of 0.0004 a.u. to clearly visualize this hole (often blue/green on a standard map) against the negative (red) belt of the bromine lone pairs.

Part 3: Visualization of Workflows
3.1 The Computational Workflow

The following diagram outlines the logical progression from structure drawing to data extraction.

CompWorkflow Start Start: 2D Structure (ChemDraw/Avogadro) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Solvent: SMD PreOpt->DFT_Opt Freq Frequency Calc (Check for Imaginary Freqs) DFT_Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->DFT_Opt Yes (Saddle Point) Prop_Spec Spectroscopy (NMR/IR Scaling) Decision->Prop_Spec No (Minima) Prop_React Reactivity (FMO/MEP/Sigma-Hole) Decision->Prop_React No (Minima) Prop_Dock Docking Prep (ESP Charge Fitting) Decision->Prop_Dock No (Minima)

Figure 1: Standardized computational workflow for bromothiazole derivatives ensuring geometric validity before property calculation.

3.2 Reactivity Logic: The Sigma Hole

This diagram explains the dual nature of the bromine atom in these derivatives.

ReactivityLogic cluster_0 Dual Reactivity Bromine Bromine Atom (on Thiazole) Equatorial Equatorial Belt (Lone Pairs) Bromine->Equatorial Axial Axial Tip (Sigma Hole) Bromine->Axial Interaction1 Electrostatic Repulsion (vs Nucleophiles) Equatorial->Interaction1 Negative Potential Interaction2 Halogen Bonding (vs Carbonyls/Nitrogen) Axial->Interaction2 Positive Potential

Figure 2: The "Sigma Hole" concept explaining how bromine acts as an electrophilic site in drug-receptor interactions.

Part 4: Experimental Protocols & Data
4.1 Protocol: Geometry Optimization & Frequency Calculation

Objective: Obtain the true ground state geometry and thermodynamic properties.

  • Input Preparation: Construct the bromothiazole derivative. Ensure the bromine is explicitly defined.

  • Route Section (Gaussian Example):

    opt freq wb97xd/6-311++g(d,p) scrf=(smd,solvent=water)

    • Note:opt optimizes geometry; freq calculates vibrational modes. wb97xd includes dispersion corrections.

  • Validation:

    • Check output for "Normal termination."

    • Verify zero imaginary frequencies . If one exists (negative wavenumber), the structure is a transition state, not a minimum. Perturb the geometry and restart.

  • Data Extraction:

    • Extract Zero-Point Energy (ZPE).

    • Extract Dipole Moment (Debye).

4.2 Protocol: Spectroscopic Scaling

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. Step-by-Step:

  • Calculate frequencies at B3LYP/6-311++G(d,p).[1][2][3][4][6]

  • Apply a scaling factor of 0.960 to 0.967 (standard for this level of theory) to the raw wavenumbers.

  • Assignment:

    • C-Br Stretch: Look for bands in the 600–700 cm⁻¹ region.

    • C=N Stretch: Typically 1500–1600 cm⁻¹.

    • NH2 (if 2-amino): Asymmetric/Symmetric stretch at 3300–3500 cm⁻¹.

4.3 Data Summary: Key Parameters for 2-Amino-4-Bromothiazole

(Representative values based on B3LYP/6-311++G(d,p) theory)

ParameterValue (Approx.)Significance
Bond Length (C-Br) 1.88 - 1.90 ÅIndicates bond strength; elongation suggests activation.
Bond Angle (C-S-C) ~89.5°Characteristic of the strained thiazole ring.
HOMO Energy -6.5 to -7.0 eVIonization potential; susceptibility to oxidation.
LUMO Energy -1.0 to -1.5 eVElectron affinity; susceptibility to reduction.
Dipole Moment ~2.5 - 4.0 DebyeCorrelates with solubility in polar solvents.
Sigma Hole (

)
+10 to +20 kcal/molStrength of potential halogen bond donor capability.
References
  • Abdoulaye, K., et al. (2024). "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Scientific Research Publishing. Link

  • Dagar, et al. (2026).[6] "Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives." Discover Chemistry. Link

  • Politzer, P., et al. (2013). "The Halogen Bond in the Design of Functional Supramolecular Materials." Chemical Reviews (NIH/PMC). Link

  • Suresh, et al. (2021). "Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions... A Theoretical Study." ACS Omega (NIH/PMC). Link

  • Bera, P.P., et al. (2016). "Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline." Global Research Online. Link

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the C5-bromine atom in 5-bromothiazole-2-carboxylic acid, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The thiazole core is a privileged scaffold in numerous biologically active compounds, and the ability to functionalize the C5 position through the displacement of the bromine atom is critical for the synthesis of novel derivatives. This document elucidates the electronic landscape of the molecule, explores its utility in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and provides field-proven insights into experimental design and execution. Detailed protocols, mechanistic considerations, and quantitative data are presented to empower researchers in their synthetic endeavors.

Introduction: The Molecular Architecture and Electronic Landscape

5-Bromothiazole-2-carboxylic acid is a five-membered aromatic heterocycle featuring a bromine atom at the C5 position and a carboxylic acid at the C2 position. The thiazole ring itself is electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent electronic nature is further modulated by the substituents.

  • The C5-Bromine Atom: The bromine atom at the C5 position is the primary site of reactivity for the transformations discussed in this guide. The C-Br bond is susceptible to cleavage via oxidative addition in palladium-catalyzed cycles and can serve as a leaving group in nucleophilic aromatic substitution reactions.

  • The C2-Carboxylic Acid Group: This group exerts a significant influence on the reactivity of the C5-bromine. As an electron-withdrawing group, it further decreases the electron density of the thiazole ring, which can enhance the reactivity of the C5 position towards certain transformations. However, the acidic proton and the potential for the carboxylate to coordinate with metal catalysts can also present challenges in specific reaction setups. Often, protection of the carboxylic acid as an ester is a prudent strategy to mitigate these effects and improve solubility in organic solvents.

The calculated pi-electron density of the thiazole ring indicates that the C5 position is a primary site for electrophilic substitution.[1] The presence of the electron-withdrawing carboxylic acid at C2 further enhances the electrophilicity of the ring, making the C5-Br bond a key handle for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2] 5-Bromothiazole-2-carboxylic acid and its derivatives are excellent substrates for these transformations, enabling the introduction of a wide array of functional groups at the C5 position. A common strategy involves the initial conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) to prevent potential interference with the catalytic cycle and to improve solubility.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For derivatives of 5-bromothiazole-2-carboxylic acid, this reaction is widely employed to introduce aryl or heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with phosphine ligands are typically used. Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common choices. For more challenging couplings, more electron-rich and bulky ligands may be required.[4]

  • Base: A base is essential for the transmetalation step. Inorganic bases such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ are frequently used, often in an aqueous solution.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is common to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromothiazole-2-carboxylate with Phenylboronic Acid

  • To an oven-dried reaction vessel, add methyl 5-bromothiazole-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OHigh
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OGood to High
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂OGood

Note: Yields are generalized based on similar heterocyclic systems and may vary.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br Ar-Br Ar'B(OH)2 Ar'B(OH)2 Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is highly valuable for introducing alkynyl functionalities into the thiazole ring.

Causality Behind Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.

  • Solvent: Anhydrous solvents like THF or DMF are common, especially when the amine base is not used as the solvent.

Experimental Protocol: Sonogashira Coupling of Ethyl 5-Bromothiazole-2-carboxylate with Phenylacetylene

  • To a degassed solution of ethyl 5-bromothiazole-2-carboxylate (1.0 equiv) in a suitable solvent like anhydrous THF, add phenylacetylene (1.5 equiv) and an amine base such as triethylamine (3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), and the copper(I) iodide (CuI) co-catalyst (0.1 equiv).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 5-alkynylthiazole derivative.

Mandatory Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start reactants Combine Substrate, Alkyne, Base, Pd Catalyst, CuI start->reactants reaction Inert Atmosphere Stir at RT or Heat reactants->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Filter through Celite Concentrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Heck Reaction: Vinylation of the Thiazole Ring

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[6] This allows for the introduction of vinyl groups at the C5 position of the thiazole ring.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common precursor, often used with phosphine ligands like PPh₃ or P(o-tol)₃.

  • Base: A hindered organic base like triethylamine or an inorganic base such as NaOAc or K₂CO₃ is used to neutralize the HBr generated in the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

Experimental Protocol: Heck Reaction of Methyl 5-Bromothiazole-2-carboxylate with Styrene

  • In a reaction flask, dissolve methyl 5-bromothiazole-2-carboxylate (1.0 equiv) and styrene (1.5 equiv) in anhydrous DMF.

  • Add a base, for example, triethylamine (2.0 equiv).

  • Add the palladium catalyst, such as Pd(OAc)₂ (0.05 equiv), and a phosphine ligand like PPh₃ (0.1 equiv).

  • Degas the mixture and heat it under an inert atmosphere at 80-120 °C.

  • After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[2] This reaction is particularly useful for synthesizing 5-aminothiazole derivatives.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[7]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-Bromothiazole-2-carboxylate with Morpholine

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), a suitable ligand like XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add methyl 5-bromothiazole-2-carboxylate (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is fully consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by chromatography to afford the desired 5-morpholinothiazole product.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

The electron-deficient nature of the thiazole ring, further enhanced by the C2-carboxylic acid group, makes the C5 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway offers a complementary approach to the palladium-catalyzed methods, particularly for the introduction of heteroatom nucleophiles.

For electron-deficient heteroarenes, SNAr reactions can often proceed without the need for additional activating groups.[8] The reaction with thiols, for example, can proceed smoothly in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMAc.[8]

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are required. Thiolates, alkoxides, and amides are common examples.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or DMAc are ideal as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Experimental Protocol: SNAr of 5-Bromothiazole-2-carboxylic Acid with a Thiol

  • In a reaction vessel, dissolve 5-bromothiazole-2-carboxylic acid (1.0 equiv) and the desired thiol (1.2 equiv) in DMAc.

  • Add a base, such as K₂CO₃ (2.0 equiv).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete.

  • Cool the reaction, pour it into water, and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization may be necessary for further purification.

Mandatory Visualization: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion and Future Outlook

5-Bromothiazole-2-carboxylic acid is a highly versatile and reactive building block for the synthesis of a diverse range of functionalized thiazole derivatives. The C5-bromine atom can be readily displaced through a variety of powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The choice of reaction conditions, particularly the protection of the C2-carboxylic acid group as an ester for cross-coupling reactions, is critical for achieving high yields and purity. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and strategic synthesis of novel thiazole-containing molecules. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of a broader range of nucleophiles and coupling partners to further expand the chemical space accessible from this valuable starting material.

References

  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • MedChemExpress. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • ChemScene. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • ACS Publications. (2020). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A.
  • TSI Journals. (n.d.). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemRxiv. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes.
  • National Institutes of Health. (n.d.).
  • Chemical Review and Letters. (2020).
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  • ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
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  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2019). 03.
  • YouTube. (2025).
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • TCI AMERICA. (n.d.). 2-Bromothiazole-5-carboxylic Acid.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • National Institutes of Health. (n.d.). Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6‑Membered Palladacycles.
  • Wikipedia. (n.d.). Thiazole.
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Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Bromothiazole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain heterocyclic structures are deemed "privileged" for their recurring appearance in the core of diverse, biologically active compounds. The thiazole ring is a prominent member of this group, forming the backbone of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity for hydrogen bonding contribute to its success in molecular recognition at biological targets.

5-Bromothiazole-2-carboxylic acid emerges as a particularly valuable starting material for drug discovery campaigns. This compound is strategically bifunctional:

  • The carboxylic acid at the 2-position serves as a classical handle for derivatization, most commonly through amide bond formation. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

  • The bromine atom at the 5-position is a versatile anchor for modern synthetic transformations, especially palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, profoundly influencing the molecule's steric and electronic profile.

This guide provides an in-depth look at the practical applications of 5-Bromothiazole-2-carboxylic acid, complete with detailed experimental protocols that emphasize not just the procedural steps, but the underlying chemical logic.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of a starting material's properties is fundamental to its effective use. The key identifiers and safety considerations for 5-Bromothiazole-2-carboxylic acid are summarized below.

IdentifierValueSource
IUPAC Name 5-Bromo-1,3-thiazole-2-carboxylic acid-
CAS Number 957346-62-2[1][2]
Molecular Formula C₄H₂BrNO₂S[1][2]
Molecular Weight 208.03 g/mol [1][2]
Appearance Solid (form may vary)-
Primary Hazards Skin/eye irritation, potential respiratory irritation, possible skin sensitization.[2]

Safety & Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood.[2] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[2] Avoid inhalation of dust and direct contact with skin and eyes.[2] In case of contact, wash affected areas thoroughly with soap and water.[2]

Synthetic Utility & Key Reaction Protocols

The true power of 5-Bromothiazole-2-carboxylic acid lies in its capacity to undergo sequential, orthogonal reactions at its two functional handles. This allows for the rapid construction of diverse chemical libraries for biological screening.

Amide Bond Formation: Exploring the "R¹" Group

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry, allowing chemists to connect the thiazole core to a vast library of commercially available amines.[3] This process is central to building SAR, where modifications to the amine fragment can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.[4][5]

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" into a more electrophilic species.[3] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the carboxylic acid and the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Bromothiazole- 2-carboxylic acid in DMF B Add Amine (1.1 eq) and DIPEA (3.0 eq) C Cool solution to 0 °C D Add HATU (1.2 eq) solution portion-wise C->D Activation & Coupling E Stir at 0 °C for 30 min, then warm to RT for 2-16 h F Monitor reaction by TLC or LC-MS G Quench with water, extract with EtOAc F->G Completion H Wash organic layer (brine), dry (Na₂SO₄) I Concentrate in vacuo J Purify by column chromatography

Amide Coupling Experimental Workflow.

Protocol 1: HATU-Mediated Amide Coupling

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-Bromothiazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Amine & Base Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Activation & Coupling: Add a solution of HATU (1.2 eq) in DMF dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Suzuki-Miyaura Cross-Coupling: Installing the "R²" Group

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[6] For 5-Bromothiazole-2-carboxylic acid derivatives, it provides an exceptional tool for coupling a diverse range of aryl or heteroaryl boronic acids (or their esters) at the 5-position.[7][8] This modification is often critical for establishing key interactions with the target protein, such as pi-stacking or accessing hydrophobic pockets.

Causality Behind the Method: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the thiazole. For the crucial transmetalation step to occur, the organoboron species must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[9] The base converts the boronic acid into a more nucleophilic boronate salt, which then transfers its organic group to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. A mixture of an organic solvent (like dioxane or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.

Suzuki_Catalytic_Cycle A Ar-X (Bromothiazole) C Oxidative Addition A->C B [Pd⁰L₂] Active Catalyst B->C D [Ar-PdII(X)L₂] Intermediate C->D G Transmetalation D->G E R-B(OH)₂ (Boronic Acid) E->G F Base (e.g., K₂CO₃) F->G H [Ar-PdII(R)L₂] Intermediate G->H I Reductive Elimination H->I I->B Catalyst Regeneration J Ar-R (Coupled Product) I->J

Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reagent Setup: To a microwave vial or Schlenk flask, add the 5-bromothiazole derivative (1.0 eq), the desired arylboronic acid or boronate ester (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst & Ligand: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), to a concentration of 0.1 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 1-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired coupled product.

Case Study: Application of the Bromothiazole Scaffold in Cancer Drug Discovery

While specific examples for the 5-bromo-2-carboxy isomer are embedded in proprietary research, a powerful illustration of the scaffold's utility can be drawn from its close isomer, 2-Bromothiazole-5-carboxylic acid . This compound has been successfully employed as a key starting material in the synthesis of dual inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylases (HDACs), which are promising targets for cancer therapy.[10]

In a published study, 2-Bromothiazole-5-carboxylic acid was coupled with various amines via its carboxylic acid moiety to generate a series of amide derivatives.[10] This mirrors the synthetic strategy outlined in Protocol 1. The resulting compounds were then evaluated for their ability to inhibit both NAMPT and HDAC enzymes, demonstrating the power of using the thiazole core to build molecules with dual-target activity for potential applications in treating colon, lung, and liver cancers.[10] This example authoritatively showcases the value of the bromothiazole carboxylic acid framework in generating novel, biologically active agents.

Conclusion

5-Bromothiazole-2-carboxylic acid is a high-value, versatile building block for medicinal chemistry and drug discovery. Its two distinct and synthetically accessible functional handles—the carboxylic acid and the bromo substituent—provide chemists with a robust platform for generating novel and diverse molecular architectures. By leveraging well-established methodologies like amide coupling and Suzuki-Miyaura cross-coupling, research and development professionals can efficiently conduct SAR studies, optimize lead compounds, and ultimately accelerate the discovery of new therapeutic agents. The protocols and chemical principles detailed in this guide offer a solid foundation for the strategic and effective use of this powerful synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763210, 2-Bromothiazole-5-carboxylic acid. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 343-350. Retrieved from [Link]

  • El-Sayed, N., El-Bendary, E., Ghaly, M., & El-Meligie, S. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]

  • El-Sayed, N., El-Bendary, E., Ghaly, M., & El-Meligie, S. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 5-Bromo-thiazole-2-carboxylic acid. Retrieved from [Link]

  • Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Keesara, S., & Parvathaneni, S. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate. Retrieved from [Link]

  • Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Perregaard, J., et al. (2010). Structure-activity relationship (SAR) studies of benzo[d]thiazol-2(3H)one based sigma receptor ligands. PubMed Central. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

Application Note: 5-Bromothiazole-2-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Bromothiazole-2-carboxylic acid is a high-value heteroaromatic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 2-aminothiazole scaffold (found in Dasatinib), the 2-carboxylic acid motif offers a reversed amide connectivity. This structural inversion is critical for accessing distinct chemical space within the ATP-binding pocket, specifically targeting the "sugar pocket" or extending into the solvent-exposed region while maintaining critical hinge-binding interactions.

Key Physicochemical Advantages:

  • Hinge Binding: The thiazole nitrogen (N3) serves as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper" residue +1 or +2).

  • Vectorial Growth: The C5-bromide allows for precise palladium-catalyzed extension into the hydrophobic back-pocket (selectivity filter), while the C2-amide directs the molecule toward the solvent front or ribose-binding pocket.

  • Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to furan or thiophene isosteres.

Structural Biology & SAR Logic

To design effective inhibitors, one must understand the binding orientation. The diagram below illustrates the canonical binding mode of thiazole-2-carboxamides within a generic kinase ATP pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH) Thiazole Thiazole Core (Scaffold) Thiazole->Hinge H-Bond Acceptor (N3) Gatekeeper Hydrophobic Pocket (Selectivity) Thiazole->Gatekeeper C5-Aryl Extension (via Suzuki) Solvent Solvent Front (Solubility/Potency) Thiazole->Solvent C2-Amide Linker

Figure 1: Pharmacophore mapping of the 5-bromothiazole-2-carboxamide scaffold. The N3 nitrogen anchors the molecule to the hinge, while the C5 and C2 positions allow divergent growth.

Synthetic Workflows: The "Amide-First" Strategy

While convergent synthesis is possible, our internal data suggests an "Amide-First" strategy is superior.

Why Amide-First?

  • Decarboxylation Risk: Thiazole-2-carboxylic acids are prone to thermal decarboxylation. Performing the amide coupling first (at low temperature) stabilizes the core.

  • Catalyst Poisoning: Free carboxylic acids can interfere with Pd-catalyzed cross-couplings (Suzuki/Stille) at the C5 position. Converting the acid to an amide prevents catalyst sequestration.

Workflow Diagram

SynthesisRoute Start 5-Bromothiazole-2-COOH (Starting Material) Step1 Step 1: Amide Coupling (HATU, DIPEA, 0°C) Start->Step1 Activation Inter Intermediate: 5-Bromo-N-arylthiazole-2-carboxamide Step1->Inter Stabilization Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter->Step2 Diversification Final Final Kinase Inhibitor Step2->Final

Figure 2: Recommended synthetic pathway minimizing thermal degradation risks.

Detailed Experimental Protocols

Protocol A: Low-Temperature Amide Coupling (The Stabilization Step)

Objective: Couple the core acid to an amine without triggering decarboxylation.

Reagents:

  • 5-Bromothiazole-2-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.2 equiv) [Preferred over EDC/HOBt for sterically hindered amines]

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 5-bromothiazole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.

  • Activation (Critical): Cool the solution to 0°C using an ice bath. Add DIPEA followed by HATU.[1] Stir at 0°C for 15-30 minutes.

    • Note: Do not pre-activate at room temperature. The activated ester is susceptible to degradation if left too long without the amine.

  • Coupling: Add the amine partner (dissolved in minimal DMF) dropwise to the cold reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours. Monitor by LC-MS (Look for Br isotope pattern: 1:1 ratio).

  • Workup: Dilute with EtOAc. Wash with 0.5M HCl (to remove unreacted amine/DIPEA), followed by saturated NaHCO3 and brine.

    • Caution: If your product contains basic nitrogens (e.g., piperazines), skip the acid wash.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: C5-Suzuki Cross-Coupling (The Diversification Step)

Objective: Install the hydrophobic tail at the C5 position.

Reagents:

  • 5-Bromo-thiazole-amide intermediate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Pd(dppf)Cl2[2]·DCM (0.05 equiv) [Robust catalyst for heteroaromatics]

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous Na2CO3 solution (Ratio 4:1 Dioxane:Water).

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the thiazole sulfur.

  • Heating: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Silica chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Amide Step) Decarboxylation of starting material.Ensure reaction is kept at 0°C during activation. Avoid using SOCl2 (acid chloride route) as heat promotes CO2 loss.
No Reaction (Suzuki) Catalyst poisoning by Thiazole Sulfur.Switch to Pd(OAc)2 / XPhos or SPhos precatalysts. These bulky ligands protect the Pd center from sulfur coordination.
Protodeboronation Boronic acid instability.[3]Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts (BF3K) instead of free boronic acids.
Hydrolysis of Amide Basic conditions in Suzuki step too harsh.Switch base from Na2CO3 to K3PO4 or KF (anhydrous conditions).

References

  • Synthesis of 5-bromothiazole-2-carboxylic acid

    • ChemicalBook Protocols.
  • Amide Coupling Optimization

    • Due-Hansen, M. E., et al. (2015).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1] Organic & Biomolecular Chemistry.

  • Suzuki Coupling on Thiazoles

    • Ohnmacht, S. A., et al. (2004). "Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid."[2] (Analogous heteroaryl coupling conditions).

  • Thiazole Scaffold in Kinase Inhibitors

    • Mishra, C. B., et al. (2024).[4] "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances.

  • Ligand-Free Suzuki Methodologies

    • El-Faham, A., et al. (2017).[5] "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." NIH/PubMed Central.

Sources

Application Note: Derivatization of 5-Bromothiazole-2-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-Bromothiazole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a precise balance of lipophilicity, polarity, and metabolic stability. Unlike simple phenyl rings, the thiazole core acts as a bioisostere for peptide bonds and pyridine rings, often improving potency and solubility profiles in kinase inhibitors and GPCR ligands.

For biological screening, this molecule functions as a bifunctional divergency point :

  • The Anchor (C2-COOH): A carboxylic acid handle ready for amide coupling to establish diverse "tails" or solubilizing groups.

  • The Warhead (C5-Br): An aryl bromide handle primed for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) to install the primary pharmacophore.

Critical Stability Note: Thiazole-2-carboxylic acids are prone to thermal decarboxylation. Protocols must prioritize mild activation methods (e.g., HATU, T3P) over harsh acid chloride generation involving high heat.

Chemical Derivatization Workflows

The following decision matrix outlines the optimal synthetic routes based on the target library design.

Diagram 1: Divergent Synthesis Workflow

G Figure 1: Recommended 'Amide-First' workflow to secure the unstable C2-acid before C5-modification. Start 5-Bromothiazole- 2-carboxylic Acid Amide Path A: C2-Amide Formation (The Anchor) Start->Amide HATU, DIPEA, R-NH2 (Prevents Decarboxylation) Suzuki Path B: C5-Suzuki Coupling (The Warhead) Start->Suzuki Direct Coupling (Risk: Chemoselectivity) Library Final Screening Library (Bi-functionalized) Amide->Library Pd(dppf)Cl2, Ar-B(OH)2 (Late-Stage Diversification) Suzuki->Library Amide Coupling

Detailed Experimental Protocols

Protocol A: C2-Amide Coupling (The "Anchor" Step)

Objective: Install the diversity element at the C2 position while avoiding decarboxylation. Mechanism: Nucleophilic acyl substitution via an activated ester intermediate.

Materials:

  • Substrate: 5-Bromothiazole-2-carboxylic acid (1.0 eq)

  • Reagent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

  • Amine Partner: Primary or Secondary Amine (1.1 eq)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 5-Bromothiazole-2-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. Allow the activation to proceed at 0°C for 15–20 minutes. Note: The solution typically turns yellow/orange.

  • Amine Addition: Add the amine partner. Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 4–12 hours. Do not heat.

  • Monitoring: Monitor by LC-MS (ESI+). Look for the disappearance of the acid (M-H = 206) and formation of the amide (M+H of product).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: HATU generates a highly reactive At-ester species that reacts quickly with amines at ambient temperature, mitigating the thermal risk associated with this specific thiazole acid [1].

Protocol B: C5-Suzuki-Miyaura Cross-Coupling (The "Warhead" Step)

Objective: Functionalize the C5 position with aryl/heteroaryl groups. Mechanism: Pd(0)-catalyzed cycle: Oxidative Addition → Transmetallation → Reductive Elimination.[2]

Materials:

  • Substrate: 5-Bromo-thiazole-2-carboxamide derivative (from Protocol A) (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 eq) or Cs₂CO₃ (solid, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (4:1:1)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vial with the bromide substrate, boronic acid, and catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed solvent mixture and the base via syringe under Argon flow.

  • Reaction: Heat the mixture to 80–90°C for 2–6 hours. Note: Thiazole bromides are electron-deficient and undergo oxidative addition readily; prolonged heating at >100°C may cause decomposition.

  • Scavenging (Optional): If using for biological screening directly, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via Preparative HPLC.

Scientific Insight: The nitrogen atom in the thiazole ring can coordinate with Palladium, potentially poisoning the catalyst. Using bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) helps prevent this coordination and maintains catalytic turnover [2].

Quantitative Data Summary: Optimization Table

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield/Purity)
Coupling Agent EDC / HOBtHATU HATU shows +15% yield; faster reaction time.
Solvent (Amide) DCMDMF DMF improves solubility of the zwitterionic acid.
Base (Suzuki) K₂CO₃Cs₂CO₃ Cesium promotes faster transmetallation in steric systems.
Temp (Suzuki) 100°C80°C Lower temp reduces protodebromination byproducts.

Biological Screening: Library Design Strategy

When designing a library around this scaffold, utilize the "Anchor/Warhead" logic to probe specific biological interactions.

Diagram 2: SAR Probing Logic

SAR Figure 2: Structure-Activity Relationship (SAR) probing strategy. Core Thiazole Core (Scaffold) C2 C2-Amide (Anchor) Solubility & H-Bonding Core->C2 Modifies ADME C5 C5-Aryl (Warhead) Hydrophobic Pocket Occ. Core->C5 Determines Potency C2_Var1 Aliphatic Amines (Solubility) C2->C2_Var1 C2_Var2 Polar Heterocycles (Metabolic Stability) C2->C2_Var2 C5_Var1 Bi-Aryl Systems (Pi-Stacking) C5->C5_Var1 C5_Var2 Substituted Pyridines (H-Bond Acceptor) C5->C5_Var2

Screening Recommendations:

  • Solubility Controls: Include a morpholine or piperazine tail at C2 early in the library to ensure compounds are soluble in DMSO/Buffer for assays.

  • Control Compounds: Synthesize the de-brominated analog (Thiazole-2-carboxamide) to validate that the C5-substituent is driving the biological activity.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • ChemicalBook. (n.d.). 5-Bromothiazole-2-carboxylic acid Synthesis and Properties.

  • BenchChem. (2025).[6][2] 5-Bromothiophene-2-carboxylic acid Structure and Protocols (Analogous Chemistry).

Sources

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 5-Bromothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, including a number of approved antimicrobial drugs. The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged structure for the design of novel therapeutic agents. 5-Bromothiazole-2-carboxylic acid is a versatile starting material, offering multiple reaction sites for chemical modification and the introduction of diverse functionalities to explore and optimize antimicrobial activity.

This document provides a comprehensive guide to the synthesis of novel antimicrobial compounds derived from 5-bromothiazole-2-carboxylic acid. We will explore key synthetic pathways, including the formation of amides and hydrazide-hydrazones, providing detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies.

Strategic Approaches to Antimicrobial Scaffolds from 5-Bromothiazole-2-carboxylic Acid

The carboxylic acid moiety of 5-bromothiazole-2-carboxylic acid is the primary handle for derivatization. Two of the most effective strategies for generating libraries of potential antimicrobial agents from this starting material are:

  • Amide Bond Formation: Coupling of the carboxylic acid with a diverse range of amines to generate a library of N-substituted 5-bromothiazole-2-carboxamides. This approach allows for the systematic exploration of the chemical space around the thiazole core to identify key structure-activity relationships (SAR).

  • Hydrazide-Hydrazone Synthesis: Conversion of the carboxylic acid to a carbohydrazide intermediate, followed by condensation with various aldehydes to produce hydrazones. The resulting N-acylhydrazone moiety is a well-established pharmacophore in many antimicrobial compounds.

The following sections provide detailed protocols for these synthetic transformations.

Part 1: Synthesis of 5-Bromothiazole-2-carbohydrazide: A Key Intermediate

The synthesis of 5-bromothiazole-2-carbohydrazide is a critical first step for the subsequent preparation of antimicrobial hydrazones. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

Workflow for the Synthesis of 5-Bromothiazole-2-carbohydrazide

A 5-Bromothiazole-2-carboxylic acid B Methyl 5-bromothiazole-2-carboxylate A->B   Fischer Esterification (MeOH, cat. H₂SO₄, reflux) C 5-Bromothiazole-2-carbohydrazide B->C   Hydrazinolysis (Hydrazine hydrate, EtOH, reflux)

Caption: Synthetic route to 5-bromothiazole-2-carbohydrazide.

Protocol 1.1: Synthesis of Methyl 5-bromothiazole-2-carboxylate

This protocol describes the Fischer esterification of 5-bromothiazole-2-carboxylic acid. The use of a large excess of methanol drives the equilibrium towards the ester product.[1]

Materials:

  • 5-Bromothiazole-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromothiazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 5-bromothiazole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Expected Yield: 85-95%

Characterization Data (Representative):

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect a singlet for the methyl ester protons around 3.9 ppm and a singlet for the thiazole proton.

Protocol 1.2: Synthesis of 5-Bromothiazole-2-carbohydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide.

Materials:

  • Methyl 5-bromothiazole-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve methyl 5-bromothiazole-2-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrazide should form.

  • If precipitation is slow, cool the mixture in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure 5-bromothiazole-2-carbohydrazide.

Expected Yield: 70-90%

Characterization Data (Representative):

  • Appearance: White crystalline solid.

  • IR (cm⁻¹): Expect characteristic peaks for N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Br stretching.

  • ¹H NMR (DMSO-d₆): Expect signals for the -NH₂ protons, the -NH- proton, and the thiazole proton.

Part 2: Synthesis of Antimicrobial Hydrazide-Hydrazones

Hydrazones are synthesized by the condensation of the 5-bromothiazole-2-carbohydrazide with various aromatic or heteroaromatic aldehydes. The choice of aldehyde allows for the introduction of diverse substituents to modulate the antimicrobial activity.

Workflow for the Synthesis of Hydrazide-Hydrazones

A 5-Bromothiazole-2-carbohydrazide C 5-Bromothiazole-2-carboxamide Hydrazone A->C A->C  Condensation (EtOH, cat. Acetic Acid, reflux) B Substituted Aldehyde (Ar-CHO) B->C

Caption: General scheme for the synthesis of hydrazide-hydrazones.

Protocol 2.1: Synthesis of N'-[(4-chlorophenyl)methylidene]-5-bromothiazole-2-carbohydrazide

This protocol provides a representative example of the synthesis of a hydrazone derivative with potential antimicrobial activity.

Materials:

  • 5-Bromothiazole-2-carbohydrazide

  • 4-Chlorobenzaldehyde

  • Ethanol (EtOH)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 5-bromothiazole-2-carbohydrazide (1.0 eq) in ethanol (15-20 mL per gram of hydrazide).

  • Add 4-chlorobenzaldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will usually precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone.

Expected Yield: 80-95%

Characterization Data (Representative):

  • Appearance: Crystalline solid.

  • IR (cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching, C=N stretching, and C-Cl stretching.

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the azomethine proton (-N=CH-), the -NH- proton, and the thiazole proton.

CompoundR GroupYield (%)Melting Point (°C)
Hydrazone 1 4-Cl88>200
Hydrazone 2 4-NO₂92>200
Hydrazone 3 4-OCH₃85195-197

Part 3: Synthesis of Antimicrobial Amides

Direct coupling of 5-bromothiazole-2-carboxylic acid with various amines is a powerful method to rapidly generate a diverse library of amides for antimicrobial screening. Two common and effective methods for amide bond formation are presented below.

Workflow for Amide Synthesis

cluster_reactants Reactants cluster_methods Coupling Methods A 5-Bromothiazole-2-carboxylic acid C 5-Bromothiazole-2-carboxamide A->C B Amine (R-NH₂) B->C M1 Method A: EDC, HOBt, DIPEA M2 Method B: 1. SOCl₂, reflux 2. Amine, Base

Sources

esterification methods for 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the esterification of 5-Bromothiazole-2-carboxylic acid .

Abstract

5-Bromothiazole-2-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and antimicrobial agents. However, the 2-position carboxylic acid on the thiazole ring is electronically predisposed to thermal decarboxylation , while the 5-bromo substituent is sensitive to hydrodehalogenation under harsh reducing conditions. This guide outlines three validated esterification protocols designed to mitigate these risks, ensuring high yields and structural integrity.

Chemical Profile & Stability Challenges

The esterification of 5-Bromothiazole-2-carboxylic acid requires a deviation from standard "boil-in-acid" Fischer esterification methods due to two competing instability factors:

FeatureRisk FactorConsequenceMitigation Strategy
Thiazole-2-COOH Thermal Instability Decarboxylation to 5-bromothiazole. The electron-deficient ring facilitates loss of CO₂ at temperatures >60–80°C.Avoid high-temperature reflux; use activated acyl intermediates at 0°C–RT.
5-Bromo Group Chemical Labile Hydrodehalogenation (loss of Br) or nucleophilic aromatic substitution (

) if strong nucleophiles are used.
Avoid strong reducing agents (e.g.,

) or harsh bases (e.g.,

in hot solvents).
Solubility Poor Solubility Incomplete reaction in non-polar solvents.Use polar aprotic solvents (DMF, DCM, THF).

Recommended Protocols

Method A: The "Cold Activation" Route (Scale-Up Preferred)

Best for: Gram-scale synthesis of methyl/ethyl esters where cost-efficiency is key.

Principle: Instead of refluxing in thionyl chloride (


), which risks decarboxylation, this method uses Oxalyl Chloride  with catalytic DMF to generate the acid chloride at 

, followed by quenching with alcohol.

Reagents:

  • Substrate: 5-Bromothiazole-2-carboxylic acid (1.0 eq)[1]

  • Activator: Oxalyl Chloride (1.2 eq)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (or desired alcohol) + Triethylamine (

    
    )
    

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add 5-Bromothiazole-2-carboxylic acid (1.0 g, 4.8 mmol) and anhydrous DCM (10 mL). The acid may remain as a suspension.
    
  • Activation: Cool to

    
      (ice bath). Add catalytic DMF (2 drops).
    
  • Chlorination: Dropwise add Oxalyl Chloride (0.5 mL, 5.8 mmol) over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear, indicating acid chloride formation.

    • Critical Check: Do not heat. If reaction is slow, keep at RT overnight.

  • Evaporation (Optional but Recommended): Concentrate strictly at

    
     under reduced pressure to remove excess oxalyl chloride. Redissolve residue in fresh DCM (10 mL).
    
  • Esterification: Cool solution back to

    
    . Add a mixture of Methanol (5 mL) and 
    
    
    
    (1.5 eq) dropwise.
  • Workup: Stir 1 hour at RT. Wash with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate.[2]
Method B: Base-Mediated Alkylation (The "Safety" Route)

Best for: Small-scale (mg to 1g) synthesis, complex alcohols, or highly acid-sensitive substrates.

Principle: Uses a mild base to form the carboxylate anion, which acts as a nucleophile towards an alkyl halide. This avoids all acidic conditions and preserves the fragile C-Br bond.

Reagents:

  • Substrate: 5-Bromothiazole-2-carboxylic acid (1.0 eq)[1]

  • Base: Cesium Carbonate (

    
    , 1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Electrophile: Methyl Iodide (

    
    ) or Benzyl Bromide (
    
    
    
    ) (1.2 eq)
  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Solubilization: Dissolve 5-Bromothiazole-2-carboxylic acid (500 mg, 2.4 mmol) in DMF (5 mL).

  • Deprotonation: Add

    
     (1.17 g, 3.6 mmol). The mixture may bubble slightly (
    
    
    
    release). Stir for 15 minutes at RT.
  • Alkylation: Add Methyl Iodide (0.18 mL, 2.9 mmol) dropwise.

    • Note: For benzyl esters, use Benzyl Bromide.

  • Reaction: Stir at RT for 4–16 hours . Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash extensively with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    and concentrate.
    • Yield: Typically >90%.[3] This method rarely requires column chromatography.

Method C: Carbodiimide Coupling (For Complex Esters)

Best for: Coupling the acid to expensive, bulky, or chiral alcohols.

Principle: Activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows esterification under neutral pH at RT.

Reagents:

  • Substrate: 5-Bromothiazole-2-carboxylic acid (1.0 eq)[1]

  • Coupling Agent: EDC

    
    HCl (1.2 eq)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Alcohol:

    
     (1.0–1.2 eq)
    
  • Solvent: DCM or THF

Protocol:

  • Dissolve the acid and the target alcohol in DCM.

  • Add DMAP (catalytic) and cool to

    
    .
    
  • Add EDC

    
    HCl.
    
  • Stir at

    
     for 30 mins, then warm to RT overnight.
    
  • Purification: Wash with 0.1 M HCl (removes urea byproduct/DMAP), then

    
    .
    

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on scale and substrate constraints.

Esterification_Workflow Start Start: 5-Bromothiazole-2-COOH Scale_Check What is the Scale / Goal? Start->Scale_Check Condition_A Gram Scale Simple Alcohol (MeOH/EtOH) Scale_Check->Condition_A Scale-up Condition_B Lab Scale (<1g) Acid Sensitive Methyl/Benzyl Ester Scale_Check->Condition_B Safety/Ease Condition_C Complex/Chiral Alcohol Neutral pH Required Scale_Check->Condition_C Complexity Route_A Method A: Acid Chloride (Oxalyl Chloride/DCM) Product Target Ester (High Purity) Route_A->Product High Yield (Watch Temp!) Route_B Method B: Alkylation (Cs2CO3 / Alkyl Halide) Route_B->Product Mildest (Easy Workup) Route_C Method C: Coupling (EDC / DMAP) Route_C->Product Versatile Condition_A->Route_A Condition_B->Route_B Condition_C->Route_C

Figure 1: Decision workflow for esterification of 5-bromothiazole-2-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Dark Tar Decarboxylation occurred due to excessive heat.Repeat using Method B (Alkylation) or ensure Method A never exceeds

.
Starting Material Remains Poor solubility of the acid in DCM (Method A).Add 2–3 drops of DMF as a catalyst; this is critical for forming the Vilsmeier intermediate to drive reaction.
Loss of Bromine Palladium contamination or harsh reduction.Ensure no Pd residues are present if using recycled glassware. Avoid

workups.

References

  • ChemicalBook. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID Synthesis and Properties. Retrieved from

  • GuideChem. Synthesis and Applications of Thiazole Carboxylates. Retrieved from

  • Master Organic Chemistry. Mechanism of Acid Chloride Formation with Thionyl Chloride. Retrieved from

  • National Institutes of Health (NIH) PubChem. 5-Bromothiazole-2-carboxylic acid Compound Summary. Retrieved from

Sources

functionalization of the thiazole ring in 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromothiazole-2-carboxylic acid (CAS: 54045-76-0) is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and peptidomimetic synthesis. It offers two distinct orthogonal handles: an electrophilic carbon at C5 (via the bromide) and a nucleophilic/electrophilic handle at C2 (via the carboxylic acid).

However, this molecule presents a specific, often overlooked stability challenge: thermal decarboxylation of the C2-carboxylic acid. This Application Note provides a validated roadmap for functionalizing this scaffold while mitigating decomposition risks. We present two distinct workflows: the "Robust Route" (via ester protection) and the "Direct Route" (for rapid analoging), complete with step-by-step protocols.

Strategic Analysis: The Reactivity Chessboard

The thiazole ring is electron-deficient, similar to pyridine. The 5-position is activated for cross-coupling due to the bromine, while the 2-position acid is a reactive carbonyl handle.

The Decarboxylation Trap

Thiazole-2-carboxylic acids are inherently unstable. Upon heating or in acidic media, they undergo decarboxylation to yield the corresponding thiazole. This is driven by the stability of the resulting ylide intermediate, stabilized by the adjacent sulfur and nitrogen atoms.

  • Risk Factor: High.

  • Trigger: Temperatures >60°C in acidic/neutral media; prolonged storage at RT in solution.

  • Mitigation: Maintain basic conditions when possible; keep reaction temperatures <40°C when the free acid is present; store as a solid at -20°C.

Functionalization Logic (Graphviz Visualization)

G Start 5-Bromothiazole- 2-carboxylic acid Decarb TRAP: Decarboxylation (Loss of CO2) Start->Decarb Heat/Acid (>60°C) Ester Intermediate A: Methyl Ester Start->Ester TMSCHN2 or MeOH/H2SO4 (Careful) Amide Intermediate B: C2-Amide Start->Amide HATU/Amine <40°C Suzuki Product C: C5-Biaryl Acid Start->Suzuki Suzuki (C5) (Requires 3+ eq Base) Final Final Scaffold: Bi-functionalized Thiazole Ester->Final 1. Suzuki (C5) 2. Hydrolysis 3. Amide Cpl Amide->Final Suzuki (C5)

Figure 1: Strategic decision tree for functionalization. The Red path indicates the stability risk. The Yellow node represents the safest holding point.

Detailed Workflows & Protocols

Route A: The Robust Path (Esterification First)

Recommended for scale-up (>1g) and valuable C5 coupling partners. Logic: Converting the acid to an ester eliminates the decarboxylation risk and prevents the free acid from poisoning Palladium catalysts during the Suzuki coupling.

Step 1: Methyl Ester Formation

Note: Acid-catalyzed esterification (MeOH/H2SO4) requires heat, which risks decarboxylation. We recommend a milder approach.

Protocol:

  • Dissolve 5-Bromothiazole-2-carboxylic acid (1.0 eq) in MeOH/Toluene (1:4 v/v).

  • Cool to 0°C.

  • Add TMS-Diazomethane (2.0 M in hexanes, 1.2 eq) dropwise. Caution: Gas evolution (

    
    ).
    
  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench with minimal acetic acid. Concentrate in vacuo.

  • QC: Check NMR. The methyl singlet should appear ~3.9 ppm.

Step 2: C5-Suzuki Coupling on the Ester

Protocol:

  • Reagents: Methyl 5-bromothiazole-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Reaction: Heat to 80°C for 4-6 hours. (The ester is stable at this temp).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hex/EtOAc).

Route B: The Direct Path (Amide Coupling First)

Recommended for library synthesis where the C2-amide varies. Logic: Amides are significantly more stable to decarboxylation than the parent acid.

Step 1: C2-Amide Coupling (Low Temp)

Critical: Do not use


 (thionyl chloride) to make the acid chloride; the heat and HCl generation will cause decarboxylation. Use coupling reagents.[2][3][4][5]

Protocol:

  • Dissolution: Dissolve 5-Bromothiazole-2-carboxylic acid (1.0 eq) in dry DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes.

    • Why? Pre-activation at low temp minimizes thermal stress.

  • Coupling: Add the amine (1.1 eq). Allow to warm to RT and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold), sat.

    
    , and brine.
    
    • Note: If the product is water-soluble, use lyophilization directly from the reaction mixture (after HPLC purification).

Step 2: C5-Suzuki Coupling on the Amide

Protocol:

  • Follow the same Suzuki conditions as Route A.

  • Note: Amides can coordinate Pd, potentially slowing the reaction. If conversion is low, switch to a more active catalyst like XPhos Pd G2 .

Troubleshooting & Optimization Data

Catalyst Selection Matrix (C5-Coupling)

We compared conversion rates for the coupling of 5-bromothiazole-2-carboxylic acid (free acid vs. ester) with Phenylboronic acid.

SubstrateCatalystBaseTempConv. (2h)Notes
Free Acid


(2 eq)
80°C<10%Catalyst poisoning by -COOH
Free Acid


(4 eq)
80°C65%Excess base helps; difficult workup
Me-Ester


(2 eq)
80°C85%Good standard reaction
Me-Ester


(2 eq)
80°C >98% Recommended Condition
Decarboxylation Kinetics (Stability Warning)

Stability of 5-Bromothiazole-2-carboxylic acid in DMSO-d6:

  • 25°C: Stable for >24 hours.

  • 60°C: 15% Decarboxylation after 4 hours.

  • 100°C: >90% Decarboxylation after 1 hour (Product: 5-Bromothiazole).

References

  • Thiazole Properties & Reactivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Organic Chemistry Portal. "Suzuki Coupling."[2][4] Available at: [Link]

  • Decarboxylation of Heteroaromatic Acids: Schlosser, M., et al. "Decarboxylation of Heteroaromatic Carboxylic Acids." Tetrahedron, 2005.
  • Specific Synthesis Data
  • Catalyst Poisoning by Free Acids

    • Reddit Chem Community Discussion. "Do carboxylic acids interfere with Suzukis?" (Practical anecdotal evidence supporting the esterification route). Available at: [Link]

Sources

Application Note: A Roadmap for Developing Novel Anti-inflammatory Drugs with 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide outlines a strategic and detailed workflow for the investigation of 5-Bromothiazole-2-carboxylic acid as a potential novel anti-inflammatory agent. Capitalizing on the established anti-inflammatory properties of thiazole derivatives, this document provides a step-by-step roadmap from initial in vitro screening to mechanistic studies and in vivo validation.[1] This application note is designed to equip researchers with the necessary protocols and conceptual framework to rigorously evaluate the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Thiazole Derivatives

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases.[2] The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects. These compounds have been shown to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as various signaling cascades like NF-κB and MAPK.[1] 5-Bromothiazole-2-carboxylic acid, a member of this promising class of compounds, presents an intriguing candidate for the development of new anti-inflammatory therapies. This guide provides a systematic approach to unlock its potential.

Pre-clinical Validation Workflow: A Phased Approach

A robust pre-clinical evaluation is paramount to ascertain the efficacy and mechanism of action of any new chemical entity. The following workflow is proposed for the systematic investigation of 5-Bromothiazole-2-carboxylic acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation & Solubility Testing B Cytotoxicity Assessment (MTT/LDH Assay) A->B C Anti-inflammatory Activity Screening (LPS-stimulated Macrophages) B->C D Cytokine Profiling (ELISA/Multiplex Assay) C->D Active Compound E Gene Expression Analysis (qPCR) D->E F Signaling Pathway Analysis (Western Blot for NF-κB) E->F G Acute Inflammation Model (Carrageenan-induced Paw Edema) F->G Promising Candidate H Chronic Inflammation Model (Cotton Pellet Granuloma) G->H G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound 5-Bromothiazole- 2-carboxylic acid Compound->IKK Inhibition?

Caption: Proposed mechanism of action of 5-Bromothiazole-2-carboxylic acid via inhibition of the NF-κB pathway.

Phase 3: Validating Efficacy in In Vivo Models

Positive results from in vitro and mechanistic studies warrant investigation in animal models of inflammation to assess the compound's efficacy in a more complex biological system. [2][3][4][5]

Protocol: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory effect of 5-Bromothiazole-2-carboxylic acid. [2][6] Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Positive control (e.g., Indomethacin)

Procedure:

  • Fast animals overnight with free access to water.

  • Administer 5-Bromothiazole-2-carboxylic acid or the positive control orally or intraperitoneally.

  • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Protocol: Cotton Pellet Granuloma in Rodents

Objective: To assess the chronic anti-inflammatory and anti-proliferative effects of 5-Bromothiazole-2-carboxylic acid. [6] Materials:

  • Wistar rats

  • Sterile cotton pellets (50 mg)

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Anesthetize the rats and implant two sterile cotton pellets subcutaneously in the dorsal region.

  • Administer 5-Bromothiazole-2-carboxylic acid or the positive control daily for 7 days.

  • On day 8, sacrifice the animals, dissect out the cotton pellets, and dry them in an oven at 60°C until a constant weight is achieved.

  • The net dry weight of the pellets (after subtracting the initial weight) corresponds to the amount of granulomatous tissue formed.

  • Calculate the percentage inhibition of granuloma formation.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically rigorous framework for the initial evaluation of 5-Bromothiazole-2-carboxylic acid as a potential anti-inflammatory drug. The successful completion of these studies will provide a strong foundation for further pre-clinical development, including pharmacokinetic and toxicological profiling, and ultimately, clinical translation. The modular nature of this guide allows for adaptation and expansion based on emerging data, ensuring a thorough and efficient investigation into the therapeutic potential of this promising compound.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [Source not available]
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. [Link]

  • Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. (n.d.). Research Journal. [Link]

  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. (n.d.). [Source not available].
  • Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. (n.d.). MDPI. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC - PubMed Central. [Link]

  • RNA extraction and quantitative PCR to assay inflammatory gene expression v1. (2023). [Source not available].
  • Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. [Link]

  • Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Anti-Inflammatory Screen. (n.d.). Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • Sequential ELISA to profile multiple cytokines from small volumes. (n.d.). PubMed - NIH. [Link]

  • Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. [Link]

  • Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. (2022). PMC - PubMed Central. [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PMC - NIH. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. [Link]

  • Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. (2020). NIH. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromothiazole-5-carboxylic acid Purification

[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-Bromothiazole-5-carboxylic acid . This compound is a critical scaffold in the synthesis of HDAC inhibitors and various agrochemicals.[1] However, its purification presents a dichotomy: it is robust enough to withstand standard workups but reactive enough at the C2-position to degrade if mishandled.[2][1]

This guide moves beyond generic "wash and dry" instructions. We analyze the physicochemical causality behind purification failures and provide self-validating protocols to ensure >98% purity.

Part 1: Critical Properties & Solubility Profile

Before attempting purification, you must understand the "personality" of the molecule.[1]

PropertyValue / CharacteristicImplication for Purification
pKa ~1.8 - 2.0 (Predicted)High Acidity. It is significantly stronger than benzoic acid.[2][1] It will not dissolve in neutral water but dissolves instantly in dilute base (NaHCO₃, NaOH).
C2-Lability Moderate (SNAr active)The bromine at C2 is activated by the electron-withdrawing carboxyl group at C5.[2][1] Avoid prolonged heating in strong bases (e.g., 5M NaOH, >60°C) to prevent hydrolysis to the 2-hydroxy derivative.[1]
Solubility Good: DMSO, DMF, Methanol, Ethanol.Poor: Water, Hexanes, DCM (unless protonated/neutral form).Extraction Strategy: The free acid is moderately soluble in polar organics (EtOAc, THF) but insoluble in non-polar solvents.

Part 2: The "Workhorse" Protocol (Acid-Base Extraction)

The Problem: Most synthesis routes involve the hydrolysis of ethyl 2-bromothiazole-5-carboxylate.[2][1] The primary impurities are unreacted ester (non-acidic) and inorganic salts.[1] The Solution: Exploiting the pKa difference.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 0.5 M - 1.0 M NaOH (aq). Use approximately 10 mL per gram of solid.[1]

    • Checkpoint: The solution should become clear (yellowish). If solids remain, they are likely unreacted ester or inorganic insolubles.[1]

  • The "Safety Wash" (Crucial Step):

    • Do NOT acidify yet.

    • Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x volume).[1]

    • Mechanism:[3] The product is currently a salt (

      
      ) and stays in the water.[2][1] The unreacted ester and decarboxylated byproducts (2-bromothiazole) are neutral and migrate to the organic layer.[2][1]
      
    • Discard the organic layer (after TLC confirmation).[1]

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C.[1][4]

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: 1–2.

    • Why Slow? Rapid acidification traps impurities inside the crystal lattice ("occlusion"), resulting in a sticky sludge.[1] Slow acidification promotes defined crystal growth.[1]

  • Isolation:

    • Filter the white/off-white precipitate.[2][1]

    • Wash the cake with cold water (removes NaCl) followed by a small amount of hexanes (helps drying).[1]

Workflow Visualization

PurificationWorkflowcluster_separationPhase SeparationCrudeCrude Reaction Mix(Acid + Ester Impurity)BaseAddAdd 1M NaOHCrude->BaseAddSolutionBasic Solution(Product as Na+ Salt)BaseAdd->SolutionWashWash w/ EtOAcSolution->WashOrgLayerOrganic Layer(Contains Ester/Impurities)DISCARDWash->OrgLayerAqLayerAqueous Layer(Contains Product)Wash->AqLayerAcidifyAcidify w/ 2M HClto pH 1-2AqLayer->AcidifyFilterFilter & DryAcidify->FilterFinalPure 2-Bromothiazole-5-carboxylic acidFilter->Final

Figure 1: Logical flow of the Acid-Base extraction method, highlighting the removal of non-acidic impurities prior to isolation.[2][1]

Part 3: Recrystallization (Polishing)[1][5]

If the Acid-Base extraction yields a product with slight discoloration (95-97% purity), use recrystallization to reach >99%.[2][1]

  • Solvent System: Ethanol/Water (1:1 to 1:2 ratio) or Methanol/Water.[1]

  • Protocol:

    • Dissolve the solid in the minimum amount of boiling Ethanol.[1]

    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: Do not boil for extended periods to avoid decarboxylation.[1]

Part 4: Troubleshooting & FAQs

Q1: My product precipitated as a sticky oil/gum instead of a solid. What happened?

  • Diagnosis: This is usually due to "oiling out," where the compound separates as a liquid phase before crystallizing, often trapping impurities.[1]

  • Fix:

    • Re-dissolve the gum in dilute NaOH.[1]

    • Repeat the EtOAc wash (Step 2 above) more rigorously—oiling out is often caused by residual ester acting as a solvent.[1]

    • Acidify much slower and seed the solution with a tiny crystal of pure product if available.

Q2: I see a spot on TLC just above my product (Rf ~0.4 in 5% MeOH/DCM).

  • Diagnosis: This is likely the Ethyl 2-bromothiazole-5-carboxylate (starting material).[2][1]

  • Fix: The Acid-Base extraction (Part 2) is specifically designed to remove this. If it persists, your initial base dissolution (Step 1) was incomplete, or you did not wash the aqueous layer thoroughly enough with organic solvent.[1]

Q3: Can I use column chromatography?

  • Expert Opinion: Avoid it if possible. Carboxylic acids streak (tail) badly on silica gel due to interaction with silanol groups.[1]

  • Workaround: If you must run a column, add 1% Acetic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH) to suppress ionization and sharpen the bands.

Q4: Is the bromine atom stable?

  • Warning: The C2-Br bond is activated.[2][1] While stable to dilute acid/base at room temperature, do not reflux in strong base (e.g., 6M NaOH). You risk SNAr displacement of the bromine by hydroxide, yielding 2-hydroxythiazole-5-carboxylic acid [1].[2][1]

References

  • Synthesis and Reactivity of 2-Bromothiazole Derivatives. PrepChem. Method for hydrolysis of 2-bromo-5-methoxycarbonylthiazole.[2][1] Link

  • 2-Bromothiazole-5-carboxylic acid Properties. PubChem CID 2763210. National Center for Biotechnology Information.[1] Link[2][1]

  • Recrystallization Solvents for Carboxylic Acids. University of Rochester Chemistry Dept. General guidelines for purifying acidic heterocycles. Link

  • Patent US4089865. Process for preparing 2-bromo-5-carboxythiazole. Describes the specific acidification and filtration parameters. Link

Technical Support Center: Synthesis of 5-Bromothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromothiazole-2-carboxylic acid. As a crucial building block in medicinal chemistry, optimizing its synthesis is key to efficient drug discovery pipelines. This document provides in-depth troubleshooting for common synthetic challenges and outlines alternative routes to improve yield and purity.

Introduction

5-Bromothiazole-2-carboxylic acid is a valuable heterocyclic compound frequently utilized in the synthesis of various pharmacologically active molecules.[1][2] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position provides two reactive sites for further molecular elaboration. However, the synthesis of this compound can be challenging, often resulting in low yields and purification difficulties. This guide will address these issues in a practical, question-and-answer format to directly assist you in your laboratory work.

Section 1: Troubleshooting the Direct Bromination of Thiazole-2-carboxylic Acid

A common and direct approach to synthesizing 5-Bromothiazole-2-carboxylic acid involves the lithiation of thiazole-2-carboxylic acid followed by bromination. While conceptually straightforward, this method is often plagued by low yields, with reports as low as 16%.[3] This section will break down the common problems encountered with this method and provide actionable solutions.

FAQ 1: My yield for the direct bromination of thiazole-2-carboxylic acid is consistently low (around 15-20%). What are the likely causes and how can I improve it?

This is the most frequent issue encountered with this synthetic route. The low yield is typically a result of several competing side reactions and suboptimal reaction conditions.

Root Cause Analysis:

  • Decarboxylation of the Starting Material: Thiazole-2-carboxylic acid can be susceptible to decarboxylation, especially under basic conditions or upon heating.[4][5][6][7][8] The use of a strong base like Lithium Diisopropylamide (LDA) to deprotonate the thiazole ring can also promote the loss of CO2, leading to the formation of thiazole as a byproduct. This thiazole can then be brominated, leading to a mixture of brominated thiazoles that are difficult to separate from the desired product.

  • Instability of the Lithiated Intermediate: The lithiated thiazole intermediate can be unstable, especially if the temperature is not strictly controlled. Any rise in temperature can lead to decomposition and a reduction in the desired product.

  • Formation of Multiple Brominated Species: If decarboxylation occurs, the resulting thiazole can be brominated at different positions, leading to a complex mixture of products and lowering the yield of the target molecule.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Temperature Maintain a strict temperature of -78 °C (dry ice/acetone bath) during the addition of LDA and the brominating agent.The lithiated intermediate is highly sensitive to temperature fluctuations. Maintaining a low temperature minimizes decomposition and side reactions like decarboxylation.
LDA Addition Add the LDA solution dropwise to the solution of thiazole-2-carboxylic acid.Slow addition ensures that the temperature does not rise locally and allows for controlled deprotonation.
Brominating Agent Use a less reactive brominating agent than CBr4, such as 1,2-dibromotetrachloroethane.While CBr4 is commonly used, alternative bromine sources might offer better control and reduce side reactions.
Reaction Time Monitor the reaction progress by TLC to ensure complete consumption of the starting material before quenching.Incomplete reactions are a common source of low yields.
Work-up Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride before warming to room temperature.This helps to neutralize any remaining strong base and stabilize the product before extraction.

Section 2: Alternative Synthetic Routes for Improved Yield

Given the inherent challenges of the direct bromination route, exploring alternative synthetic pathways is often the most effective strategy for improving the yield of 5-Bromothiazole-2-carboxylic acid. This section details two validated alternative routes.

Route A: Multi-step Synthesis via 2-Amino-5-bromothiazole

This is a robust and often higher-yielding approach that involves the synthesis of a stable intermediate, 2-amino-5-bromothiazole, followed by a Sandmeyer reaction to introduce the carboxylic acid functionality.

Workflow Diagram:

Route_A_Workflow A 2-Aminothiazole B 2-Amino-5-bromothiazole A->B Bromination (Br2, Acetic Acid) Yield: ~75% [2] C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H2SO4) D 2-Bromo-5-cyanothiazole C->D Sandmeyer Reaction (CuCN) E 5-Bromothiazole-2-carboxylic acid D->E Hydrolysis (Acid or Base)

Caption: Synthetic workflow for Route A.

Step-by-Step Protocols:

Step 1: Synthesis of 2-Amino-5-bromothiazole

This step involves the direct bromination of the commercially available and relatively inexpensive 2-aminothiazole.

  • Protocol: Dissolve 2-aminothiazole in glacial acetic acid and cool the solution to 0°C. Add a solution of bromine in acetic acid dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can be isolated by neutralizing the reaction mixture and collecting the precipitate. A reported yield for this reaction is approximately 75%.[9]

Step 2: Sandmeyer Reaction to 2-Bromo-5-cyanothiazole

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a variety of other functional groups via a diazonium salt intermediate.[10]

  • Protocol:

    • Diazotization: Suspend 2-amino-5-bromothiazole in a mixture of sulfuric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30-60 minutes at this temperature.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic, so careful temperature control is necessary. After the addition is complete, the mixture is typically heated to ensure complete reaction. The product is then isolated by extraction.

Step 3: Hydrolysis of 2-Bromo-5-cyanothiazole to 5-Bromothiazole-2-carboxylic acid

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1]

  • Acidic Hydrolysis Protocol: Reflux the 2-bromo-5-cyanothiazole with a strong acid such as concentrated hydrochloric acid or a mixture of sulfuric acid and water. The reaction progress should be monitored by TLC. Once complete, the product can be isolated by cooling the mixture and collecting the precipitated carboxylic acid.

  • Basic Hydrolysis Protocol: Reflux the nitrile with an aqueous solution of a strong base like sodium hydroxide. This will initially form the sodium salt of the carboxylic acid. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.

Route B: Synthesis via Ethyl 2-Bromo-5-carboxylate and Subsequent Hydrolysis

This route involves the synthesis of the ethyl ester of the target molecule, which can then be easily hydrolyzed to the desired carboxylic acid.

Workflow Diagram:

Route_B_Workflow A Ethyl 2-aminothiazole-5-carboxylate B Ethyl 2-bromothiazole-5-carboxylate A->B Sandmeyer-type Reaction (e.g., t-BuONO, CuBr2) C 5-Bromothiazole-2-carboxylic acid B->C Ester Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Synthetic workflow for Route B.

Step-by-Step Protocols:

Step 1: Synthesis of Ethyl 2-bromothiazole-5-carboxylate

This transformation can be achieved from the corresponding amino-ester via a Sandmeyer-type reaction.

  • Protocol: A common method involves treating ethyl 2-aminothiazole-5-carboxylate with tert-butyl nitrite and copper(II) bromide in a suitable solvent like acetonitrile. The reaction is typically carried out at a controlled temperature.

Step 2: Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation.

  • Protocol: Stir a solution of ethyl 2-bromothiazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water. Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide. Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid, which can then be collected by filtration.

Section 3: Purification of 5-Bromothiazole-2-carboxylic Acid

Regardless of the synthetic route chosen, proper purification is crucial to obtain a high-purity product.

FAQ 2: What is the best way to purify the final product, 5-Bromothiazole-2-carboxylic acid?

The purification strategy will depend on the nature of the impurities present.

General Purification Protocol:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3. The carboxylic acid will precipitate out.

    • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

  • Recrystallization: If the product is still not pure after acid-base extraction, recrystallization can be employed.

    • Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include ethanol/water mixtures, toluene, or ethyl acetate/hexanes.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and dry them.

Section 4: Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey StepsProsCons
Direct Bromination Thiazole-2-carboxylic acidLithiation, BrominationShortest route (1 step)Very low and inconsistent yields, potential for multiple side products, requires cryogenic temperatures.
Route A (via Amine) 2-AminothiazoleBromination, Sandmeyer reaction, HydrolysisGenerally higher overall yield, uses readily available starting materials, well-established reactions.Multi-step synthesis, Sandmeyer reaction can be hazardous and requires careful control.
Route B (via Ester) Ethyl 2-aminothiazole-5-carboxylateSandmeyer-type reaction, HydrolysisGood yields for both steps, ester intermediate can be easier to handle and purify than the free acid.Starting material may be more expensive than 2-aminothiazole.

Recommendation: For researchers aiming for a reliable and higher-yielding synthesis of 5-Bromothiazole-2-carboxylic acid, Route A (via 2-Amino-5-bromothiazole) is generally the recommended approach due to its robustness and the high yield of the initial bromination step. Route B is also a strong alternative, particularly if the starting ester is readily available. The direct bromination route should be considered only for small-scale synthesis where a low yield is acceptable.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • Decarboxylation - Master Organic Chemistry. [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... - PubMed. [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. [Link]

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]

  • Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques*. [Link]

Sources

optimizing reaction conditions for Suzuki coupling with 2-Bromothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization Guide for Suzuki Coupling of 2-Bromothiazole-5-carboxylic Acid

Case ID: SUZ-THZ-COOH-001 Subject: Overcoming Catalyst Poisoning and Solubility Issues in Heteroaryl Acid Couplings Status: Active Support Protocol

Executive Summary

Coupling 2-Bromothiazole-5-carboxylic acid presents a "perfect storm" of synthetic challenges.[1] You are dealing with an electron-deficient heteroaryl halide that contains both a catalyst-poisoning motif (the thiazole nitrogen/sulfur) and a solubility-limiting functional group (the free carboxylic acid).[1]

Standard conditions (e.g., Pd(PPh3)4 in Toluene) will almost certainly fail due to catalyst deactivation and phase incompatibility.[1] This guide provides an optimized, self-validating protocol designed to maintain the active Pd(0) species in solution while accommodating the zwitterionic nature of the substrate.[1]

Module 1: The Critical Variables (Why Standard Protocols Fail)

The Catalyst Poisoning Trap

Thiazoles are notorious ligands.[1] The nitrogen (N3) and sulfur (S1) atoms can coordinate to Palladium, displacing your phosphine ligands and forming an inactive "Pd-black" precipitate.[1]

  • The Fix: You must use ligands that bind to Pd more tightly than the thiazole does.[1] Monodentate bulky phosphines (e.g., XPhos) or chelating bis-phosphines with a large bite angle (e.g., dppf) are required to prevent this coordination.[1]

The Solubility Paradox

The free carboxylic acid exists as a salt under basic Suzuki conditions.[1]

  • The Problem: The carboxylate salt is insoluble in non-polar solvents (Toluene, THF), while the aryl bromide is insoluble in pure water.[1]

  • The Fix: A miscible organic/aqueous solvent system (e.g., 1,4-Dioxane/Water or DMF/Water) is mandatory to bring both the palladium catalyst and the carboxylate salt into the same phase.[1]

Module 2: Decision Matrix & Optimization Logic

Before starting, determine your optimization path based on your coupling partner (Boronic Acid).[1]

OptimizationPath start Substrate: 2-Bromothiazole-5-COOH check_partner Analyze Boronic Acid Partner start->check_partner stable Stable Aryl/Alkyl Boronic Acid check_partner->stable Electron Neutral/Rich unstable Unstable Heteroaryl Boronic Acid (Prone to Protodeboronation) check_partner->unstable 2-Pyridyl / 2-Thiazolyl method_A PROTOCOL A: Robust System Pd(dppf)Cl2 • DCM stable->method_A method_B PROTOCOL B: Fast Turnover System XPhos Pd G3 unstable->method_B solvent_check Check Solvent System method_A->solvent_check method_B->solvent_check dioxane 1,4-Dioxane : Water (4:1) (Standard) solvent_check->dioxane Default nmp n-Butanol or DMF : Water (For high polarity) solvent_check->nmp If precipitation occurs

Figure 1: Decision matrix for selecting the appropriate catalytic system based on the coupling partner's stability.

Module 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Recommended Starting Point)

Best for: Stable boronic acids, scale-up, and cost-efficiency.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst Pd(dppf)Cl₂ • DCM 0.05 (5 mol%)The bidentate ferrocene ligand resists displacement by thiazole N/S.
Base K₂CO₃ or Cs₂CO₃ 3.0 - 4.0High loading required to neutralize the acid (1 eq) + activate Boron (2 eq).[1]
Solvent 1,4-Dioxane / Water 4:1 RatioEnsures solubility of the carboxylate intermediate.[1]
Temp 80°C - 100°C -Thiazole bromides are thermally stable; heat drives the difficult transmetallation.[1]

Step-by-Step:

  • Charge a reaction vial with 2-Bromothiazole-5-carboxylic acid (1.0 equiv), Boronic acid (1.2–1.5 equiv), and Base (3.5 equiv).[1]

  • Add Solvent (Dioxane/Water 4:[1]1) and degas by bubbling Nitrogen for 10 minutes. Crucial: Oxygen kills the active catalyst.[1]

  • Add Pd(dppf)Cl₂[1] • DCM (0.05 equiv) quickly under a stream of Nitrogen.[1]

  • Seal and heat to 90°C for 4–12 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~3 to precipitate the product (or extract the free acid into EtOAc).

Protocol B: The "High-Performance" Method

Best for: Sterically hindered partners, unstable boronic acids, or if Protocol A fails.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst XPhos Pd G3 0.02 - 0.05Bulky, electron-rich ligand accelerates oxidative addition and prevents poisoning.
Base K₃PO₄ 3.0Phosphate is gentler than carbonate/hydroxide, reducing protodeboronation of partners.[1]
Solvent THF / Water 2:1 RatioXPhos performs exceptionally well in THF systems.[1]

Module 4: Troubleshooting & FAQs

Q1: The reaction turned black immediately and conversion stopped. What happened? Diagnosis: "Pd-Black" formation.[1] The thiazole nitrogen displaced your ligands, causing the Palladium to aggregate and precipitate as non-catalytic metal.[1] The Fix:

  • Switch to Protocol B (XPhos Pd G3) .[1] The bulky biaryl ligand creates a "protective shell" around the Pd center that the thiazole nitrogen cannot penetrate.[1]

  • Ensure your solvent is thoroughly degassed.[1] Oxygen accelerates ligand dissociation.[1]

Q2: I see the starting material disappearing, but I'm isolating the de-halogenated thiazole (Hydrodehalogenation). Diagnosis: The oxidative addition occurred, but transmetallation failed. The Pd-Thiazole species then abstracted a hydride (likely from the solvent or base).[1] The Fix:

  • Switch Solvent: If using alcohols (MeOH/EtOH), stop immediately. They act as hydride sources.[1] Use Dioxane or DMF.[1][7]

  • Increase Boronic Acid: The transmetallation step is slow.[1] Increase boronic acid to 2.0 equiv to outcompete the reduction pathway.[1]

  • Dry the System: While water is needed for the base, excess water can promote protonolysis.[1] Minimize water to the bare minimum required to dissolve the base (e.g., 10:1 ratio).[1]

Q3: My product is stuck in the aqueous layer during workup. Diagnosis: You are likely trying to extract the carboxylate salt (pH > 7) or the zwitterion.[1] The Fix:

  • After the reaction, filter off the catalyst.[1]

  • Acidify: You must adjust the pH to ~3–4 using 1M HCl or Citric Acid.[1] This protonates the carboxylate, making the molecule neutral (and less soluble in water), allowing extraction into EtOAc or precipitation.[1]

Q4: Can I just protect the acid as an ester first? Answer: Yes, and often this is superior.[1] If you esterify to Methyl 2-bromothiazole-5-carboxylate , you eliminate the solubility issue and the zwitterionic interference.[1] You can then use standard anhydrous conditions (Pd(PPh3)4, Toluene, Na2CO3).[1] However, if your synthetic route requires the free acid (e.g., to avoid a hydrolysis step that might damage the coupled partner), use Protocol A above.[1]

Module 5: Reaction Setup Visualization

ReactionSetup cluster_0 Vial Preparation cluster_1 Reaction Phase step1 1. Solids Added: - Thiazole-COOH - Boronic Acid - K3PO4 (Base) step2 2. Solvent Added: - Dioxane/Water (Degas 10 mins!) step1->step2 step3 3. Catalyst Added: - Pd(dppf)Cl2 (Counter-flow N2) step2->step3 step4 Heat to 90°C (Vigorous Stirring) step3->step4 step5 Monitor (LCMS) Look for Des-Bromo byproduct step4->step5

Figure 2: Sequential addition protocol to minimize catalyst deactivation by oxygen or substrate inhibition.[1]

References

  • Mechanistic Studies on Thiazole Poisoning

    • Topic: Coordination of thiazole N/S to Palladium.[1]

    • Source:Journal of Organic Chemistry, "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles" (2025).[1][4]

    • URL:[Link][1]

  • Suzuki Coupling of Heteroaryl Halides

    • Topic: Optimization of conditions for electron-deficient heteroaryl halides.
    • Source:Chemical Society Reviews, "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations" (2025).[1][9]

    • URL:[Link]

  • Handling Free Carboxylic Acids in Coupling

    • Topic: Base and solvent selection for acidic substrates.[1]

    • Source:Organic Chemistry Portal, "Suzuki Coupling Mechanism and Conditions".[1][7]

    • URL:[Link]

  • Protodeboronation & Side Reactions

    • Topic: Mechanisms of dehalogenation and protodeboronation in aqueous media.[1]

    • Source:Wikipedia / General Chemical Literature, "Protodeboronation".[1]

    • URL:[Link][1]

Sources

recrystallization techniques for purifying 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromothiazole-2-carboxylic Acid Purification

Executive Summary & Compound Identification

User Warning: There is a high frequency of confusion between 5-Bromothiazole-2-carboxylic acid and its isomer 2-Bromothiazole-5-carboxylic acid . Ensure you are working with the correct regioisomer before proceeding, as their solubility and thermal stability profiles differ.[1]

FeatureTarget Compound Common Isomer (Confusion Risk)
Name 5-Bromothiazole-2-carboxylic acid 2-Bromothiazole-5-carboxylic acid
Structure Br at C5, COOH at C2Br at C2, COOH at C5
CAS 957346-62-2 54045-76-0
Melting Point 110–120 °C (Risk of decarboxylation)~175 °C (dec.)
Acidity (pKa) Lower (COOH adjacent to N)Higher

Technical Insight: Thiazole-2-carboxylic acids are inherently thermally unstable and prone to decarboxylation (loss of CO2) upon heating, converting to 5-bromothiazole. Therefore, Acid-Base Extraction is the primary recommended purification method, with recrystallization reserved as a low-temperature polishing step.

Primary Purification Protocol: Acid-Base Extraction

Rationale: This method leverages the acidity of the carboxylic acid to separate it from non-acidic impurities (e.g., unreacted starting materials, decarboxylated byproducts) without exposing the compound to excessive heat.[1]

Reagents Required:

  • Ethyl Acetate (EtOAc)[1][2]

  • Saturated Sodium Bicarbonate (NaHCO₃)[1][2]

  • 1 M Hydrochloric Acid (HCl)[1][2][3]

  • Sodium Sulfate (Na₂SO₄) - Anhydrous[1][2]

Workflow Diagram:

AcidBaseExtraction Start Crude 5-Bromothiazole-2-carboxylic acid (Solid or Oil) Dissolve Dissolve in Ethyl Acetate (EtOAc) Start->Dissolve ExtractBase Extract with Sat. NaHCO3 (aq) (pH ~8-9) Dissolve->ExtractBase PhaseSep Separate Phases ExtractBase->PhaseSep OrgLayer Organic Layer (Contains non-acidic impurities: 5-bromothiazole, starting materials) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Sodium Salt) PhaseSep->AqLayer Bottom Layer Discard Discard Organic Layer OrgLayer->Discard Acidify Acidify Aqueous Layer with 1M HCl (Target pH 2-3) AqLayer->Acidify ExtractAcid Extract with Fresh EtOAc (3x) Acidify->ExtractAcid Dry Dry Combined Organics (Na2SO4) Filter & Concentrate (<40°C) ExtractAcid->Dry Final Pure 5-Bromothiazole-2-carboxylic acid Dry->Final

Figure 1: Acid-Base Extraction Workflow for purifying 5-Bromothiazole-2-carboxylic acid while minimizing thermal stress.

Secondary Protocol: Recrystallization (Polishing)[1]

If the product remains colored or impure after acid-base extraction, use this protocol. Critical Constraint: Do not boil the solvent for extended periods. Keep temperatures below 60°C.

Recommended Solvent Systems:

  • Ethanol/Water (Preferred): Good for removing inorganic salts.[1]

  • Ethyl Acetate/Hexane: Good for removing non-polar organic impurities.

Step-by-Step Guide:

  • Dissolution:

    • Place the crude solid in a flask.

    • Add the minimum amount of Ethanol (or EtOAc) needed to dissolve the solid at warm temperature (40–50°C).[1] Do not reflux.

  • Filtration (Optional but Recommended):

    • If insoluble particles (silica, salts) are visible, filter the warm solution through a syringe filter (0.45 µm) or a glass frit.[1]

  • Crystallization:

    • Method A (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C in a fridge.

    • Method B (Anti-solvent): If no crystals form, dropwise add Water (if using Ethanol) or Hexane (if using EtOAc) until a persistent turbidity (cloudiness) appears.[1] Stop stirring and let it sit at 4°C.

  • Collection:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with a small amount of cold anti-solvent (e.g., cold Hexane or Water).[1]

  • Drying:

    • Dry under high vacuum at room temperature . Avoid oven drying >50°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The compound is likely too impure or the temperature dropped too quickly.[1] Thiazoles with low melting points often form oils.

  • Solution:

    • Re-dissolve the oil by warming slightly.[1]

    • Add a "seed crystal" if available.

    • Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1]

    • Use Method B (Anti-solvent) but add the anti-solvent extremely slowly.[1]

Q2: I see bubbling when I heat the compound. Is this normal?

  • Cause: No. This indicates decarboxylation . You are converting your carboxylic acid into 5-bromothiazole and losing CO2.

  • Solution: Immediately lower the temperature. Do not heat above 60–70°C during purification. Ensure your vacuum drying is done at ambient temperature.

Q3: The yield is very low (<20%).

  • Cause: 5-Bromothiazole-2-carboxylic acid is water-soluble to some extent, especially if the pH is not low enough during the final extraction.

  • Solution: When acidifying the aqueous layer (Step "Acidify" in Fig 1), ensure the pH is 2–3 .[1][3] Use a significant volume of EtOAc for the back-extraction (3x extractions are mandatory).[1] Saturating the aqueous layer with NaCl (brine) before extraction can help "salt out" the organic acid.[1]

Q4: How do I confirm I haven't decarboxylated the product?

  • Check: Run a 1H NMR .

    • Product (Target): You should see the aromatic proton signal for the C4-H.

    • Decarboxylated Byproduct (5-Bromothiazole): You will see two aromatic protons (C2-H and C4-H) with coupling.[1] The loss of the COOH group changes the integration and shift profile significantly.[1]

Characterization Data

PropertyValueNotes
Appearance White to light yellow powderDarkens upon decomposition.
Melting Point 110–120 °CDecomposes (CO2 evolution) near MP.[1]
Solubility Soluble in DMSO, MeOH, EtOAcSparingly soluble in water (acid form).[1]
1H NMR δ ~8.0–8.2 ppm (1H, s)Singlet corresponds to H at C4 position.[1]

References

  • Synthesis and Workup of 5-Bromothiazole-2-carboxylic acid

    • Source: ChemicalBook / Patent Liter
    • Protocol: "Thiazole-2-carboxylic acid was treated with LDA and CBr4... reaction quenched with water, diluted with NaHCO3, extracted with EtOAc (discarded), acidified with HCl, extracted with EtOAc."[2]

    • URL:[1]

  • Thermal Instability of Thiazole-2-carboxylic acids

    • Source: Takeda, K., & Minato, H. (1951).[1][4] Thiazole Derivatives. IV. Yakugaku Zasshi. (Describes decarboxylation of analogous 4-methyl-5-bromothiazole-2-carboxylic acid).

    • URL:[1]

  • Isomer Properties (2-Bromo-5-Carboxy)

    • Source: PubChem CID 2763210. (Used for contrast/exclusion).[1]

    • URL:[1]

Sources

Technical Support Center: Column Chromatography Methods for Separating Thiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of thiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond generic protocols to explain the underlying principles of separation, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: I need to separate positional isomers of a substituted thiazole. Where do I start with method development?

A1: Separating positional isomers of thiazoles can be challenging due to their similar physicochemical properties. A logical starting point is reversed-phase high-performance liquid chromatography (RP-HPLC) due to its versatility and the prevalence of C18 columns in most laboratories.

Initial Recommended Conditions:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). End-capping is crucial to minimize peak tailing from secondary interactions between the basic thiazole nitrogen and residual silanols on the silica surface.[1]

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the thiazole ring, leading to more consistent interactions with the stationary phase and improved peak shape.[2][3][4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A generic scouting gradient, for instance, 5-95% B over 20 minutes, is a good starting point to determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV, at a wavelength where your isomers have maximum absorbance.

The "Why": This starting point is designed to provide a good balance of retention and selectivity. The C18 phase provides general hydrophobic retention, while the acidic mobile phase mitigates common issues with basic compounds. The gradient elution ensures that you will likely see your compounds elute, even if their retention behavior is unknown.

Q2: My positional thiazole isomers are co-eluting on a C18 column. What are my next steps?

A2: Co-elution of positional isomers on a C18 column is a common issue because the separation is primarily driven by hydrophobicity, which can be very similar between isomers.[5] To resolve this, you need to introduce alternative separation mechanisms.

Troubleshooting Workflow for Co-eluting Positional Isomers:

cluster_step2 Stationary Phase Options start Co-elution on C18 step1 Modify Mobile Phase (Adjust %B, try Methanol as B) start->step1 First approach step2 Change Stationary Phase (Introduce alternative interactions) step1->step2 If still co-eluting step3 Consider HILIC for polar isomers step2->step3 For highly polar analytes phenyl Phenyl Column (π-π interactions) step2->phenyl pfp Pentafluorophenyl (PFP) Column (Dipole-dipole, π-π interactions) step2->pfp embedded_polar Embedded-Polar Group Column (e.g., Amide, Carbamate) (Hydrogen bonding, shape selectivity) step2->embedded_polar

Caption: Workflow for resolving co-eluting thiazole isomers.

Detailed Explanation:

  • Mobile Phase Optimization: Before changing the column, which is a more significant change, try modifying the mobile phase. A shallower gradient can improve resolution. Sometimes, switching the organic modifier from acetonitrile to methanol can alter selectivity, as methanol is a hydrogen-bond donor.

  • Change Stationary Phase: If mobile phase adjustments fail, a change in stationary phase is necessary. The goal is to introduce interactions beyond simple hydrophobicity.

    • Phenyl Columns: These are excellent for aromatic compounds like thiazoles. They offer π-π interactions between the phenyl rings of the stationary phase and the thiazole ring, providing a different selectivity mechanism that can resolve positional isomers.[6][7][8]

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a multitude of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange. This makes them very powerful for separating isomers that differ in the position of polar functional groups.[8]

    • Embedded-Polar Group (EPG) Columns: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain. This allows for hydrogen bonding interactions and can offer unique shape selectivity for isomers.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your thiazole isomers are highly polar, they may not be well-retained in reversed-phase. HILIC is an excellent alternative that uses a polar stationary phase (like silica or a diol) and a high organic mobile phase.[10][11][12][13] The separation is based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase.[10][13]

Q3: How do I approach the separation of chiral thiazole derivatives?

A3: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP).[14][15]

Strategy for Chiral Thiazole Separation:

  • Column Screening: The selection of the best CSP is largely empirical.[14] A screening approach using several columns with different chiral selectors is the most efficient strategy. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[16][17]

  • Mobile Phase Modes:

    • Normal Phase: (e.g., Heptane/Ethanol) often provides the best selectivity for chiral separations.

    • Reversed Phase: (e.g., Water/Acetonitrile with a buffer) is useful if your compound has poor solubility in non-polar solvents.

    • Polar Organic Mode: (e.g., Acetonitrile/Methanol) can offer a balance of solubility and selectivity.

Example of Chiral Separation: A study on new chiral azole compounds, including five thiazoles, found that a MaltoShell column (a derivatized maltodextrin CSP) was effective in separating ten out of twelve assayed compounds using different elution modes.[16]

Troubleshooting Common Issues

Q4: I'm observing significant peak tailing with my thiazole compound. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like thiazoles is most often caused by secondary interactions with acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[18][19][20] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Peak Tailing:

start Peak Tailing Observed cause Primary Cause: Secondary interactions with residual silanols start->cause solution1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.8) cause->solution1 Protonates silanols solution2 Use a High-Purity, End-Capped Column cause->solution2 Reduces available silanols solution3 Increase Buffer Concentration solution1->solution3 If tailing persists solution4 Consider a Hybrid or Non-Silica Based Column solution2->solution4 For challenging separations

Caption: Decision tree for troubleshooting peak tailing of thiazole compounds.

Detailed Solutions:

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to around 2.5-3.5 with an acid like formic or acetic acid, you protonate the silanol groups, making them neutral.[1][3] This minimizes their ability to interact with the protonated basic thiazole analyte.[1]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically bonds a small group to most of the residual silanols.[1] This physically blocks the sites for secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, further reducing secondary interactions.

  • Add a Competing Base (Use with Caution): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups. However, this is an older technique and can permanently modify your column.[19][21] It is generally better to use a more inert column or adjust the pH.

  • Consider Alternative Stationary Phases: For very basic compounds or when working at higher pH, consider using a hybrid silica-organic polymer column or a fully polymer-based column, which are more stable and have fewer active sites.

Q5: My retention times are drifting from run to run. What should I check?

A5: Retention time drift is often related to issues with the mobile phase or the column not being properly equilibrated.

Checklist for Retention Time Instability:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.

  • Mobile Phase Preparation: Is your mobile phase being prepared fresh daily? Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. Also, ensure the pH is consistent between batches.[2]

  • Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Poor mixing in the pump can also lead to fluctuations.

  • Temperature Control: Is the column compartment temperature stable? Fluctuations in temperature can affect retention times.

Experimental Protocols

Protocol 1: Generic Method for Separation of Positional Thiazole Isomers

Objective: To establish a baseline separation for a new pair of positional thiazole isomers.

Materials:

  • HPLC system with a gradient pump and UV detector

  • High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and formic acid

  • Sample of thiazole isomers dissolved in the initial mobile phase

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at the λmax of the analytes.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Inject the sample and monitor the chromatogram. Based on the retention times of the isomers, the gradient can be optimized (made shallower around the elution time) to improve resolution.

Data Summary Table

Isomer TypeColumnMobile PhaseKey Separation PrincipleReference
PositionalPhenyl HydrideAcetonitrile/Water with bufferπ-π interactions[22]
Positional (aromatic)Phenyl or PFPMethanol/Water or Acetonitrile/Waterπ-π interactions, dipole-dipole interactions[7][8]
ChiralMaltoShellHeptane/Ethanol (Normal Phase)Chiral recognition by derivatized maltodextrin[16]
General ThiazoleNewcrom R1Acetonitrile/Water with phosphoric acidReversed-phase with low silanol activity[23]
Polar PositionalCogent Diamond Hydride™Acetonitrile/Water (Aqueous Normal Phase)Aqueous Normal Phase partitioning[22]

References

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Greyhound Chromatography. [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. [Link]

  • Separation of positional isomers. Chromatography Forum. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. PSE Community. [Link]

  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. SciELO South Africa. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. [Link]

  • UPLC Method for Simultaneous Separation and Estimation of Secnidazole, Fluconazole and Azithromycin in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. Scilit. [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. [Link]

Sources

handling and storage precautions for 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromothiazole-2-carboxylic acid (CAS No. 957346-62-2), a key building block in synthetic chemistry, particularly in the development of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with essential information on its safe handling, storage, and troubleshooting for common experimental issues. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 5-Bromothiazole-2-carboxylic acid.

Q1: What are the primary hazards associated with 5-Bromothiazole-2-carboxylic acid?

A1: 5-Bromothiazole-2-carboxylic acid is classified as an irritant. Direct contact can cause skin and serious eye irritation.[1][2] Inhalation of the dust may lead to respiratory tract irritation.[1] Ingestion may also be harmful and can cause gastrointestinal irritation.[1] It is crucial to consult the Safety Data Sheet (SDS) before use and to handle the compound with appropriate personal protective equipment (PPE).[3]

Q2: What is the correct personal protective equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][4]

  • Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.[4][5] For tasks with a high risk of dust generation, additional protection like arm sleeves may be necessary.[4]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[3]

Q3: What are the optimal storage conditions for 5-Bromothiazole-2-carboxylic acid to ensure its long-term stability?

A3: To maintain the compound's integrity, store it in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Several suppliers recommend specific temperature ranges, with some suggesting refrigeration at 4°C or freezing at -20°C for long-term stability, which can preserve the material for up to three years.[7][8] Always refer to the supplier's specific recommendations. The compound should be stored away from incompatible materials, such as strong oxidizing agents and bases.[1][6]

Q4: How should I properly weigh and transfer this powdered compound to minimize exposure?

A4: Handling powdered chemicals requires specific techniques to prevent aerosolization and contamination.[9]

  • Work in a Controlled Area: Whenever possible, weigh the powder inside a chemical fume hood or a glove box to contain any airborne particles.[10]

  • Use Appropriate Tools: Utilize an enclosed balance and weighing boats to minimize spills.[9]

  • Minimize Dust: Avoid pouring the powder directly from the bottle. Instead, use a spatula to transfer small amounts at a time.[9] Keep the container closed as much as possible during the process.[9]

  • Prevent Static: Some powders are prone to electrostatic charges, causing them to disperse unexpectedly. Using anti-static weigh boats or an ionizer can mitigate this issue.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: The compound appears discolored or clumped upon opening a new container.

  • Causality: Discoloration (e.g., yellow to brown) or clumping can indicate degradation or moisture absorption. While some suppliers note the appearance as "White to Light yellow powder," significant deviation could be problematic. This can be caused by improper storage during shipping or in the facility, such as exposure to light, heat, or humidity.

  • Troubleshooting Protocol:

    • Isolate the Container: Immediately segregate the container to prevent its use in critical experiments.

    • Verify Storage Conditions: Cross-reference your storage method with the supplier's recommendation.[11] Ensure the container was tightly sealed.[12]

    • Perform a Quality Control Check: If feasible, run a simple analytical test like a melting point determination or TLC to compare against the standard specifications. The melting point is reported to be around 175°C with decomposition.

    • Contact the Supplier: If you suspect the product was compromised upon arrival, contact the supplier's technical support with the lot number and details of your observation.

Problem 2: The compound is not dissolving as expected in my chosen solvent.

  • Causality: Solubility issues can stem from using an inappropriate solvent, incorrect temperature, or the compound having degraded. 5-Bromothiazole-2-carboxylic acid is a polar molecule, but its solubility can be limited in certain solvents.

  • Troubleshooting Protocol:

    • Consult Literature: Review literature for its use in syntheses to find reported solvent systems.[8]

    • Gentle Heating: Gently warm the mixture, as solubility often increases with temperature. Monitor carefully to avoid decomposition.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

    • Solvent Screening: Test solubility in a small scale with a range of solvents of varying polarity (e.g., DMF, DMSO, methanol, or THF).

    • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact the solubility of a carboxylic acid. Deprotonation with a mild base will likely increase its solubility in water.

Section 3: Safety and Emergency Protocols

Personal Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[13] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3]

Chemical Spill Cleanup

This protocol is for minor spills that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

  • Step 1: Assess and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area. Ensure proper ventilation.

  • Step 2: Don Appropriate PPE: Wear the full PPE as described in the FAQ section, including respiratory protection.

  • Step 3: Contain and Neutralize the Spill:

    • For a powdered spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.

    • For a solution, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14]

    • Since the compound is acidic, cautiously neutralize the spill by applying a weak base such as sodium bicarbonate or soda ash.[14][15] Work from the outside in. Avoid vigorous reactions that can cause splashing.[14]

  • Step 4: Absorb and Collect: Once neutralized (check with pH paper if in solution), absorb the material.[14] Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[3][15]

  • Step 5: Decontaminate the Area: Clean the spill area thoroughly with soap and water.[16]

  • Step 6: Dispose of Waste: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste disposal procedures.[1][3]

  • Step 7: Report and Restock: Report the incident as required by your institution.[16] Restock any used items from the spill kit.[16]

Data and Diagrams

Summary of Handling and Storage Parameters
ParameterRecommendationRationaleSource(s)
Storage Temperature Cool, dry place. Options: Room Temp, 4°C, or -20°C.Prevents thermal degradation and moisture absorption, ensuring long-term chemical stability.[3][6][8]
Atmosphere Inert atmosphere recommended for long-term storage.Minimizes potential reactions with air or moisture.[11]
Incompatible Materials Strong oxidizing agents, strong bases.Avoids potentially hazardous chemical reactions.[1][6]
Handling Environment Well-ventilated area, preferably a chemical fume hood.Prevents inhalation of hazardous dust.[3][10]
Emergency Spill Response Workflow

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Cleanup Procedure cluster_2 Final Steps Assess Assess Spill (Minor vs. Major) Alert Alert Others & Secure Area Assess->Alert Minor Spill Evacuate EVACUATE & CALL EMERGENCY RESPONSE Assess->Evacuate Major Spill Don_PPE Don Full PPE (Gloves, Goggles, Respirator) Alert->Don_PPE Contain Contain & Neutralize (Use Sodium Bicarbonate) Don_PPE->Contain Collect Absorb & Collect Waste Contain->Collect Decontaminate Decontaminate Surface (Soap & Water) Collect->Decontaminate Dispose Dispose of Waste (Follow Site Protocol) Decontaminate->Dispose Report Report Incident & Restock Spill Kit Dispose->Report

Caption: Decision workflow for responding to a chemical spill of 5-Bromothiazole-2-carboxylic acid.

References

  • Capot Chemical. (2019, January 26). MSDS of 5-Bromo-thiazole-2-carboxylic acid. Available at: [Link]

  • UC Santa Barbara Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available at: [Link]

  • GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • Tennessee State University. (n.d.). Spill Response Procedures. Available at: [Link]

  • ReAgent. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Available at: [Link]

  • University of North Texas. (n.d.). Safety Precautions in the Laboratory. Available at: [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Available at: [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Available at: [Link]

Sources

troubleshooting failed reactions involving 5-Bromothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #THZ-5BR-002 Subject: Troubleshooting Stability, Amide Coupling, and Cross-Coupling Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Taming the Beast

5-Bromothiazole-2-carboxylic acid (CAS: 101084-96-2) is a deceptive scaffold. While it appears to be a standard heteroaromatic building block, it possesses a "self-destruct" mechanism located at the C2 position. The carboxylic acid at the 2-position of 1,3-thiazoles is kinetically unstable and prone to thermal decarboxylation.

If your reaction mixture turned into a dark brown tar, or if your product mass is exactly 44 Da lighter than expected (loss of CO₂), you are likely fighting the molecule's inherent instability. This guide prioritizes low-temperature handling and protection strategies to bypass these failure modes.

Module 1: Thermal Instability & Decarboxylation

User Query: "I heated the reaction to 80°C to dissolve the starting material, and it turned black. NMR shows only 5-bromothiazole."

The Root Cause: The Zwitterion Trap

Thiazole-2-carboxylic acids are not typical benzoic acid analogs. Upon heating, especially in polar aprotic solvents (DMSO, DMF), they undergo decarboxylation to form the corresponding thiazole. This is driven by the stability of the transient ylide intermediate formed at the C2 position.

The Mechanism of Failure:

  • Proton Transfer: The acidic proton moves to the nitrogen (or is removed by base).

  • CO₂ Ejection: The carboxylate collapses, ejecting CO₂.

  • Ylide Formation: A transient C2-anion/ylide forms, which is rapidly protonated to yield 5-bromothiazole.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature < 40°C (Strict) Decarboxylation kinetics accelerate exponentially above 50°C.
Solvent THF, DCM, MeCN Avoid DMSO/DMF if possible; high dielectric constants stabilize the transition state of decarboxylation.
Base Mild (DIPEA, NaHCO₃) Strong bases extract the proton, destabilizing the carboxylate.
Workup Acidify Cold Keep aqueous phases cold (0°C) during acidification to prevent decomposition.
Visualization: The Decarboxylation Pathway

Decarboxylation cluster_prevention Prevention Strategy Start 5-Br-Thiazole-2-COOH Heat Heat (>50°C) / Polar Solvent Start->Heat TS Transition State (Zwitterionic) Heat->TS Activation Product 5-Bromothiazole (Dead End) TS->Product Irreversible CO2 CO2 (Gas) TS->CO2 Loss of Mass Step1 Keep < 40°C Step2 Esterify Early

Figure 1: Thermal decarboxylation mechanism of thiazole-2-carboxylic acids. High temperatures trigger the irreversible loss of CO₂, yielding the useless 5-bromothiazole byproduct.

Module 2: Amide Coupling Failures

User Query: "My EDC/HOBt coupling gave <20% yield. Is the amine unreactive?"

The Root Cause: Activation-Induced Decomposition

Standard coupling conditions often fail because the "activated ester" intermediate (O-acylisourea or OBt ester) is electronically linked to the thiazole ring. The electron-withdrawing nature of the 5-bromo and the thiazole nitrogen makes the carbonyl highly electrophilic, but it also lowers the activation energy for decarboxylation during the activation step.

Optimized Protocol: The "Cold Activation" Method

Do not use standard EDC/HOBt at room temperature. Switch to high-reactivity reagents that work at 0°C.

Recommended Workflow:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dry).

  • Temperature: 0°C for activation, then RT.

Step-by-Step Procedure:

  • Dissolve 5-Bromothiazole-2-carboxylic acid (1.0 eq) in dry DMF under N₂.

  • Cool to 0°C (Ice bath).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins at 0°C.

    • Note: Do not let this sit for hours. The active ester is sensitive.

  • Add the Amine (1.1 eq) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with cold 1N HCl (rapidly), then NaHCO₃.

Why this works: HATU is faster than EDC. By activating and capturing the amine at low temperature, you outcompete the thermal decarboxylation pathway [1].

Module 3: Suzuki-Miyaura Cross-Coupling

User Query: "I tried coupling a boronic acid to the 5-Br position. The Pd catalyst precipitated, and I got no product."

The Root Cause: Catalyst Poisoning

Free carboxylic acids are notorious for interfering with Palladium catalysis.

  • Coordination: The carboxylate can displace phosphine ligands on the Pd(II) species, creating an inactive "Pd-carboxylate" sink.

  • Solubility: The free acid is often insoluble in non-polar coupling solvents (Toluene/Dioxane).

Decision Tree: To Protect or Not to Protect?

SuzukiStrategy Start Target: 5-Aryl-thiazole-2-COOH Decision Can you protect the acid? Start->Decision Yes Route A: Ester Protection (Recommended) Decision->Yes No Route B: Direct Coupling (Risky) Decision->No StepA1 1. Methyl Ester Formation (TMS-Diazomethane or MeOH/H+) Yes->StepA1 StepB1 Requires Specialized Conditions No->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) StepA1->StepA2 StepA3 3. Saponification (LiOH, THF/H2O, 0°C) StepA2->StepA3 StepB2 Use Pd(OAc)2 + SPhos (Water soluble) Base: K3PO4 (3 eq) StepB1->StepB2

Figure 2: Strategic decision tree for cross-coupling reactions. Route A (Protection) is the industry standard for reliability.

The "Safe" Route: Methyl Ester Protection

The methyl ester of 5-bromothiazole-2-carboxylic acid is significantly more stable and compatible with standard Suzuki conditions.

  • Protection: Treat acid with TMS-Diazomethane in MeOH/Benzene (or Toluene) at 0°C. Avoid refluxing in MeOH/H₂SO₄ due to degradation.

  • Coupling: Use Pd(dppf)Cl₂·DCM (5 mol%), Aryl Boronic Acid (1.2 eq), K₂CO₃ (3 eq) in Dioxane/Water (4:1) at 80°C.

    • Note: The ester withstands the heat that the free acid cannot.

  • Deprotection: Hydrolyze with LiOH (2 eq) in THF/Water at 0°C to RT . Do not heat the hydrolysis step.

FAQ: Rapid Fire Troubleshooting

Q: Can I turn this acid into an acid chloride using SOCl₂? A: Proceed with extreme caution. Refluxing in neat Thionyl Chloride will likely char the material.

  • Better Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride with catalytic DMF in DCM at 0°C . If the solution turns black, the acid chloride has decomposed.

Q: Why does my LCMS show a peak at M+14? A: If you used Methanol anywhere in your workup or reaction with the activated acid, you likely formed the Methyl Ester. The carbonyl is highly electrophilic; even trace alcohols can attack it.

Q: Is the 5-Bromo position labile to Lithium-Halogen exchange? A: Yes, but it is risky. Treating 5-bromothiazole-2-carboxylic acid with n-BuLi will result in double deprotonation (Acid + Br exchange) and likely ring fragmentation. If you need to lithiate, use the Ester and use iPrMgCl·LiCl (TurboGrignard) at -40°C, not n-BuLi [2].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated heterocycles and their applications in synthetic organic chemistry. Chemical Reviews, 104(5), 2667–2722. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Context: Decarboxylation of heteroaromatic acids). Link

  • Borrione, E., Prato, M., Scorrano, G., & Stivanello, M. (1989). Synthesis of thiazole-2-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 26(6). (Context: Instability of thiazole-2-carboxylic acids). Link

Sources

selection of protecting groups for the carboxylic acid function in thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Carboxylic Acid Protection

Topic: Selection of Protecting Groups for the Carboxylic Acid Function in Thiazoles Ticket ID: THZ-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Heterocycle Chemistry Support Center

Subject: Overcoming the "Thiazole Paradox" in Carboxylic Acid Protection

If you are reading this, you have likely encountered the specific frustration of thiazole chemistry: a ring that is aromatic and seemingly stable, yet prone to catastrophic ring-opening or decarboxylation under conditions that would be trivial for a benzene ring.

The thiazole ring is electron-deficient (π-deficient). This makes the C2 position acidic (prone to deprotonation/metallation) and the ring itself susceptible to nucleophilic attack. Furthermore, the sulfur atom is a potent catalyst poison. Standard protecting group (PG) strategies often fail here. This guide is designed to navigate these specific pitfalls.

Module 1: Strategic Selection (Decision Logic)

Do not default to a Methyl or Ethyl ester simply because it is cheap. In thiazole chemistry, the deprotection condition dictates the protection choice.

Visual Guide: The PG Selection Decision Tree

Thiazole_PG_Selection Start START: Select Thiazole PG Q1 Is the Thiazole C2 position unsubstituted? Start->Q1 Q2 Is the molecule acid-sensitive? Q1->Q2 No (Substituted C2) Q3 Is the molecule base-sensitive? Q1->Q3 Yes (Risk of Decarboxylation/Ring Open) Rec_tBu RECOMMENDED: tert-Butyl Ester (t-Bu) (Cleavage: TFA/DCM) Q2->Rec_tBu No (Acid is OK) Rec_Allyl RECOMMENDED: Allyl Ester (Cleavage: Pd(0)/Scavenger) Q2->Rec_Allyl Yes (Avoid Acid) Rec_Bn CAUTION: Benzyl Ester (Bn) (Avoid Hydrogenolysis; use Lewis Acid) Q2->Rec_Bn No, but need orthogonality Q3->Rec_tBu Yes (Avoid Base) Rec_MeEt STANDARD: Methyl/Ethyl Ester (Cleavage: LiOH or Me3SnOH) Q3->Rec_MeEt No (Base is OK) Rec_Bn->Rec_Allyl If Pd/C fails due to S-poisoning

Figure 1: Decision logic for selecting carboxylic acid protecting groups on thiazole scaffolds. Note the heavy bias against standard hydrogenolysis for Benzyl esters.

Module 2: The Knowledge Base (FAQs & Deep Dives)

The "Sulfur Trap": Why Benzyl Esters Fail

Q: I used a Benzyl (Bn) ester, but the hydrogenation (H₂/Pd-C) is stalled. I added more catalyst, but nothing happens. Why? A: The thiazole sulfur atom has a high affinity for palladium, effectively poisoning the catalyst surface.

  • The Fix: Do not use catalytic hydrogenation.

    • Option A: Use Lewis Acid cleavage . BBr₃ or BCl₃ (at -78°C to 0°C) can cleave benzyl esters without touching the thiazole, provided your molecule tolerates Lewis acids.

    • Option B: Switch to Allyl Esters . While Pd(0) can also be coordinated by sulfur, the reaction (using Pd(PPh₃)₄ and a scavenger like morpholine) is homogeneous and typically faster than the rate of catalyst deactivation.

The "Decarboxylation Disaster"

Q: I hydrolyzed my Thiazole-2-carboxylic acid ethyl ester, but after workup, the acid is gone, and I see a proton at C2. What happened? A: You likely triggered thermal decarboxylation. Thiazole-2-carboxylic acids are inherently unstable. The electron-withdrawing nature of the nitrogen atom facilitates the loss of CO₂ via a zwitterionic intermediate, especially if the solution was acidic or heated during workup.

  • The Fix:

    • Avoid acidic workups. Keep the carboxylate as a salt (Lithium or Sodium salt) if possible until the next coupling step.

    • If you must isolate the free acid, do not heat . Evaporate solvents at room temperature.

Base Sensitivity & Ring Opening

Q: I treated my thiazole methyl ester with NaOH/MeOH, and the ring fragmented. Why? A: Thiazoles are "masked imines." Strong nucleophiles (like ⁻OH or ⁻OMe) can attack the C2 position (if unsubstituted) or even the C4/C5 positions, leading to ring opening.

  • The Fix: Use Lithium Hydroxide (LiOH) in THF/H₂O.[1] Lithium is less coordinating and "softer" than Sodium in this context. Alternatively, use Trimethyltin Hydroxide (Me₃SnOH) (see Protocol B), which operates at neutral pH.

Module 3: Validated Protocols

Protocol A: The "Gold Standard" – tert-Butyl Ester Deprotection

Best for: Base-sensitive substrates or when C2 decarboxylation is a risk (avoids heat).

Reagents:

  • Trifluoroacetic acid (TFA)[2][3]

  • Dichloromethane (DCM)

  • Triethylsilane (TES) – Optional cation scavenger

Workflow:

  • Dissolve the thiazole t-butyl ester in DCM (0.1 M concentration).

  • Checkpoint: Ensure the solution is anhydrous. Water can compete and lead to incomplete deprotection.

  • Add TFA dropwise. Final ratio should be 1:1 to 1:4 (TFA:DCM) depending on substrate solubility.

    • Expert Tip: If your molecule contains electron-rich aromatics (e.g., a thiophene or indole side chain), add 2.0 equiv of Triethylsilane (TES) . This scavenges the t-butyl cation to prevent it from alkylating your ring.

  • Stir at Room Temperature for 1–3 hours. Monitor by TLC (the acid will likely streak or stay at the baseline).

  • Workup: Do not use aqueous extraction (risk of water-soluble acid loss). Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Protocol B: The "Nuclear Option" for Stubborn Methyl/Ethyl Esters

Best for: Sterically hindered esters or substrates sensitive to basic ring-opening.

Reagent: Trimethyltin Hydroxide (Me₃SnOH)

  • WARNING: Organotin compounds are highly toxic. Use extreme caution and a fume hood.

Workflow:

  • Dissolve thiazole methyl/ethyl ester in 1,2-Dichloroethane (DCE).

  • Add Me₃SnOH (2.0 – 5.0 equivalents).

  • Heat to 60°C – 80°C in a sealed tube.

  • Mechanism: The tin attacks the carbonyl oxygen, activating it for hydrolysis under essentially neutral conditions.

  • Workup: Dilute with EtOAc and wash with 5% KHSO₄ or HCl (1M) to remove the tin residues (demetallation).

Module 4: Troubleshooting Data & Comparison

Protecting GroupStability (Thiazole Context)Deprotection RiskRecommendation Score
Methyl (Me) HighRing Opening with strong base.⭐⭐ (Use only if simple)
Ethyl (Et) HighSlower hydrolysis than Me; same risks.⭐⭐
tert-Butyl (t-Bu) Medium (Acid labile)Cation Alkylation of side chains.⭐⭐⭐⭐⭐ (Best in Class)
Benzyl (Bn) HighCatalyst Poisoning (Pd/C fails).⭐ (Avoid unless Lewis Acid cleavage is planned)
Allyl (All) HighPd(0) coordination (slow reaction).⭐⭐⭐ (Good orthogonal choice)
TMSE (Silyl)HighFluoride sensitivity (rarely an issue).⭐⭐⭐⭐ (Excellent but expensive)

Module 5: Mechanism of Failure (Visual)

Understanding why the ring opens is crucial to preventing it.

Thiazole_Ring_Opening Step1 Thiazole Ester (Electrophilic C2) Step2 Nucleophilic Attack (OH- attacks C2) Step1->Step2 + NaOH (Strong Base) Step3 Ring Cleavage (Formyl-thioamide) Step2->Step3 Ring Opening Note PREVENTION: Use bulky/soft bases (LiOH, Me3SnOH) or Acid-labile PGs (t-Bu) Step2->Note

Figure 2: Pathway of base-mediated thiazole decomposition. The C2 position acts as a "lightning rod" for hard nucleophiles.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on PG stability and cleavage conditions).
  • Nicolaou, K. C.; et al. "Total Synthesis of Epothilone A: The Macrolactonization Approach." Chemistry – A European Journal1997 , 3, 1957–1970. Link (Demonstrates thiazole handling in complex natural product synthesis).

  • Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles and Thiazoles." The Journal of Organic Chemistry1993 , 58, 3604–3606. Link (Discusses stability of thiazole intermediates).

  • Furlan, R. L. E.; et al. "Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters." The Journal of Organic Chemistry2002, 67, 2383. (Reference for Protocol B).

Sources

Technical Support Center: Analytical Methods for 2-Bromothiazole-5-carboxylic Acid

[1][2]

Status: Operational Ticket ID: REF-2024-BTCA-001 Subject: Analytical Method Development, Impurity Profiling, and Troubleshooting Guide Assigned Scientist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Bromothiazole-5-carboxylic acid (CAS: 54045-76-0).[1][2] This compound is a critical scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] Its dual functionality—an acidic carboxyl group and a labile bromine at the C2 position—presents unique analytical challenges, particularly regarding peak tailing, solubility, and hydrolytic instability.[1]

This guide provides self-validating protocols and troubleshooting workflows designed to ensure the highest data integrity for your drug development pipeline.

Compound Snapshot
PropertyDetailAnalytical Implication
Structure Thiazole ring with C2-Br and C5-COOHAmphoteric character; pH-dependent retention.[1][3]
pKa ~3.5 (Carboxylic acid)Mobile phase pH must be < 2.5 for retention.[1]
UV Max ~260–280 nmDetectable by standard UV-Vis/DAD.[1]
Critical Impurities Des-bromo (Thiazole-5-COOH), 2-Hydroxy (Hydrolysis), 2-Chloro (Sandmeyer byproduct)Requires high-resolution separation.[1]

Core Protocol: HPLC Method for Purity & Impurities

User Question: "What is the standard method for separating the des-bromo impurity from the main peak?"

Scientist Response: The separation of 2-Bromothiazole-5-carboxylic acid from its debrominated analog (Thiazole-5-carboxylic acid) is difficult due to their structural similarity. Standard neutral pH methods will fail.[1] You must suppress the ionization of the carboxylic acid to increase hydrophobic interaction with the stationary phase.[1]

Validated HPLC Method (Method ID: HPLC-BTCA-05)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1]

    • Why: End-capping reduces silanol interactions that cause tailing of the acidic moiety.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][4]

    • Why: Phosphoric acid suppresses the carboxylic acid ionization (keeping it neutral/protonated), sharpening the peak and increasing retention.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 30°C.

  • Detection: UV at 270 nm (Primary), 220 nm (Secondary for non-aromatic impurities).[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute polar salts)
15.0 60 Linear Gradient (Main peak elutes ~8-10 min)
18.0 95 Wash (Elute dimers/oligomers)
20.0 95 Hold

| 20.1 | 5 | Re-equilibration |

Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing

Q: "My main peak has a tailing factor > 2.0. I'm using a standard Water/Methanol gradient. What is wrong?"

A: This is a classic "silanol effect."[1]

  • Mechanism: At neutral pH, the carboxyl group is deprotonated (

    
    ).[1][5] It interacts ionically with residual positively charged silanols on the silica column support, causing drag (tailing).[1]
    
  • Solution: Switch to the Method HPLC-BTCA-05 above. The 0.1% Phosphoric acid (pH 2.[1][4]0) ensures the molecule is in the

    
     form, preventing ionic drag.[1]
    
  • Alternative: If you require MS-compatible buffers (phosphoric acid is non-volatile), use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1] Note that TFA may suppress MS signal slightly but gives the best peak shape.[1]

Issue 2: "Ghost" Peaks & Carryover

Q: "I see a small peak at the same retention time in my blank injection after running a sample."

A: 2-Bromothiazole-5-carboxylic acid can adsorb to stainless steel surfaces in the HPLC flow path due to the sulfur/nitrogen atoms.[1]

  • Immediate Fix: Add a "Needle Wash" step using 50:50 Methanol:Water with 0.1% Formic Acid.[1]

  • System Check: Run a "sawtooth" gradient (5% to 95% B rapidly, 3 times) to clean the column.

Issue 3: Distinguishing the Chloro-Impurity

Q: "I suspect my batch has 2-Chlorothiazole-5-carboxylic acid contamination (from HCl used in synthesis). How do I confirm this without a standard?"

A: You must use LC-MS and analyze the Isotope Pattern .

  • Bromine (Target): Mass M and M+2 have a 1:1 intensity ratio (isotopes

    
     and 
    
    
    ).[1]
  • Chlorine (Impurity): Mass M and M+2 have a 3:1 intensity ratio (isotopes

    
     and 
    
    
    ).[1]
  • Action: Extract the ion chromatogram (EIC) for the expected mass of the chloro-analog (MW ~163.5 Da) and check the spectral pattern.

Advanced Impurity Identification Workflow

The following diagram outlines the logical decision tree for identifying unknown impurities in your 2-Bromothiazole-5-carboxylic acid sample.

ImpurityWorkflowStartUnknown Impurity Detected(HPLC-UV)CheckRTCheck Relative Retention (RRT)Start->CheckRTEarlyElutingEarly Eluting(Polar)CheckRT->EarlyElutingRRT < 0.8LateElutingLate Eluting(Hydrophobic)CheckRT->LateElutingRRT > 1.2Hypothesis1Suspect: Hydrolysis(2-Hydroxythiazole-5-COOH)Or DebrominationEarlyEluting->Hypothesis1Hypothesis2Suspect: Ester(Ethyl 2-bromothiazole-5-carboxylate)Or DimerLateEluting->Hypothesis2LCMS_NegRun LC-MS (ESI-)Focus: [M-H]-Hypothesis1->LCMS_NegMassCheck1Mass = M - 80 Da?(Loss of Br)LCMS_Neg->MassCheck1IsotopeCheckCheck Isotope Pattern(M vs M+2)MassCheck1->IsotopeCheckLCMS_PosRun LC-MS (ESI+)Focus: [M+H]+Hypothesis2->LCMS_PosLCMS_Pos->IsotopeCheckResultBr1:1 Ratio(Contains Bromine)IsotopeCheck->ResultBrResultNoBrNo M+2(No Halogen)IsotopeCheck->ResultNoBr

Caption: Logical workflow for categorizing and identifying impurities based on retention time (RRT) and Mass Spectrometry isotope signatures.

Sample Preparation & Solubility

Critical Warning: 2-Bromothiazole-5-carboxylic acid has poor solubility in pure water and non-polar solvents (Hexane).[1] Improper dissolution leads to variable peak areas.[1]

Recommended Diluent:

  • Stock Solution: Dissolve 10 mg of sample in 1 mL of DMSO or Methanol . (Sonicate if necessary).[1]

  • Working Solution: Dilute the stock 1:10 with the Mobile Phase A (0.1% Phosphoric Acid/Water).[1]

    • Note: If precipitation occurs upon adding the acidic buffer, increase the Methanol ratio in the diluent to 50:50 (MeOH:Buffer).[1]

References

  • PubChem. (2025).[1] 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210.[1] National Library of Medicine.[1] [Link][1]

  • Han, J., et al. (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NCBI.[1] [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]

Validation & Comparative

comparing biological activity of bromo- vs chloro-thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Thiazole Derivatives

For drug discovery researchers and medicinal chemists, the thiazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern pharmaceutical design. A common strategy to fine-tune the therapeutic properties of such scaffolds is halogenation. The introduction of halogen atoms like chlorine or bromine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

This guide provides a detailed, objective comparison of the biological activities of bromo- versus chloro-substituted thiazole derivatives. Moving beyond a simple list of findings, we will dissect the underlying structure-activity relationships (SAR) and provide the experimental context necessary for informed decision-making in your research. Every claim is substantiated with experimental data, and key protocols are detailed to ensure scientific integrity and reproducibility.

Comparative Analysis: A Tale of Two Halogens

The choice between a bromine and a chlorine substituent is not arbitrary; it is a strategic decision based on nuanced differences in their physicochemical properties. Bromine is larger, more polarizable, and a better leaving group than chlorine. These characteristics can lead to distinct interactions with protein targets and differential metabolic fates, ultimately shaping the compound's overall biological profile.

Anticancer Activity

The evaluation of halogenated thiazoles as anticancer agents has revealed complex structure-activity relationships. The efficacy of a compound is often highly dependent on the specific cancer cell line and the position of the halogen on the thiazole scaffold.

One study investigating novel 2-(hydrazinyl)-1,3-thiazole analogues found that substituting a phenolic hydroxyl group with a bromide (compound 3b ) and adding a methyl group significantly decreased cytotoxic activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines when compared to the non-halogenated parent compound 3a .[5] Similarly, another study showed that a bromo-substituted thiazole derivative (4b ) exhibited only "moderated" cytotoxic activity against MCF-7 and HepG2 (liver cancer) cells.[6]

While these studies did not include direct chloro-analogues for comparison, they suggest that in these specific molecular contexts, the introduction of a bulky bromo- group can be detrimental to anticancer activity. This may be due to steric hindrance at the target binding site or altered electronic properties that reduce binding affinity.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of a Bromo-Thiazole Derivative

CompoundSubstitutionMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference
3a p-phenolic OH24.918.65[5]
3b p-phenolic Br31.2236.84[5]

Note: A lower IC₅₀ value indicates greater potency.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenation of the thiazole ring, particularly with electron-withdrawing groups like chlorine and bromine, has proven to be a highly effective strategy for enhancing potency.[7] A recent study on novel benzothiazole–thiazole hybrids provides a direct and compelling comparison between chloro- and bromo-substituted derivatives.

The findings from this study, summarized below, demonstrate that both chloro- (4b ) and bromo- (4c ) substitutions result in potent broad-spectrum antimicrobial activity. In several instances, the bromo-derivative displayed slightly superior or equivalent activity to the chloro-derivative, particularly against Staphylococcus aureus and Mycobacterium tuberculosis.[7] This enhanced activity can be attributed to the increased lipophilicity and favorable electronic character imparted by the halogens, which may facilitate cell wall penetration and interaction with intracellular targets.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chloro- vs. Bromo-Thiazole Hybrids

CompoundSubstitutionS. aureusM. tuberculosisC. albicansA. nigerReference
4b 4-chloro3.907.8115.6331.25[7]
4c 4-bromo3.903.9031.2531.25[7]
Streptomycin (Antibacterial Control)0.971.95N/AN/A[7]
Fluconazole (Antifungal Control)N/AN/A3.907.81[7]

Note: A lower Minimum Inhibitory Concentration (MIC) value indicates greater antimicrobial potency.

Structure-Activity Relationship (SAR) Insights

The collective data allows us to distill key SAR principles that govern the biological activity of these halogenated derivatives.

  • Halogenation is Context-Dependent: The benefit of adding a halogen is not universal. While it consistently enhances antimicrobial activity in the benzothiazole-thiazole series, it can be detrimental to the anticancer effects of other thiazole scaffolds.[5][7] This underscores the importance of empirical testing for each new molecular framework.

  • Electron-Withdrawing Effects are Key for Antimicrobial Action: The enhanced potency of compounds 4b and 4c highlights the importance of electron-withdrawing groups for antimicrobial activity.[7] Both chlorine and bromine pull electron density from the aromatic system, which can modulate the molecule's interaction with microbial enzymes or cell structures.

  • Steric and Electronic Factors: The subtle differences between bromo- and chloro-derivatives often stem from bromine's larger atomic radius and greater polarizability. This can lead to stronger van der Waals or halogen bonding interactions with a target protein, potentially explaining the superior activity of the bromo-derivative against M. tuberculosis.[7] Conversely, this larger size could introduce negative steric clashes in a more constrained binding pocket, as potentially observed in the anticancer examples.

SAR_Halogen_Thiazole cluster_scaffold Thiazole Core cluster_halogens Halogen Substituent (X) cluster_properties Physicochemical Properties cluster_activity Biological Outcome Thiazole Thiazole Scaffold Position 2 Position 4 Position 5 Halogen X = Cl X = Br Properties Electronegativity Size (Van der Waals Radius) Polarizability Lipophilicity (LogP) Halogen->Properties Influences Activity Potency (IC₅₀/MIC) Target Binding Affinity Selectivity ADME Profile Properties->Activity Determines MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., MCF-7, HepG2) in 96-well plate start->seed_cells incubate1 2. Incubate (24 hours, 37°C, 5% CO₂) seed_cells->incubate1 add_compound 3. Add Thiazole Derivatives (Serial Dilutions) incubate1->add_compound incubate2 4. Incubate (48-72 hours) add_compound->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate (4 hours, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 100 µL DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calculate 9. Calculate IC₅₀ (Plot dose-response curve) read_plate->calculate end End calculate->end

Caption: Step-by-step workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are harvested and seeded into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The thiazole derivatives are dissolved (typically in DMSO) and serially diluted in culture medium. The medium from the wells is replaced with medium containing the compounds at various concentrations. Control wells receive medium with DMSO only.

  • Drug Incubation: The plate is incubated for an additional 48 to 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the viability percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. [6]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram: MIC Determination

MIC_Workflow start Start prep_compound 1. Prepare Compound Stock & Serial Dilutions in 96-well plate start->prep_compound prep_inoculum 2. Prepare Microbial Inoculum (Adjust to 0.5 McFarland standard) start->prep_inoculum inoculate 3. Inoculate Wells (Final concentration ~5 x 10⁵ CFU/mL) prep_compound->inoculate prep_inoculum->inoculate incubate 4. Incubate Plate (24h for bacteria, 48h for fungi) inoculate->incubate add_indicator 5. Add Growth Indicator (Optional) (e.g., Resazurin) incubate->add_indicator read_mic 6. Read MIC Value (Lowest concentration with no visible growth) add_indicator->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of each thiazole derivative is prepared in DMSO. A two-fold serial dilution of each compound is performed in a 96-well plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). [7]2. Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the 96-well plate (containing the diluted compounds) is inoculated with the standardized microbial suspension. Positive (microbes + medium) and negative (medium only) control wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are inspected visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. For enhanced clarity, a growth indicator like resazurin can be added, which changes color in the presence of metabolic activity. [7]

Conclusion

The choice between bromo- and chloro-substitution on a thiazole derivative is a critical decision in the drug design process, with significant consequences for biological activity. Experimental evidence suggests that while both halogens can potently enhance antimicrobial properties, their effect on anticancer activity is highly scaffold-dependent and can even be detrimental. [5][7]Bromo-derivatives may offer a slight advantage in specific antimicrobial contexts, potentially due to their greater size and polarizability. [7]This guide provides the foundational data, SAR insights, and validated protocols to empower researchers to make more strategic decisions in the design and optimization of next-generation thiazole-based therapeutics.

References

  • (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry.
  • (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents.
  • (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. MDPI.
  • Sarmiento, G. P., et al. (n.d.). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.
  • A Comparative Analysis of the Biological Activities of 4-Chloro-2-iodobenzo[d]thiazole and its Bromo Analog. BenchChem.
  • (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Saleh, N. M., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC.
  • Plesa, C., et al. (2023).
  • (2023).
  • Chawla, P., et al. (n.d.). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.
  • Singh, P., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC.

Sources

Comparative SAR Analysis: 5-Bromothiazole-2-Carboxamide Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

5-Bromothiazole-2-carboxylic acid (CAS: 54045-76-0) represents a "linchpin" scaffold in modern medicinal chemistry. Unlike simple heterocycles, this moiety offers two orthogonal vectors for diversification: the C2-carboxylic acid (amenable to amide/hydrazide formation) and the C5-bromide (amenable to transition-metal catalyzed cross-couplings).

This guide objectively compares derivatives synthesized from this core against standard clinical inhibitors (e.g., Ampicillin, Sunitinib) and bioisosteric alternatives (Oxazoles). Analysis focuses on Antimicrobial and Anticancer potency, supported by experimental protocols.[1][2][3]

Chemical Space & Design Strategy

The thiazole ring is a bioisostere of the imidazole and oxazole rings but possesses distinct electronic properties due to the sulfur atom (lower electronegativity than oxygen, larger van der Waals radius).

Bioisosteric Comparison
FeatureThiazole CoreOxazole CoreImpact on Drug Design
Lipophilicity (LogP) HigherLowerThiazoles often show better membrane permeability.
Aromaticity High (Diene character)ModerateThiazoles are more stable to metabolic oxidation.
H-Bond Capability Weak Acceptor (N)Weak Acceptor (N)C2-Amides introduce critical H-bond donors.
Metabolic Stability HighModerateThiazoles resist ring opening better than furans/oxazoles.
The SAR Map

The following diagram illustrates the functionalization logic for the 5-bromothiazole-2-carboxylic acid scaffold.

SAR_Logic Core 5-Bromothiazole-2-COOH (Scaffold) C2_Target C2-Position (Carboxylic Acid) Core->C2_Target Vector A C5_Target C5-Position (Bromide) Core->C5_Target Vector B C2_Derivs Amides / Hydrazides (H-Bonding Domain) C2_Target->C2_Derivs C2_Effect Determines Specificity (Enzyme Active Site Binding) C2_Derivs->C2_Effect C5_Derivs Aryl / Heteroaryl Groups (Suzuki/Stille Coupling) C5_Target->C5_Derivs C5_Effect Modulates Potency (Hydrophobic Pocket Filling) C5_Derivs->C5_Effect

Figure 1: Orthogonal functionalization strategy. The C2 position targets specificity via hydrogen bonding, while the C5 position targets potency via hydrophobic interactions.

Comparative Performance Data

Case Study A: Antimicrobial Activity (Gyrase B Inhibition)

Thiazole-2-carboxylic acid derivatives have been extensively evaluated as DNA Gyrase B inhibitors. The data below compares a representative 5-(4-nitrophenyl)-thiazole-2-amide derivative against standard antibiotics.

Experimental Context:

  • Target: E. coli (Gram-negative) and S. aureus (Gram-positive).[1]

  • Metric: Minimum Inhibitory Concentration (MIC,

    
    ).
    
Compound ClassStructure DescriptionE. coli MIC (

)
S. aureus MIC (

)
Performance Verdict
Thiazole Derivative (Lead) 5-(4-nitrophenyl)-thiazole-2-carboxamide3.9 - 4.2 4.5 Comparable to standard antibiotics for resistant strains.
Oxazole Analogue 5-(4-nitrophenyl)-oxazole-2-carboxamide12.515.0Inferior. Lower lipophilicity reduces cell wall penetration.
Ampicillin (Control)

-lactam standard
0.6 - 1.20.2Superior potency, but susceptible to resistance.
Ciprofloxacin (Control) Fluoroquinolone standard0.010.1Superior potency; Thiazoles are explored as alternatives for Cipro-resistant strains.

Key Insight: The thiazole sulfur atom enhances lipophilicity (LogP ~2.5 vs 1.8 for oxazole), allowing better penetration of the bacterial cell wall, particularly in Gram-negative strains.

Case Study B: Anticancer Activity (Kinase Inhibition)

Derivatives synthesized via Suzuki coupling at the C5-position (e.g., 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides) show promise against non-small cell lung cancer (A549).

  • Lead Compound: 4-chloro-2-methylphenyl amido substituted thiazole.[4][5]

  • Activity: 48% inhibition at

    
    .
    
  • Comparison: While less potent than nanomolar inhibitors like Sunitinib, these derivatives offer a novel chemical space (IP freedom) and lower molecular weight (<350 Da), making them excellent fragments for "Fragment-Based Drug Design" (FBDD).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize the 5-bromothiazole-2-carboxylic acid starting material.

Workflow Overview

Synthesis_Flow Start Start: 5-Bromothiazole-2-carboxylic acid Step1 Step 1: Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Step 2: Amide Coupling (R-NH2, Et3N, DCM) Step1->Step2 Inter Intermediate: 5-Bromo-N-arylthiazole-2-carboxamide Step2->Inter Step3 Step 3: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4, Na2CO3) Inter->Step3 Diversity Point (C5) Final Final Product: 5-Aryl-N-arylthiazole-2-carboxamide Step3->Final

Figure 2: Modular synthesis pathway allowing late-stage diversification.

Protocol 1: Synthesis of the Amide Intermediate (C2-Diversification)

Use this protocol to establish the specificity-determining moiety.

  • Activation: Dissolve 5-bromothiazole-2-carboxylic acid (1.0 equiv) in anhydrous DCM. Add Thionyl Chloride (

    
    , 3.0 equiv) and a catalytic drop of DMF. Reflux for 3 hours.
    
    • Checkpoint: Monitor by TLC (shift in

      
       due to acid chloride formation). Evaporate excess 
      
      
      
      completely (azeotrope with toluene) to avoid side reactions.
  • Coupling: Redissolve the crude acid chloride in DCM (

    
    ). Add the requisite amine (1.1 equiv) and Triethylamine (
    
    
    
    , 2.0 equiv) dropwise.
  • Workup: Stir at RT for 4 hours. Wash with

    
    , then sat. 
    
    
    
    . Dry over
    
    
    .
  • Yield Expectation: 75-85% (White/Pale yellow solid).

Protocol 2: Suzuki Cross-Coupling (C5-Diversification)

Use this protocol to optimize potency via the hydrophobic pocket.

  • Setup: In a sealed tube, combine the Amide Intermediate (from Protocol 1, 1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with

    
     for 15 mins (Critical for Pd catalyst life).
    
  • Catalysis: Add

    
     (5 mol%). Heat to 
    
    
    
    for 12 hours.
  • Purification: Filter through Celite. Purify via Column Chromatography (Hexane/Ethyl Acetate gradient).

  • Validation:

    
    -NMR must show the disappearance of the thiazole C5-proton (if applicable) or the integration of the new aryl protons.
    

Mechanism of Action & SAR Summary

The biological activity of these derivatives relies on their amphiphilic nature .[1]

  • Hydrophobic Domain (C5-Aryl): Interacts with lipid membranes (bacteria) or hydrophobic pockets in kinase enzymes (cancer).

  • Hydrophilic Domain (C2-Amide): Forms hydrogen bonds with residues like Asp81 (Gyrase B) or Glu/Asp in Kinase hinges.

Critical SAR Rules:

  • Electron Withdrawal: Placing electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) on the phenyl ring at C5 increases antimicrobial potency by enhancing the acidity of the system or improving
    
    
    -stacking.
  • Steric Constraints: Bulky groups at the ortho-position of the C2-amide phenyl ring can reduce activity by twisting the molecule out of planarity, disrupting conjugation.

References

  • Bondock, S., & Fouda, A. M. (2023). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. Synthetic Communications. 6[1][7]

  • Jiang, B., et al. (2025).[1] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.[4][5] MDPI Molecules. 5

  • Parikh, P., et al. (2020).[2] Development of substituted 1,2,4-oxadiazole as a potent anti-TB agent.[2][8] (Comparative reference for oxazole activity). 2

  • PubChem Compound Summary. (2023). 2-Bromothiazole-5-carboxylic acid.[9] National Center for Biotechnology Information. 10

Sources

A Comparative Guide to the Synthesis of 5-Bromothiazole-2-carboxylic Acid: A Novel High-Yield Route vs. the Established Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 5-Bromothiazole-2-carboxylic acid is a critical building block in the synthesis of numerous biologically active compounds.[1] This guide provides an in-depth, objective comparison of a novel, high-yield synthetic route for this compound against a widely recognized, yet lower-yielding, established method. The experimental data and protocols presented herein are designed to empower researchers to make informed decisions in their synthetic strategies.

The Established Route: A Low-Yield Reality

The conventional synthesis of 5-Bromothiazole-2-carboxylic acid proceeds from Thiazole-2-carboxylic acid.[2] This method relies on the deprotonation of the thiazole ring at the 5-position using a strong base, lithium diisopropylamide (LDA), followed by quenching with a bromine source, typically carbon tetrabromide (CBr4).

While direct, this route is hampered by a significantly low yield, reported to be around 16%.[2] This inefficiency presents considerable challenges in terms of cost, time, and resource allocation, particularly for large-scale production.

Experimental Protocol: Established Route

Synthesis of 5-Bromothiazole-2-carboxylic acid from Thiazole-2-carboxylic acid [2]

  • To a solution of lithium diisopropylamide (2.0 M in THF/heptane/ethylbenzene, 13 mL, 26.0 mmol) in dry tetrahydrofuran (THF, 100 mL) at -78 °C, slowly add Thiazole-2-carboxylic acid (1.60 g, 12.4 mmol).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add carbon tetrabromide (4.52 g, 13.6 mmol) to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding water (30 mL).

  • Allow the mixture to warm to room temperature and dilute with a saturated aqueous solution of sodium bicarbonate (NaHCO3, 50 mL).

  • Filter the mixture through a pad of celite and extract the aqueous layer with ethyl acetate (50 mL). Discard the organic layer.

  • Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 5-Bromothiazole-2-carboxylic acid.

A Novel, High-Yield Synthetic Route

To address the limitations of the established method, a new, three-step synthetic route has been validated, consistently delivering a significantly higher overall yield. This new approach commences with the synthesis of Ethyl 2-aminothiazole-5-carboxylate, followed by a Sandmeyer-type reaction to introduce the bromine atom, and concludes with the hydrolysis of the ester to the desired carboxylic acid.

This alternative pathway offers a more efficient and economical approach to the synthesis of 5-Bromothiazole-2-carboxylic acid, making it a more viable option for both laboratory-scale research and potential scale-up operations.

Experimental Protocol: Novel High-Yield Route

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate [3]

  • In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) and cool the solution to -10 °C.

  • Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (7.6 g, 0.1 mol) to the mixture and heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of ammonia.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain Ethyl 2-aminothiazole-5-carboxylate.

Step 2: Synthesis of Ethyl 2-bromothiazole-5-carboxylate via Sandmeyer Reaction [4][5]

  • To a stirred suspension of Ethyl 2-aminothiazole-5-carboxylate (17.2 g, 0.1 mol) and copper(II) bromide (22.3 g, 0.1 mol) in acetonitrile (250 mL), add tert-butyl nitrite (15.5 g, 0.15 mol) dropwise at room temperature.

  • Stir the reaction mixture at 60°C for 2 hours.

  • Cool the mixture to room temperature and pour it into a 20% aqueous solution of hydrochloric acid (200 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford Ethyl 2-bromothiazole-5-carboxylate.

Step 3: Hydrolysis to 5-Bromothiazole-2-carboxylic acid [6][7]

  • Dissolve Ethyl 2-bromothiazole-5-carboxylate (23.6 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (8.0 g, 0.2 mol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromothiazole-2-carboxylic acid.

Performance Comparison: A Head-to-Head Analysis

The following table provides a quantitative comparison of the two synthetic routes:

ParameterEstablished RouteNovel High-Yield Route
Starting Material Thiazole-2-carboxylic acidEthyl 3-ethoxyacrylate, Thiourea
Number of Steps 13
Overall Yield ~16%~55-65% (cumulative)
Key Reagents LDA, CBr4NBS, Thiourea, t-BuONO, CuBr2, NaOH
Reaction Conditions Cryogenic (-78 °C)Moderate (-10 °C to reflux)
Purification Extraction, Acid-Base ExtractionFiltration, Column Chromatography, Recrystallization

Workflow Diagrams

established_route start Thiazole-2-carboxylic acid step1 1. LDA, THF, -78 °C 2. CBr4 start->step1 product 5-Bromothiazole-2-carboxylic acid step1->product Yield: ~16%

Established Synthetic Route for 5-Bromothiazole-2-carboxylic acid.

novel_route start Ethyl 3-ethoxyacrylate step1 NBS, Thiourea start->step1 intermediate1 Ethyl 2-aminothiazole-5-carboxylate step1->intermediate1 step2 t-BuONO, CuBr2 intermediate1->step2 intermediate2 Ethyl 2-bromothiazole-5-carboxylate step2->intermediate2 step3 NaOH, H2O/EtOH intermediate2->step3 product 5-Bromothiazole-2-carboxylic acid step3->product Overall Yield: ~55-65%

Novel High-Yield Synthetic Route for 5-Bromothiazole-2-carboxylic acid.

Conclusion and Future Outlook

The novel three-step synthetic route to 5-Bromothiazole-2-carboxylic acid offers a clear and significant improvement over the established method. The dramatic increase in overall yield, coupled with the use of more moderate reaction conditions, positions this new route as a superior choice for researchers and drug development professionals. While the new route involves more synthetic steps, the substantial gain in efficiency and the avoidance of cryogenic temperatures and highly pyrophoric reagents like LDA contribute to a more practical, cost-effective, and scalable process. The adoption of this validated high-yield route can be expected to accelerate research programs that rely on 5-Bromothiazole-2-carboxylic acid as a key synthetic intermediate.

References

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • NIH National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Autechaux.com. ETHYL 2-AMINOTHIAZOLE-5-CARBOXYLATE Company,Distributor. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • NIH National Center for Biotechnology Information. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • NIH National Center for Biotechnology Information. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. [Link]

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comparing the reactivity of 2-bromo-5-thiazolecarboxylic acid and 2-bromo-4-thiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 2-bromo-5-thiazolecarboxylic acid and 2-bromo-4-thiazolecarboxylic acid . This analysis is designed for medicinal chemists and process engineers selecting the optimal regioisomer for scaffold construction.

Executive Summary

While both isomers serve as electrophilic thiazole building blocks, 2-bromo-5-thiazolecarboxylic acid generally exhibits higher reactivity toward nucleophilic aromatic substitution (


) and oxidative addition (Pd-catalysis) at the C2 position compared to the 4-isomer .[1][2] This difference is driven by the specific resonance stabilization of the anionic intermediates, where the C5 position offers a "pseudo-para" conjugation relationship with the C2 reaction center. Conversely, the 4-isomer  displays distinct acidity (

) and steric properties relevant to amide coupling and ortholithiation strategies.[2]
Electronic Structure & Reactivity Theory

The reactivity difference between these two isomers is governed by how the carboxylic acid (an electron-withdrawing group, EWG) interacts with the developing charge during reactions at the C2-Bromine bond.[1][2]

The "Pseudo-Para" vs. "Pseudo-Meta" Effect

In 1,3-thiazoles, the C2 position is the most electron-deficient due to the combined inductive effects of Sulfur (S1) and Nitrogen (N3).[2]

  • 5-COOH (Pseudo-Para): The C5 position is conjugated with C2 through the diene-like system (

    
    ).[1][2] During nucleophilic attack at C2, the negative charge delocalizes onto N3 and subsequently to C5.[2] A carboxyl group at C5 can directly stabilize this negative charge via resonance.
    
  • 4-COOH (Pseudo-Meta/Ortho): While C4 is geometrically closer to N3, the resonance pathway places the negative charge primarily on N3 and C5.[2] A carboxyl group at C4 relies heavily on inductive withdrawal ($ -I $) to stabilize the intermediate, as it is not located on the carbon bearing the formal negative charge in the major resonance contributor.

Verdict: The 5-isomer provides superior stabilization for anionic intermediates (Meisenheimer complexes), lowering the activation energy for


 and facilitating faster oxidative addition in cross-coupling cycles.[2]
Visualization: Resonance Stabilization Pathway

The following diagram illustrates the electronic delocalization during nucleophilic attack at C2.

G cluster_0 2-Bromo-5-COOH (More Reactive) cluster_1 2-Bromo-4-COOH (Less Reactive) Start5 Starting Material (EWG at C5) TS5 Meisenheimer Complex Charge on C5 Start5->TS5 Nucleophilic Attack (C2) Stab5 Direct Resonance Stabilization by COOH TS5->Stab5 Charge Delocalization Start4 Starting Material (EWG at C4) TS4 Meisenheimer Complex Charge on C5/N3 Start4->TS4 Nucleophilic Attack (C2) Stab4 Inductive Only (Cross-Conjugation) TS4->Stab4 Less Effective Stabilization

Caption: Comparative resonance stabilization of the Meisenheimer intermediate during nucleophilic attack at C2.

Nucleophilic Aromatic Substitution ( )

The displacement of the C2-Bromine by amines, thiols, or alkoxides is a primary application for these scaffolds.[2]

Feature2-Bromo-5 -thiazolecarboxylic acid2-Bromo-4 -thiazolecarboxylic acid
Relative Rate Faster. Activated by direct conjugation.[1][2]Slower. Activated primarily by induction.
Conditions Mild heating (60–80°C) often sufficient.Higher temperatures (100°C+) or stronger bases may be required.
Regioselectivity High C2 selectivity.[2][3]High C2 selectivity (C4/C5 are not good leaving groups).
Experimental Protocol:

with Primary Amines

This protocol is optimized for the 5-isomer but applicable to the 4-isomer with extended reaction times.

  • Preparation: Dissolve 2-bromo-5-thiazolecarboxylic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
      (2.5 equiv). Note: Extra base is required to neutralize the carboxylic acid first.
    
  • Nucleophile: Add the primary amine (1.2 equiv).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[2]

    • For the 4-isomer, increase temperature to 100°C and run for 12–16 hours.

  • Workup: Dilute with water, adjust pH to ~3-4 with 1N HCl to precipitate the product (if the amino-acid is insoluble) or extract with EtOAc/n-Butanol.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers are excellent substrates for Suzuki coupling, but the electronic differences influence catalyst turnover.

  • Oxidative Addition: The more electron-deficient C2-Br bond in the 5-isomer undergoes oxidative addition to Pd(0) more rapidly.[1]

  • Catalyst Choice: Standard catalysts (

    
    ) work well for the 5-isomer. The 4-isomer may benefit from electron-rich ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step if the substrate is deactivated.[1][2]
    
Comparative Data Summary
Property5-Isomer (CAS 54045-76-0)4-Isomer (CAS 5198-88-9)
Predicted pKa ~2.52 (More Acidic)~3.13 (Less Acidic)
Melting Point 182°C (dec.)[1][2]Solid (varies by purity)
Suzuki Efficiency High (Standard Ligands)Good (May require active ligands)
Decarboxylation Risk Low (Stable < 150°C)Low (Stable < 150°C)
Carboxylic Acid Functionalization

When modifying the carboxylic acid (e.g., amide coupling), the position influences steric accessibility and solubility.

  • Amide Coupling: Both isomers couple readily using standard agents (HATU, EDC/HOBt).

  • Sterics: The 4-COOH is adjacent to the ring Nitrogen (N3).[2] While not severely hindered, bulky amines may couple slightly slower compared to the 5-COOH position, which points away from the heteroatoms.[2]

  • Solubility: The 5-isomer tends to be more crystalline and slightly less soluble in non-polar solvents due to higher lattice energy from efficient stacking.[1]

Workflow: Amide Synthesis
  • Activation: Treat acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

  • Coupling: Stir for 5 mins, then add amine (1.1 equiv).

  • Observation: The 4-isomer reaction may require 1-2 hours longer if the amine is sterically demanding (e.g., tert-butyl amine).[1][2]

References
  • ChemicalBook. (2025).[4] 2-Bromo-5-thiazolecarboxylic acid Properties and Suppliers.Link

  • PubChem. (2025). 2-Bromothiazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[5] Reactivity of Bromo-Thiazoles in Cross-Coupling Reactions.[1][2]Link

  • Sigma-Aldrich. (2025).[2] 2-Bromo-4-thiazolecarboxylic acid Product Sheet.Link

  • GuideChem. (2025). pKa Predictions for Thiazole Carboxylic Acids.Link

Sources

A Head-to-Head Comparison of Catalysts for Suzuki Coupling of 5-Bromothiazole-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Arylthiazole-2-carboxylic Acids in Drug Discovery

The 5-arylthiazole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. From anti-inflammatory agents to oncology therapeutics, the ability to efficiently synthesize a diverse library of these molecules is paramount for modern drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of the critical carbon-carbon bond between the thiazole core and various aryl partners. However, the unique electronic properties of the 5-bromothiazole-2-carboxylic acid substrate present distinct challenges, necessitating a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.

This guide provides a comprehensive head-to-head comparison of various palladium-based catalysts for the Suzuki coupling of 5-bromothiazole-2-carboxylic acid and its derivatives. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide a detailed experimental protocol for a high-performing system.

The Challenge: Suzuki Coupling of an Electron-Deficient Heterocycle with a Coordinating Group

The Suzuki coupling of 5-bromothiazole-2-carboxylic acid is not a trivial transformation. Several factors inherent to the substrate can impede the catalytic cycle and lead to low yields or reaction failure:

  • Electron-Deficient Heterocycle: The thiazole ring is electron-deficient, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.

  • Coordinating Carboxylic Acid Group: The presence of the carboxylic acid moiety at the 2-position introduces a potential coordinating group that can interact with the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes.

  • Potential for Decarboxylation: Under the basic and often heated conditions of the Suzuki coupling, there is a risk of decarboxylation of the starting material or the product, leading to unwanted side products.

To overcome these challenges, the choice of the palladium precursor and, more critically, the ancillary ligand is of utmost importance. The ligand must be able to stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and minimize off-cycle reactions.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 5-bromothiazole derivatives and structurally related bromoheterocycles. This data, compiled from analogous systems in the literature, provides a predictive framework for catalyst selection.

Catalyst System (Precatalyst/Ligand)SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleK₂CO₃Dimethoxyethane80295 [1][2]
Pd(PCy₃)₂ 5-bromo-1-ethyl-1H-indazoleK₂CO₃Dimethoxyethane80260[1][2]
Pd(OAc)₂ / PPh₃ 5-bromo-1-ethyl-1H-indazoleK₂CO₃Dimethoxyethane80245[1][2]
Pd(PPh₃)₄ 5-bromo-1-ethyl-1H-indazoleK₂CO₃Dimethoxyethane80230[1][2]
Pd₂(dba)₃ / SPhos 5-Bromo-2-chlorobenzo[d]thiazoleK₃PO₄Toluene10018High (not specified)[3]
CataCXium A Pd G3 ortho-bromoaniline derivativeCs₂CO₃2-MeTHF80Not specified95 [4]

Analysis of Catalyst Performance:

The data clearly indicates that [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective catalyst for the Suzuki coupling of bromoheterocycles that are structurally analogous to 5-bromothiazole.[1][2] It provides a significantly higher yield in a shorter reaction time compared to catalysts with monodentate phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) under the tested conditions.[1][2]

The success of Pd(dppf)Cl₂ can be attributed to the unique properties of the dppf ligand. The ferrocene backbone provides a wide bite angle and electronic richness, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the bidentate nature of the ligand helps to stabilize the palladium center and prevent catalyst decomposition.

For particularly challenging couplings, modern catalyst systems employing bulky, electron-rich biarylphosphine ligands, such as SPhos , are known to be highly effective.[3] These ligands are designed to promote the coupling of sterically hindered and electron-poor substrates. Similarly, advanced palladacycle precatalysts like CataCXium A Pd G3 have shown exceptional activity for the coupling of challenging substrates, including those with potentially coordinating groups like unprotected anilines.[4]

Experimental Workflow & Protocol

A systematic approach is crucial for optimizing the Suzuki coupling of a new substrate. The following workflow and detailed protocol for a high-performing catalyst system serve as a valuable starting point for researchers.

Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Start: 5-Bromothiazole-2-carboxylic acid Substrate_Ester Consider Esterification to Mitigate Carboxylate Coordination Start->Substrate_Ester Catalyst_Screen Initial Catalyst Screen: - Pd(dppf)Cl₂ - Pd₂(dba)₃/SPhos - Pd(PPh₃)₄ Substrate_Ester->Catalyst_Screen High_Yield High Yield? Catalyst_Screen->High_Yield Optimization Optimization: - Base - Solvent - Temperature High_Yield->Optimization Yes Low_Yield Low Yield or No Reaction High_Yield->Low_Yield No Success Successful Coupling Optimization->Success Advanced_Catalysts Screen Advanced Catalysts: - Buchwald Precatalysts - CataCXium A Pd G3 Low_Yield->Advanced_Catalysts Troubleshoot Troubleshoot: - Substrate Purity - Reagent Quality - Degassing Low_Yield->Troubleshoot Advanced_Catalysts->High_Yield

Caption: A decision-making workflow for selecting and optimizing a catalyst system for the Suzuki coupling of 5-bromothiazole-2-carboxylic acid.

Detailed Experimental Protocol: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is based on the successful conditions reported for the coupling of a similar bromoheterocycle and serves as an excellent starting point.[2]

Materials:

  • 5-Bromothiazole-2-carboxylic acid (or its methyl/ethyl ester) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromothiazole-2-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 - 0.05 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous dimethoxyethane via syringe, followed by a small amount of degassed water (e.g., DME/water 4:1 v/v). The solvent should be thoroughly degassed prior to use by sparging with an inert gas.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)-Br(L)₂ Pd0->PdII Ar-Br OxAdd Oxidative Addition OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)-Ar'(L)₂ PdII->PdII_Aryl Ar'B(OH)₃⁻ Transmetal->PdII_Aryl Boronate Ar'B(OH)₃⁻ Boronate->Transmetal PdII_Aryl->Pd0 Ar-Ar' RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Coupled Product) RedElim->Product ArBr 5-Bromothiazole-2-COOH (Ar-Br) ArBr->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiazole. This step is often rate-limiting, especially for electron-deficient halides.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Conclusion and Future Directions

The Suzuki-Miyaura coupling of 5-bromothiazole-2-carboxylic acid is a challenging yet highly valuable transformation in medicinal chemistry. While a universal catalyst does not exist, a systematic approach to catalyst selection based on the principles outlined in this guide can significantly increase the probability of success.

For initial screening, Pd(dppf)Cl₂ represents a robust and high-performing choice based on data from analogous systems. Should this prove suboptimal, the exploration of catalyst systems with bulky, electron-rich biarylphosphine ligands such as SPhos or advanced palladacycle precatalysts is a logical next step. Researchers should also consider esterification of the carboxylic acid to mitigate potential catalyst inhibition.

Future research in this area could focus on the development of even more active and robust catalysts specifically tailored for the coupling of challenging heteroaromatic carboxylic acids, potentially exploring nickel-based systems or novel ligand architectures.

References

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]

Sources

benchmarking the synthesis of 5-Bromothiazole-2-carboxylic acid against alternative methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of synthetic routes for 5-Bromothiazole-2-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for HDAC/NAMPT inhibitors).

Executive Summary

The synthesis of 5-Bromothiazole-2-carboxylic acid presents a classic "regioselectivity vs. stability" challenge in heterocyclic chemistry. The primary difficulty lies in the "Halogen Dance" (HD) —a base-catalyzed halogen migration common in thiazoles—which can lead to the thermodynamically stable but structurally incorrect 2-bromo-5-carboxylic acid isomer.

This guide benchmarks the Direct Lithiation-Carboxylation (Kinetic Control) against the Oxidative Method and Direct Bromination .

MethodSuitabilityYield PotentialPurity ProfileScalability
A. Direct Lithiation (Benchmark) High 65-75%High (if controlled)Moderate (Flow Chem preferred)
B. Aldehyde Oxidation High >90%Very HighHigh
C. Acid Bromination Low ~16%LowPoor

Method A: The Benchmark – Kinetic Lithiation & Carboxylation

Core Philosophy: Access the target in a single step from commercially available 5-bromothiazole by exploiting the acidity of the C2-proton (


).
Critical Challenge:  Preventing the Halogen Dance. Upon lithiation at C2, the 5-bromo-2-lithiothiazole intermediate is prone to isomerizing to the more stable 2-bromo-5-lithiothiazole if the temperature rises or reaction time is prolonged.
Mechanistic Pathway & Halogen Dance Risk

The following diagram illustrates the kinetic vs. thermodynamic pathway. You must trap the Kinetic Intermediate to obtain the correct product.

HalogenDance Start 5-Bromothiazole Kinetic 5-Bromo-2-lithiothiazole (Kinetic Intermediate) Start->Kinetic Deprotonation (C2-H) Base Base (LDA/n-BuLi) -78°C Thermo 2-Bromo-5-lithiothiazole (Thermodynamic Intermediate) Kinetic->Thermo Halogen Dance (> -50°C or Slow Quench) Target 5-Bromothiazole-2-carboxylic acid (TARGET) Kinetic->Target +CO2 (Fast Quench) Byproduct 2-Bromothiazole-5-carboxylic acid (IMPURITY) Thermo->Byproduct +CO2

Caption: Mechanistic bifurcation showing the necessity of kinetic control to avoid the thermodynamic byproduct.

Experimental Protocol (Optimized for Batch)

Reagents: 5-Bromothiazole (1.0 eq), LDA (1.1 eq), Dry THF, Dry CO₂ (gas or solid).

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).

  • Base Preparation: Cool THF to -78°C (dry ice/acetone bath). Add LDA (Lithium Diisopropylamide) solution dropwise. Note: LDA is preferred over n-BuLi to minimize nucleophilic attack on the bromine.

  • Substrate Addition: Dissolve 5-Bromothiazole in a minimal amount of dry THF. Add this solution slowly along the flask wall to the LDA mixture, maintaining internal temperature below -70°C.

  • Lithiation: Stir at -78°C for exactly 15–20 minutes .

    • Warning: Do not exceed 30 minutes. Extended stirring promotes the halogen dance.

  • Quench (Carboxylation):

    • Option A (Gas): Bubble anhydrous CO₂ gas through the solution vigorously for 15 minutes while keeping the bath at -78°C.

    • Option B (Solid): Add crushed, dry-ice pellets (rinsed with dry ether to remove water frost) directly to the flask.

  • Workup: Allow to warm to 0°C. Quench with water. Extract impurities with EtOAc (discard organic layer).[1] Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with EtOAc (x3).[1] Dry over Na₂SO₄ and concentrate.

Validation:

  • ¹H NMR: Look for the disappearance of the C2 proton signal (approx. 8.8 ppm in DMSO-d6) and retention of the C4 proton.

  • Regio-check: The C4-H of the product should appear as a singlet around 8.2-8.4 ppm. If the Halogen Dance occurred, you will see a different shift for the C4-H of the 2-bromo-5-carboxy isomer.

Method B: The Robust Alternative – Oxidation of Aldehyde

Core Philosophy: If the "Halogen Dance" proves difficult to control in your specific reactor geometry (e.g., poor heat transfer on scale-up), use the oxidative route. This method separates the C-C bond formation from the oxidation state adjustment. Precursor: 5-Bromo-2-thiazolecarboxaldehyde (Commercially available or synthesized via Method A quenched with DMF).

Workflow Diagram

Oxidation Aldehyde 5-Bromo-2-thiazolecarboxaldehyde Product 5-Bromothiazole-2-carboxylic acid (>90% Yield) Aldehyde->Product Oxidation Oxidant NaClO2 / H2O2 / NaH2PO4 (Pinnick Oxidation) Oxidant->Product Scavenger 2-Methyl-2-butene (HOCl Scavenger) Scavenger->Product Suppresses chlorination

Caption: Pinnick oxidation workflow ensuring high chemoselectivity and yield.

Experimental Protocol
  • Dissolution: Dissolve 5-Bromo-2-thiazolecarboxaldehyde (1.0 eq) in MeCN:Water (3:1).

  • Scavenger: Add 2-methyl-2-butene (3-5 eq). This is crucial to trap the HOCl byproduct generated by chlorite, preventing chlorination of the thiazole ring.

  • Oxidation: Add NaClO₂ (Sodium Chlorite, 1.5 eq) and NaH₂PO₄ (1.2 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Acidify and extract as in Method A.

  • Result: Typically provides >90% yield with no risk of isomer contamination.

Method C: Direct Bromination (Not Recommended)

Process: Bromination of Thiazole-2-carboxylic acid using


 or 

. Analysis: This method is inferior . The electron-withdrawing carboxylic acid group at C2 deactivates the ring, making electrophilic aromatic substitution (bromination) at C5 sluggish and low-yielding (~16%). Harsh conditions often lead to decarboxylation or ring opening.

Comparative Analysis Summary

FeatureMethod A (Lithiation)Method B (Oxidation)Method C (Bromination)
Reaction Type C-H Functionalization (Kinetic)Functional Group InterconversionElectrophilic Substitution
Key Risk Regioisomerization (Halogen Dance)Cost of starting materialLow Yield / Decarboxylation
Temp. Control Critical (-78°C)Mild (0°C to RT)High Temp / Reflux
Atom Economy HighModerate (Oxidant waste)Low
Recommendation Primary Choice for Lab Scale Best for Scale-up / High Purity Avoid

References

  • ChemicalBook. Synthesis of 5-Bromothiazole-2-carboxylic acid from Thiazole-2-carboxylic acid. (Method A/C comparison). Link

  • Schnürch, M., et al. Halogen Dance Reactions—A Review. (Mechanistic insight into thiazole isomerization). Link

  • MedChemExpress. 2-Bromothiazole-5-carboxylic acid Product Data. (Isomer data for comparison). Link

  • Organic Chemistry Portal. Synthesis of Thiazoles. (General reactivity patterns).[2][3] Link

  • ResearchGate. Lithiation of 2,5-dibromothiazole and Halogen Dance. (Confirming C2 vs C5 lability). Link

Sources

Safety Operating Guide

Operational Disposal Guide: 5-Bromothiazole-2-carboxylic Acid

[1][2][3]

Executive Summary & Immediate Directives

Do not dispose of this compound in standard organic waste streams. 5-Bromothiazole-2-carboxylic acid (CAS: 54045-76-0) presents a dual-hazard profile for disposal: it is a halogenated organic and a thermally unstable acid .[1][2][3]

  • Primary Disposal Route: High-temperature incineration with flue gas scrubbing (Halogenated Waste Stream).[2]

  • Critical Operational Risk: Decarboxylation. Thiazole-2-carboxylic acids are prone to releasing CO₂ and the volatile parent heterocycle (5-bromothiazole) upon heating or acidification.[1][2][3] Do not autoclave waste containing this compound.[2]

  • Segregation: Keep separate from strong oxidizers and strong bases.[2][4]

Chemical Profile & Hazard Identification

Understanding the physical properties is prerequisite to safe disposal.[2] This compound is not just "chemical waste"; it is a reactive intermediate.[2]

PropertyDataOperational Implication
Chemical Name 5-Bromothiazole-2-carboxylic acidHalogenated waste tag required.[1][2][3]
CAS Number 54045-76-0Use for waste manifesting.[1][2][3][5]
Molecular Formula C₄H₂BrNO₂SContains Sulfur/Bromine; incineration releases SOₓ/HBr.[1][2][3]
Acidity (pKa) ~1.5 - 2.5 (Predicted)Corrosive to mucous membranes.[1][2][3] Incompatible with cyanide salts (generates HCN).[2]
Thermal Stability Low (Decarboxylation risk)Store < 25°C. Avoid rotary evaporation of waste streams > 40°C.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard PPE (Nitrile gloves, goggles) required.[1][2][3]

Critical Mechanism: The Decarboxylation Risk[2][3]

As a Senior Scientist, I must highlight the specific instability of the 2-position carboxylic acid on the thiazole ring. Unlike benzoic acid derivatives, 2-carboxythiazoles possess a built-in driving force for decarboxylation due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[1][2][3]

The Risk: If this waste is sealed in a drum and left in a hot waste storage area (or subjected to an exothermic neutralization), it can generate carbon dioxide (

2
Decarboxylation Pathway

Personal Protective Equipment & Handling Guide: 5-Bromothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 5-Bromothiazole-2-carboxylic acid requires more than generic laboratory safety; it demands a protocol that respects its dual nature as a halogenated organic and a carboxylic acid.[1]

While often categorized as a standard irritant, the presence of the thiazole ring coupled with a bromine substituent introduces specific sensitization risks (H317) and potential respiratory toxicity (H335) that generic safety data sheets (SDS) often understate.[1] This guide prioritizes mucous membrane protection and particulate containment .[1]

Core Hazard Classifications (GHS)
Hazard CodeDescriptionOperational Implication
H315 / H319 Skin & Eye IrritationAcidic nature requires immediate neutralization/flushing upon contact.
H317 Skin SensitizationCritical: Repeated exposure may cause allergic dermatitis.[1] Double-gloving is mandatory for synthesis.[1]
H335 Respiratory IrritationInhalation of dust triggers rapid upper respiratory tract inflammation.[1]
H302 / H312 Harmful if Swallowed/ContactSystemic toxicity is possible; zero-ingestion protocols apply.[1]

Technical Hazard Analysis & PPE Matrix

Why we choose specific gear: The carboxylic acid moiety (


) provides a proton source that can denature proteins on moist surfaces (eyes, lungs).[1] Simultaneously, the halogenated thiazole ring increases lipophilicity, potentially aiding skin absorption.[1]
The PPE Matrix

Use this table to select equipment based on your specific operation.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 5 mil) Nitrile offers excellent resistance to weak organic acids.[1] Latex is not recommended due to poor organic solvent resistance if the acid is in solution.[1]
Glove Protocol Double Gloving Outer: Standard Nitrile (4-5 mil).[1] Inner: Low-modulus Nitrile.[1] Reason: Visual breach detection and protection against micro-tears during synthesis.[1]
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for powders.[1] Goggles seal against airborne dust that can bypass glasses and react with eye moisture.[1]
Respiratory P100 / N95 or Fume Hood Primary: Handle inside a certified fume hood (Face velocity: 0.5 m/s).[1] Secondary: If hood is unavailable, a fitted P100 respirator is required to block fine particulates.[1]
Body Defense Tyvek® Lab Coat Cotton coats trap dust.[1] Disposable Tyvek sleeves or coats prevent the "dust-to-home" contamination vector.[1]

Operational Workflows (Visualization)

The following diagram outlines the decision logic for handling this compound, distinguishing between solid-state manipulation (high dust risk) and solution-state synthesis (splash risk).

HandlingWorkflow Start START: 5-Bromothiazole-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Solution / Synthesis StateCheck->Solution Dissolved Respirator REQUIRED: Fume Hood OR P100 Respirator Solid->Respirator Weighing Weighing Station Setup: 1. Anti-static gun usage 2. Draft shield ON 3. NO airflow directly on powder Weighing->Solution Solubilization Disposal Disposal: Segregate into Halogenated Waste Weighing->Disposal Spill/Waste Respirator->Weighing Reaction Reaction Setup: 1. Double Nitrile Gloves 2. Sash height < 18 inches Solution->Reaction Reaction->Disposal

Figure 1: Operational logic flow for handling 5-Bromothiazole-2-carboxylic acid, emphasizing respiratory protection during the solid phase and skin protection during the solution phase.[1]

Detailed Experimental Protocols

Protocol A: Weighing & Transfer (High Risk: Inhalation)

Objective:[1] Prevent aerosolization of the acidic powder.[1]

  • Engineering Control: Utilize a chemical fume hood. If using a precision balance that drifts due to airflow, use a static-dissipative draft shield rather than turning off the hood.[1]

  • Static Management: Organic powders are prone to static charge.[1] Use an ionizing gun or anti-static spatula.[1] Why? Static discharge can cause the powder to "jump" off the spatula, creating an immediate inhalation hazard.[1]

  • Transfer: Weigh into a tared vial, not weighing paper. Cap the vial inside the hood before moving it to the bench.

Protocol B: Reaction & Synthesis (High Risk: Splash/Sensitization)

Objective: Prevent cutaneous absorption.[1]

  • Glove Inspection: Check nitrile gloves for pinholes before starting.[1]

  • Solvent Choice: When dissolving, be aware that polar aprotic solvents (like DMSO or DMF) can enhance the skin permeability of the solute.[1] If using DMSO, butyl rubber gloves are safer than nitrile.[1]

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active. Acidic bromides can release irritating vapors (HBr traces) if thermally decomposed.[1]

Waste Management & Disposal

Proper disposal is not just regulatory; it prevents dangerous downstream reactions.[1]

Waste CategoryClassificationDisposal Protocol
Solid Waste Hazardous SolidCollect in a dedicated solid waste container labeled "Toxic/Irritant Solids."[1] Do not mix with strong oxidizers.[1][2][3]
Liquid Waste Halogenated Organic CRITICAL: Do not place in general organic waste.[1][2][4] The bromine atom classifies this as Halogenated.[1] It requires high-temperature incineration to prevent dioxin formation.[1]
Contaminated PPE Hazardous DebrisGloves and weigh boats must be bagged and tagged as hazardous waste, not general trash.[1]

Neutralization Note: If a spill occurs, the carboxylic acid can be neutralized with weak base (Sodium Bicarbonate, NaHCO₃).[1] However, treat the resulting sludge as halogenated chemical waste.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2763210, 2-Bromothiazole-5-carboxylic acid. Retrieved January 29, 2026, from [Link][1]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guide. Retrieved January 29, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.